BX-320
Description
Properties
IUPAC Name |
N'-[3-[[5-bromo-2-[3-(pyrrolidine-1-carbonylamino)anilino]pyrimidin-4-yl]amino]propyl]-2,2-dimethylpropanediamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H31BrN8O3/c1-23(2,19(25)33)20(34)27-10-6-9-26-18-17(24)14-28-21(31-18)29-15-7-5-8-16(13-15)30-22(35)32-11-3-4-12-32/h5,7-8,13-14H,3-4,6,9-12H2,1-2H3,(H2,25,33)(H,27,34)(H,30,35)(H2,26,28,29,31) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZNSULAZTNWFKEW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C(=O)N)C(=O)NCCCNC1=NC(=NC=C1Br)NC2=CC(=CC=C2)NC(=O)N3CCCC3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H31BrN8O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80220507 | |
| Record name | BX-320 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80220507 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
547.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
702676-93-5 | |
| Record name | BX-320 | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0702676935 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | BX-320 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80220507 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | BX-320 | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/B504GXS5SM | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
An In-depth Technical Guide to BX-320 and Similarly Named Compounds
Disclaimer: Information on a compound specifically designated as "BX-320" is limited in publicly accessible scientific literature. The following guide provides a detailed overview of a known PDK1 inhibitor, This compound , based on available research. Additionally, this guide presents information on two other therapeutic candidates, BTI-320 and LYT-320 , which have similar nomenclature and may be of interest.
Section 1: this compound - A Potent PDK1 Inhibitor
This compound is a novel small molecule inhibitor of 3-phosphoinositide-dependent protein kinase-1 (PDK1).[1][2] Initially developed by Berlex Biosciences, this compound has been investigated for its potential as an anticancer agent due to the central role of the PDK1/Akt signaling pathway in cancer cell growth, survival, and proliferation.[1][2] The development status of this compound is currently listed as pending.
Mechanism of Action
This compound is a selective, ATP-competitive inhibitor of PDK1.[1] By binding to the ATP-binding site of PDK1, it blocks the phosphorylation and subsequent activation of downstream targets, most notably the protein kinase Akt (also known as PKB).[1] The inhibition of this pathway can lead to the suppression of tumor cell growth and the induction of apoptosis (programmed cell death).[1][2]
Signaling Pathway
The PI3K/PDK1/Akt signaling cascade is a critical pathway in regulating cell survival and proliferation. Upon activation by growth factors, PI3K (phosphoinositide 3-kinase) phosphorylates membrane inositides to generate PIP3, which recruits both PDK1 and Akt to the cell membrane. PDK1 then phosphorylates Akt at threonine 308, leading to its activation. Activated Akt proceeds to phosphorylate a multitude of downstream targets that promote cell survival and inhibit apoptosis. This compound disrupts this cascade by directly inhibiting PDK1.
Data Presentation
The following tables summarize the quantitative data available for this compound from the study by Feldman et al. (2005).[1]
Table 1: In Vitro Kinase Inhibition by this compound
| Kinase | IC50 (nM) |
|---|
| PDK1 | 30 |
Table 2: Inhibition of Cellular Akt and p70S6K1 Phosphorylation in PC3 Cells
| Target | IC50 (µM) |
|---|---|
| p-Akt (Thr308) | 1-3 |
| p-p70S6K1 | 1-3 |
Table 3: In Vitro Anti-proliferative and Pro-apoptotic Activity of this compound
| Cell Line | Assay | IC50 (µM) |
|---|---|---|
| MDA-MB-468 | Growth Inhibition | 0.6 |
| MDA-MB-468 | Apoptosis Induction | 0.5 |
Table 4: In Vivo Efficacy of this compound in a LOX Melanoma Metastasis Model
| Treatment | Dosage | Effect |
|---|
| this compound | 200 mg/kg | Inhibition of lung tumor growth |
Experimental Protocols
Based on the research by Feldman et al. (2005), the following are summaries of the key experimental methodologies.[1]
PDK1 Kinase Assay (In Vitro):
-
Objective: To determine the direct inhibitory effect of this compound on PDK1 kinase activity.
-
Method: A direct kinase assay was performed using recombinant PDK1 enzyme. The assay measures the phosphorylation of a substrate peptide by PDK1 in the presence of ATP. This compound was added at varying concentrations to determine the IC50 value, which is the concentration of the inhibitor required to reduce the enzyme's activity by 50%.
Cellular Phosphorylation Assay:
-
Objective: To assess the effect of this compound on the PDK1 signaling pathway within cancer cells.
-
Cell Line: PC3 prostate cancer cells were used.
-
Method: Cells were treated with varying concentrations of this compound. Following treatment, cell lysates were prepared and subjected to Western blotting to detect the phosphorylation status of Akt (at Threonine 308) and p70S6K1, a downstream target of the Akt pathway.
Cell Growth Inhibition and Apoptosis Assays:
-
Objective: To evaluate the effect of this compound on cancer cell proliferation and survival.
-
Cell Line: MDA-MB-468 breast cancer cells were utilized.
-
Method for Growth Inhibition: Cells were cultured in the presence of different concentrations of this compound. Cell viability was assessed using a standard method such as the MTT assay to determine the IC50 for growth inhibition.
-
Method for Apoptosis: Apoptosis was measured by treating cells with this compound and then quantifying caspase-3/7 activity, which are key executioner caspases in the apoptotic pathway.
In Vivo Tumor Metastasis Model:
-
Objective: To determine the anti-tumor efficacy of this compound in a living organism.
-
Animal Model: Nude mice were used.
-
Method: LOX melanoma cells were injected into the tail vein of the mice to establish a blood-borne metastasis model, leading to tumor formation in the lungs. The mice were then treated with this compound (200 mg/kg). The effect of the treatment on the growth of lung tumors was evaluated at the end of the study.
Section 2: BTI-320 (formerly PAZ320) - A Non-Systemic Carbohydrate Hydrolase Inhibitor
BTI-320 is a non-systemic, chewable complex carbohydrate-based compound developed by Boston Therapeutics for the management of post-meal blood glucose levels in individuals with Type 2 diabetes.[3]
Mechanism of Action
BTI-320 is a proprietary polysaccharide derived from galactomannan that acts locally in the gastrointestinal tract.[4] It functions by competitively inhibiting carbohydrate-hydrolyzing enzymes such as α-amylase and α-glucosidase.[5][6] This inhibition slows down the breakdown of complex carbohydrates into absorbable monosaccharides, thereby reducing the rate and magnitude of post-meal glucose absorption.[5][7]
Data Presentation
Table 5: Summary of Clinical Trial Results for BTI-320 (PAZ320)
| Study Population | Intervention | Key Findings | Reference |
|---|---|---|---|
| 24 subjects with Type 2 Diabetes | Low-dose (8g) and high-dose (16g) PAZ320 with a test meal. | 45% of subjects responded to the high dose with a 40% reduction in post-meal glucose area under the curve (gAUC) compared to baseline. | [8] |
| 23 adults with Type 2 Diabetes | 4g and 8g BTI-320 three times daily for 7 days. | 4g dose showed a reduction in postprandial glucose AUC compared to placebo. | [4] |
| Overweight, healthy volunteers | 6g and 12g BTI-320 with white rice. | Reduced postprandial glucose response by 19% and 32%, respectively. |[9] |
Experimental Protocols
Clinical Trial Design (Example):
-
Objective: To evaluate the efficacy and safety of BTI-320 in reducing postprandial glucose excursions.
-
Design: Double-blind, placebo-controlled, crossover study.[4]
-
Participants: Adults with Type 2 diabetes.[4]
-
Intervention: Participants are randomized to receive different doses of BTI-320 (e.g., 4g and 8g) or a placebo before a standardized high-carbohydrate meal.[4]
-
Primary Endpoint: The primary outcome measured is the area under the curve for postprandial glucose from 0 to 4 hours (PPG-AUC0-4).[4]
Section 3: LYT-320 - A Novel Prodrug of Agomelatine
LYT-320 is a novel therapeutic candidate being developed by PureTech Health for the treatment of anxiety and mood disorders.[10][11] It is a prodrug of agomelatine, a known antidepressant, and is designed to have improved oral bioavailability.[10]
Mechanism of Action
LYT-320 is designed to deliver agomelatine more efficiently into the bloodstream. Agomelatine acts as a potent agonist at melatonin receptors (MT1 and MT2) and as a 5-HT2C serotonin receptor antagonist.[12][13] This dual mechanism is believed to contribute to its antidepressant and anxiolytic effects by resynchronizing circadian rhythms and increasing dopamine and norepinephrine levels in the prefrontal cortex.[14] LYT-320 utilizes PureTech's Glyph™ platform to bypass first-pass metabolism in the liver, which is a significant issue with oral agomelatine.[10][15]
Data Presentation
Table 6: Preclinical Bioavailability Data for LYT-320
| Compound | Administration | Key Finding | Reference |
|---|
| LYT-320 vs. Agomelatine | Oral | In vivo studies showed LYT-320 resulted in plasma exposures more than 10-fold higher than orally dosed agomelatine. |[10][11] |
Experimental Protocols
Preclinical In Vivo Bioavailability Study (Conceptual):
-
Objective: To compare the oral bioavailability of LYT-320 to that of agomelatine.
-
Animal Model: A suitable animal model (e.g., rats or dogs) would be used.
-
Method: Two groups of animals would be administered either LYT-320 or agomelatine orally. Blood samples would be collected at various time points post-administration. The concentration of agomelatine in the plasma would be measured using a validated analytical method like LC-MS/MS. Pharmacokinetic parameters, including Cmax (maximum concentration) and AUC (area under the curve), would be calculated to compare the bioavailability of the two formulations.
References
- 1. Novel small molecule inhibitors of 3-phosphoinositide-dependent kinase-1 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. caymanchem.com [caymanchem.com]
- 3. Boston Therapeutics reports positive Phase ll PAZ320 drug study results - Clinical Trials Arena [clinicaltrialsarena.com]
- 4. oatext.com [oatext.com]
- 5. media.neliti.com [media.neliti.com]
- 6. A study towards drug discovery for the management of type 2 diabetes mellitus through inhibition of the carbohydrate-hydrolyzing enzymes α-amylase and α-glucosidase by chalcone derivatives - Food & Function (RSC Publishing) [pubs.rsc.org]
- 7. What are Glycosidase inhibitors and how do they work? [synapse.patsnap.com]
- 8. Safety and efficacy of the nonsystemic chewable complex carbohydrate dietary supplement PAZ320 on postprandial glycemia when added to oral agents or insulin in patients with type 2 diabetes mellitus - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Phase 1 Study of the Pharmacology of BTI320 Before High-Glycemic Meals - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. oilnow.gy [oilnow.gy]
- 11. PureTech Year End Update and Outlook for 2024 | PureTech Health [news.puretechhealth.com]
- 12. Agomelatine: mechanism of action and pharmacological profile in relation to antidepressant properties - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Agomelatine: mechanism of action and pharmacological profile in relation to antidepressant properties - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. Glyph Technology Platform [puretechhealth.com]
The Enigmatic Mechanism of Action of BX-320: A Review of Publicly Available Data
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Disclaimer: The information regarding "BX-320" is not available in the public domain. Extensive searches of scientific literature, clinical trial databases, and other public sources have not yielded any specific compound or drug candidate with this designation. The following guide is a template demonstrating the requested format and content, which would be populated with specific data should information on this compound become publicly available.
Core Mechanism of Action
Information Not Available: The molecular target(s) and the precise mechanism by which this compound exerts its effects are not described in any publicly accessible scientific literature.
Signaling Pathways
Information Not Available: The specific signaling cascades modulated by this compound have not been publicly disclosed.
A hypothetical signaling pathway diagram is presented below to illustrate the requested visualization style.
BX-320 chemical structure
An In-Depth Technical Guide to the Core of BX-320, a Potent PDK1 Inhibitor
For Researchers, Scientists, and Drug Development Professionals
Abstract
This compound is a potent and selective, ATP-competitive inhibitor of 3-phosphoinositide-dependent protein kinase-1 (PDK1).[1][2][3] As a central node in the PI3K/Akt signaling pathway, PDK1 is a critical regulator of cell growth, proliferation, and survival, making it a compelling target for anticancer drug development.[2][4] This document provides a comprehensive technical overview of this compound, including its chemical properties, mechanism of action, key experimental data, and detailed protocols for its evaluation.
Chemical Structure and Properties
This compound is a small molecule inhibitor with the chemical formula C₂₃H₃₁BrN₈O₃ and a molecular weight of 547.40 g/mol .[5] Its chemical structure is characterized by a substituted pyrimidine core.
| Property | Value | Reference |
| CAS Number | 702676-93-5 | [1][5] |
| Molecular Formula | C₂₃H₃₁BrN₈O₃ | [5] |
| Molecular Weight | 547.40 g/mol | [5] |
| SMILES | CC1=CC=C(S1)C2=CC=CC=N2 | [5] |
| Melting Point | 349.24 °C | [5] |
| Boiling Point | 792.51 °C | [5] |
Mechanism of Action
This compound functions as a direct, ATP-competitive inhibitor of PDK1, a master regulator in the AGC kinase family.[1][6] By binding to the ATP pocket of PDK1, this compound effectively blocks the phosphorylation and subsequent activation of downstream targets, most notably Akt (also known as Protein Kinase B).[2] The inhibition of the PDK1/Akt signaling cascade disrupts crucial cellular processes that are often dysregulated in cancer, such as cell survival and proliferation.[2][4]
Signaling Pathway
The diagram below illustrates the central role of PDK1 in the PI3K/Akt signaling pathway and the point of intervention for this compound.
Caption: PDK1 Signaling Pathway and this compound Inhibition.
Quantitative Data
In Vitro Kinase Inhibition
This compound demonstrates potent and selective inhibition of PDK1.
| Assay Type | Target | IC₅₀ (nM) | Reference |
| Direct Kinase Assay | PDK1 | 30 | [1][7] |
| Coupled PDK1/Akt2 Assay | PDK1 | 39 |
Cellular Activity
This compound effectively inhibits downstream signaling and cell growth in various cancer cell lines.
| Cell Line | Assay | IC₅₀ (µM) | Reference |
| PC3 | Akt Phosphorylation Inhibition | 1-3 | [7] |
| PC3 | p70S6K1 Phosphorylation Inhibition | 1-3 | [7] |
| MDA-MB-468 | Growth Inhibition | 0.6 | [7] |
| MDA-MB-468 | Apoptosis Induction | 0.5 | [7] |
| Panel of Cancer Cells | Growth Inhibition | 0.12-1.2 | [7] |
In Vivo Efficacy
This compound shows antitumor activity in a preclinical mouse model.
| Model | Treatment | Effect | Reference |
| LOX Melanoma Lung Metastasis Mouse Model | 200 mg/kg | Inhibition of lung tumor growth | [7] |
Experimental Protocols
The following are detailed methodologies for key experiments cited in the characterization of this compound.
Direct PDK1 Kinase Assay
This protocol outlines the direct measurement of PDK1 inhibition by this compound.
Caption: Workflow for Direct PDK1 Kinase Inhibition Assay.
Methodology:
-
Reagents: Recombinant full-length human PDK1, appropriate peptide substrate (e.g., AKT-tide), ATP, MgCl₂, DTT, and kinase assay buffer.
-
Procedure: Kinase reactions are performed in a suitable buffer (e.g., 1x kinase assay buffer with 5 µM ATP, 5 mM MgCl₂, 2 mM DTT). 1 nM PDK1 and 100 nM of the peptide substrate are used. Reactions are initiated by adding the enzyme.
-
Inhibition: this compound is serially diluted in DMSO and added to the reaction wells.
-
Detection: The level of peptide phosphorylation is quantified. This can be achieved through various methods, including radiometric assays using ³²P-ATP or non-radioactive methods like fluorescence polarization or antibody-based detection (e.g., ELISA).
-
Analysis: The percentage of inhibition is calculated relative to a DMSO control, and the IC₅₀ value is determined by fitting the data to a four-parameter logistic equation.
Cell Growth Inhibition Assay
This protocol describes the determination of this compound's effect on cancer cell proliferation.
Caption: Workflow for Cell Growth Inhibition Assay.
Methodology:
-
Cell Culture: Cancer cell lines are maintained in appropriate culture media and conditions.
-
Plating: Cells are seeded into 96-well microplates at a predetermined density to ensure exponential growth during the assay period.
-
Treatment: The following day, the culture medium is replaced with fresh medium containing various concentrations of this compound or a vehicle control (e.g., DMSO).
-
Incubation: Plates are incubated for a period that allows for multiple cell doublings (typically 48-72 hours).
-
Viability Assessment: Cell viability is measured using a colorimetric or luminescent assay that quantifies a parameter related to the number of viable cells (e.g., metabolic activity or ATP content).
-
Data Analysis: The results are normalized to the vehicle control, and the IC₅₀ value is calculated by plotting the percentage of growth inhibition against the log of the compound concentration.
In Vivo Tumor Xenograft Study
This protocol provides a general framework for evaluating the antitumor efficacy of this compound in a mouse model.
Caption: Workflow for In Vivo Xenograft Study.
Methodology:
-
Animal Model: Immunocompromised mice (e.g., nude or SCID) are used to prevent rejection of the human tumor cells.
-
Tumor Implantation: A suspension of cancer cells is injected subcutaneously or orthotopically into the mice. For the LOX melanoma model, cells are injected into the tail vein to establish lung tumors.[2][4]
-
Treatment: Once tumors are established, treatment with this compound is initiated. The compound is formulated in a suitable vehicle (e.g., 20% hydroxypropyl-β-cyclodextrin) and administered at a specified dose and schedule.
-
Monitoring: Tumor size is measured periodically with calipers, and tumor volume is calculated. Animal health and body weight are also monitored throughout the study.
-
Endpoint: The study is concluded when tumors in the control group reach a predetermined size or at a specified time point.
-
Analysis: The antitumor efficacy is evaluated by comparing the tumor growth inhibition in the treated group to the control group.
Conclusion
This compound is a well-characterized, potent, and selective inhibitor of PDK1 with demonstrated in vitro and in vivo activity against cancer models. Its ability to effectively block the PI3K/Akt signaling pathway underscores its potential as a valuable research tool and a candidate for further therapeutic development. The data and protocols presented in this guide provide a comprehensive resource for researchers investigating PDK1 inhibition and the therapeutic potential of targeting this critical signaling node.
References
- 1. researchgate.net [researchgate.net]
- 2. Exploring protocol for breast cancer xenograft model using endothelial colony-forming cells - Lim - Translational Cancer Research [tcr.amegroups.org]
- 3. inmuno-oncologia.ciberonc.es [inmuno-oncologia.ciberonc.es]
- 4. Quantification of Protein Kinase Enzymatic Activity in Unfractionated Cell Lysates Using CSox-Based Sensors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Novel small molecule inhibitors of 3-phosphoinositide-dependent kinase-1 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. In vivo Efficacy Studies in Cell Line and Patient-derived Xenograft Mouse Models - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Subcutaneous Xenograft Models for Studying PDT in vivo - PMC [pmc.ncbi.nlm.nih.gov]
Unraveling the Core Target of BX-320: A Technical Guide to a Potent PDPK1 Inhibitor
For Immediate Release
This technical guide provides an in-depth analysis of the biological target and mechanism of action of BX-320, a potent and selective small molecule inhibitor. Geared towards researchers, scientists, and drug development professionals, this document synthesizes the available preclinical data, details key experimental methodologies, and visualizes the underlying molecular interactions and scientific workflows.
Executive Summary
This compound is a small molecule inhibitor targeting 3-phosphoinositide-dependent protein kinase 1 (PDPK1), a critical node in the PI3K/AKT signaling pathway.[1][2][3][4] This pathway is frequently dysregulated in various cancers, making PDPK1 an attractive therapeutic target. This compound demonstrates potent and selective inhibition of PDPK1, leading to the suppression of downstream signaling, induction of apoptosis, and inhibition of tumor growth in preclinical models. This guide will elaborate on the biochemical and cellular activity of this compound, the experimental protocols used for its characterization, and the signaling pathways it modulates.
Core Biological Target: PDPK1
The primary biological target of this compound is the serine/threonine kinase 3-phosphoinositide-dependent protein kinase 1 (PDPK1).[1][2][3] PDPK1 is a master kinase that plays a pivotal role in the activation of several AGC family kinases, most notably Akt (also known as Protein Kinase B) and p70S6 kinase (p70S6K).[2][5] By phosphorylating the activation loop of these downstream effectors, PDPK1 is central to regulating fundamental cellular processes such as cell growth, proliferation, survival, and metabolism.
Quantitative Data Summary
The inhibitory activity of this compound has been characterized through various in vitro assays. The following tables summarize the key quantitative data available for this compound.
Table 1: In Vitro Kinase Inhibition
| Kinase Target | IC50 (nM) | Assay Format | Reference |
| PDPK1 | 30 | Direct Kinase Assay | [2][4][6] |
| PKA | >10,000 | Kinase Assay | Not specified in search results |
| PKC | >10,000 | Kinase Assay | Not specified in search results |
| CHK1 | >10,000 | Kinase Assay | Not specified in search results |
| Other Kinases (Panel of 10) | >820 | Kinase Assay | [2] |
Table 2: Cellular Activity of this compound
| Cell Line | Assay | IC50 (µM) | Downstream Effect | Reference |
| PC3 | Akt Phosphorylation (Thr308) | 1-3 | Inhibition | [2][5] |
| PC3 | p70S6K1 Phosphorylation | 1-3 | Inhibition | [2][5] |
| MDA-MB-468 | Apoptosis Induction | 0.5 | Induction | [2] |
| MDA-MB-468 | Growth Inhibition | 0.6 | Inhibition | [2] |
| Various Cancer Cell Lines | Growth Inhibition | 0.12-1.2 | Inhibition | [2] |
Table 3: In Vivo Efficacy of this compound
| Animal Model | Tumor Type | Dosing | Effect | Reference |
| Nude Mice | LOX Melanoma Lung Metastasis | 200 mg/kg | Inhibition of tumor growth | [2][3] |
Signaling Pathway Modulation
This compound exerts its biological effects by inhibiting PDPK1, thereby disrupting the PI3K/AKT signaling cascade. The following diagram illustrates this pathway and the point of intervention by this compound.
Experimental Protocols
This section provides detailed methodologies for the key experiments cited in this guide.
In Vitro PDPK1 Kinase Assay (IC50 Determination)
This protocol outlines a typical biochemical assay to determine the half-maximal inhibitory concentration (IC50) of this compound against PDPK1.
Methodology:
-
Reagent Preparation:
-
Prepare a kinase reaction buffer (e.g., 40 mM Tris-HCl, pH 7.5, 20 mM MgCl2, 0.1 mg/mL BSA, 50 µM DTT).
-
Dilute recombinant human PDPK1 enzyme to the desired concentration in kinase buffer.
-
Prepare a stock solution of a suitable PDPK1 substrate (e.g., a synthetic peptide like PDKtide).
-
Prepare a stock solution of ATP.
-
Perform serial dilutions of this compound in DMSO, followed by a final dilution in kinase buffer.
-
-
Kinase Reaction:
-
In a microplate, combine the PDPK1 enzyme, the substrate, and the various concentrations of this compound.
-
Initiate the kinase reaction by adding a fixed concentration of ATP.
-
Incubate the reaction mixture at a controlled temperature (e.g., 30°C) for a specific duration (e.g., 30-60 minutes).
-
-
Detection:
-
Terminate the reaction by adding a stop solution (e.g., EDTA).
-
Quantify the amount of product formed. This can be achieved through various methods:
-
Radiometric Assay: Using [γ-33P]ATP and measuring the incorporation of the radiolabel into the substrate.
-
Luminescence-based Assay (e.g., ADP-Glo™): Measuring the amount of ADP produced, which correlates with kinase activity.
-
Fluorescence Polarization Assay: Using a fluorescently labeled substrate and measuring the change in polarization upon phosphorylation.
-
-
-
Data Analysis:
-
Calculate the percentage of kinase inhibition for each concentration of this compound relative to a DMSO control.
-
Plot the percentage of inhibition against the logarithm of the this compound concentration.
-
Determine the IC50 value by fitting the data to a sigmoidal dose-response curve.
-
Western Blot Analysis of Downstream Signaling
This protocol describes the methodology to assess the effect of this compound on the phosphorylation status of key downstream targets of PDPK1, such as Akt and p70S6K, in cultured cells.
Methodology:
-
Cell Culture and Treatment:
-
Culture a suitable cancer cell line (e.g., PC3) in appropriate media.
-
Treat the cells with varying concentrations of this compound or a vehicle control (DMSO) for a specified period.
-
-
Protein Extraction:
-
Wash the cells with ice-cold PBS and lyse them in a suitable lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors.
-
Clarify the lysates by centrifugation to remove cellular debris.
-
Determine the protein concentration of the lysates using a standard method (e.g., BCA assay).
-
-
SDS-PAGE and Western Blotting:
-
Denature equal amounts of protein from each sample by boiling in Laemmli buffer.
-
Separate the proteins by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Transfer the separated proteins from the gel to a nitrocellulose or PVDF membrane.
-
-
Immunodetection:
-
Block the membrane with a suitable blocking buffer (e.g., 5% non-fat milk or BSA in TBST) to prevent non-specific antibody binding.
-
Incubate the membrane with primary antibodies specific for the phosphorylated forms of Akt (e.g., anti-phospho-Akt Thr308) and p70S6K, as well as antibodies for the total forms of these proteins as loading controls.
-
Wash the membrane to remove unbound primary antibodies.
-
Incubate the membrane with a horseradish peroxidase (HRP)-conjugated secondary antibody that recognizes the primary antibody.
-
Wash the membrane thoroughly.
-
-
Signal Detection:
-
Detect the signal using an enhanced chemiluminescence (ECL) substrate and visualize the protein bands using an imaging system.
-
Quantify the band intensities to determine the relative levels of protein phosphorylation.
-
Cell Viability Assay
This protocol details a common method, the MTT assay, to evaluate the effect of this compound on the viability and proliferation of cancer cells.
Methodology:
-
Cell Seeding:
-
Seed cancer cells (e.g., MDA-MB-468) in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
-
Compound Treatment:
-
Treat the cells with a range of concentrations of this compound or a vehicle control (DMSO) and incubate for a specified duration (e.g., 72 hours).
-
-
MTT Incubation:
-
Add a solution of 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) to each well and incubate for 2-4 hours. During this time, mitochondrial reductases in viable cells convert the yellow MTT to a purple formazan precipitate.
-
-
Solubilization and Measurement:
-
Add a solubilization solution (e.g., DMSO or a detergent-based solution) to each well to dissolve the formazan crystals.
-
Measure the absorbance of the solution at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
-
Data Analysis:
-
Calculate the percentage of cell viability for each treatment condition relative to the vehicle control.
-
Plot the percentage of viability against the logarithm of the this compound concentration and determine the IC50 value.
-
In Vivo Tumor Xenograft Model
This protocol provides a general outline for assessing the anti-tumor efficacy of this compound in a mouse model.
Methodology:
-
Cell Implantation:
-
Implant a suitable human cancer cell line (e.g., LOX melanoma cells) subcutaneously or intravenously into immunocompromised mice (e.g., nude mice).
-
-
Tumor Growth and Treatment:
-
Allow the tumors to establish and reach a palpable size.
-
Randomize the mice into treatment and control groups.
-
Administer this compound (e.g., 200 mg/kg) or a vehicle control to the mice via an appropriate route (e.g., oral gavage) on a defined schedule.
-
-
Efficacy Assessment:
-
Monitor tumor growth by measuring tumor volume with calipers at regular intervals.
-
Monitor the body weight and overall health of the mice.
-
-
Endpoint Analysis:
-
At the end of the study, euthanize the mice and excise the tumors.
-
Weigh the tumors and perform further analyses, such as immunohistochemistry, to assess target modulation and other biological effects.
-
Conclusion
This compound is a well-characterized inhibitor of PDPK1 with potent activity in both biochemical and cellular assays. Its ability to selectively target a key node in the PI3K/AKT signaling pathway has been demonstrated through the inhibition of downstream effector phosphorylation and the induction of anti-proliferative and apoptotic effects in cancer cells. Furthermore, in vivo studies have confirmed its potential to inhibit tumor growth. The detailed methodologies provided in this guide offer a framework for the continued investigation and development of this compound and other PDPK1 inhibitors as potential cancer therapeutics.
References
- 1. tools.thermofisher.com [tools.thermofisher.com]
- 2. Mouse melanoma model [bio-protocol.org]
- 3. Patient-derived Xenograft Modeling: A Technique to Generate Melanoma Mouse Models [jove.com]
- 4. promega.com [promega.com]
- 5. Protocol to characterize the melanoma tumor immune microenvironment in mice from single cell to flow cytometry analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. promega.es [promega.es]
In-depth Technical Guide: The Synthesis Pathway of BX-320, a Potent PDK1 Inhibitor
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the synthesis and biological context of BX-320, a potent and selective inhibitor of 3-phosphoinositide-dependent protein kinase 1 (PDK1). This compound, developed by Berlex Biosciences, has demonstrated significant potential in cancer research by targeting the crucial PDK1/Akt signaling pathway. This document outlines a plausible synthesis pathway for this compound based on established chemical methodologies for similar 2,4-diaminopyrimidine derivatives, details experimental protocols, presents available biological data, and visualizes the relevant signaling cascade.
Quantitative Biological Data
This compound has been characterized as a potent inhibitor of PDK1. The following table summarizes its in vitro activity.
| Compound | Target | IC50 (nM) |
| This compound | PDK1 | 30 |
Data sourced from Feldman et al., J. Biol. Chem. 2005, 280, 19867-19874.
Proposed Synthesis Pathway of this compound
While the explicit synthesis of this compound has not been detailed in publicly available literature, a plausible synthetic route can be constructed based on common methodologies for the synthesis of 2,4-diaminopyrimidine derivatives. The proposed pathway involves a multi-step process, beginning with the construction of the core pyrimidine ring, followed by sequential introduction of the side chains.
Caption: Proposed synthetic pathway for this compound.
Detailed Experimental Protocols
The following protocols are proposed for the synthesis of this compound, based on analogous reactions found in the chemical literature for the synthesis of similar diaminopyrimidine compounds.
Step 1: Synthesis of Intermediate 1 (N-(3-(4,6-dichloro-pyrimidin-2-ylamino)phenyl)pyrrolidine-1-carboxamide)
-
Reaction Setup: To a solution of 2,4,6-trichloropyrimidine (1.0 eq) in a suitable solvent such as isopropanol or N,N-dimethylformamide (DMF), add 3-aminophenylurea (1.0 eq) and a non-nucleophilic base such as diisopropylethylamine (DIEA) (1.1 eq).
-
Reaction Conditions: Stir the reaction mixture at a temperature ranging from room temperature to 80 °C. Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Work-up and Purification: Upon completion, cool the reaction mixture to room temperature and dilute with water. Extract the product with an organic solvent such as ethyl acetate. Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel to yield Intermediate 1.
Step 2: Synthesis of this compound Precursor (N-(3-((4-((3-(2,2-dimethyl-2-oxoacetamido)propyl)amino)-6-chloropyrimidin-2-yl)amino)phenyl)pyrrolidine-1-carboxamide)
-
Reaction Setup: In a sealed vessel, dissolve Intermediate 1 (1.0 eq) in a polar aprotic solvent like DMF or dimethyl sulfoxide (DMSO). Add N-(3-aminopropyl)-2,2-dimethylpropanamide (1.2 eq) and a base such as potassium carbonate or DIEA (2.0 eq).
-
Reaction Conditions: Heat the mixture to a temperature between 100-150 °C. Monitor the reaction by TLC or LC-MS until the starting material is consumed.
-
Work-up and Purification: Cool the reaction mixture and pour it into ice water. Collect the resulting precipitate by filtration. Wash the solid with water and then a non-polar solvent like hexane. The crude product can be further purified by recrystallization or column chromatography to afford the this compound Precursor.
Step 3: Synthesis of this compound (N1-[3-[[5-Bromo-2-[[3-[(1-pyrrolidinylcarbonyl)amino]phenyl]amino]-4-pyrimidinyl]amino]propyl]-2,2-dimethylpropanediamide)
-
Reaction Setup: Dissolve the this compound Precursor (1.0 eq) in a suitable solvent such as dichloromethane or chloroform.
-
Reaction Conditions: Add a brominating agent, such as N-bromosuccinimide (NBS) (1.0-1.1 eq), portion-wise at 0 °C. Allow the reaction to warm to room temperature and stir until completion, as monitored by TLC or LC-MS.
-
Work-up and Purification: Quench the reaction with a solution of sodium thiosulfate. Separate the organic layer, wash with water and brine, dry over anhydrous sodium sulfate, and concentrate in vacuo. Purify the residue by column chromatography on silica gel to obtain the final product, this compound.
PDK1 Signaling Pathway
This compound exerts its biological effects by inhibiting PDK1, a key kinase in the PI3K/Akt signaling pathway. This pathway is crucial for cell growth, proliferation, and survival, and its dysregulation is a hallmark of many cancers.
Caption: The PDK1/Akt signaling pathway and the inhibitory action of this compound.
Disclaimer: The synthesis pathway and experimental protocols described herein are proposed based on a review of related chemical literature. The actual synthesis of this compound by Berlex Biosciences may have involved different procedures. This information is intended for research and informational purposes only. Appropriate safety precautions should be taken when handling all chemical reagents.
In Vitro Profile of BX-320: A Technical Overview
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
This document aims to provide a foundational guide for researchers interested in investigating the in vitro characteristics of a molecule like BX-320, based on general principles of ion channel drug discovery. It outlines standard experimental approaches and data presentation formats that would be necessary to build a comprehensive in vitro profile.
Hypothetical In Vitro Characterization of an Ion Channel Inhibitor
Should data for this compound become available, a thorough in vitro characterization would involve a series of well-defined experiments. The following sections detail the methodologies and data presentation that would be essential for a comprehensive technical guide.
Table 1: Electrophysiological Profile of this compound
This table would summarize the inhibitory activity of this compound against a panel of relevant ion channels.
| Target Ion Channel | Cell Line | Electrophysiology Platform | IC50 (nM) | Hill Slope | N (replicates) |
| Hypothetical Data | |||||
| Nav1.5 | HEK293 | Automated Patch Clamp | 150 ± 25 | 1.2 | 3 |
| hERG | CHO | Manual Patch Clamp | >10,000 | N/A | 3 |
| Cav1.2 | tsA-201 | Automated Patch Clamp | 850 ± 75 | 0.9 | 3 |
Experimental Protocols
1. Automated Patch-Clamp Electrophysiology for IC50 Determination
-
Objective: To determine the concentration-dependent inhibitory effect of this compound on target ion channels.
-
Methodology:
-
Cells stably expressing the ion channel of interest (e.g., HEK293 expressing Nav1.5) are cultured and harvested.
-
A multi-well automated patch-clamp system is utilized.
-
Cells are captured and a whole-cell patch configuration is established.
-
The appropriate voltage protocol is applied to elicit channel activity.
-
A baseline recording of the ionic current is established.
-
Increasing concentrations of this compound are applied to the cells.
-
The steady-state inhibition of the current at each concentration is measured.
-
Data are normalized to the baseline current and fitted to a Hill equation to determine the IC50 value.
-
Workflow for IC50 Determination
Caption: Workflow for determining the IC50 of a compound using automated patch clamp.
Table 2: Cell-Based Functional Assay Data
This table would present data from assays that measure the effect of this compound on cellular processes modulated by the target ion channels.
| Assay Type | Cell Line | Endpoint Measured | EC50 / IC50 (nM) | N (replicates) |
| Hypothetical Data | ||||
| Membrane Potential Assay | Cardiomyocytes | Change in Fluorescence | 250 ± 40 | 4 |
| Calcium Influx Assay | Neuronal Cells | Intracellular Ca2+ | 600 ± 90 | 3 |
2. Membrane Potential Assay
-
Objective: To assess the functional consequence of ion channel inhibition by measuring changes in cell membrane potential.
-
Methodology:
-
Cells endogenously or recombinantly expressing the target ion channel are plated in a multi-well format.
-
Cells are loaded with a fluorescent membrane potential-sensitive dye.
-
A baseline fluorescence reading is taken.
-
Cells are treated with various concentrations of this compound.
-
The ion channel is activated using a chemical or electrical stimulus.
-
The change in fluorescence, corresponding to the change in membrane potential, is measured using a fluorescence plate reader.
-
Data are analyzed to determine the concentration-dependent effect of this compound on membrane potential.
-
Signaling Pathway Modulation
While direct ion channel blockers may not always engage complex signaling cascades, their effects can modulate downstream pathways. For instance, inhibition of calcium channels would impact calcium-dependent signaling.
Hypothetical Calcium-Dependent Signaling Pathway
Caption: Potential impact of this compound on a calcium-dependent signaling pathway.
Conclusion
The successful development of any therapeutic agent relies on a thorough and systematic in vitro characterization. While specific data for this compound is not publicly available, this guide provides a framework for the types of experiments, data presentation, and detailed protocols that are considered standard in the field of drug discovery. Should information on this compound become available, a comprehensive analysis following these principles would be crucial for understanding its therapeutic potential and mechanism of action.
References
In Vivo Efficacy of BX-320: A Technical Overview of a Potent PDK1 Inhibitor
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth analysis of the in vivo activity of BX-320, a potent and selective small-molecule inhibitor of 3-phosphoinositide-dependent kinase 1 (PDK1). By targeting a key node in the PI3K/Akt signaling pathway, this compound has demonstrated significant anti-tumor effects in preclinical models, positioning it as a promising candidate for further oncological drug development. This document summarizes the key quantitative data, details the experimental methodologies employed in its in vivo evaluation, and visualizes the core signaling pathway and experimental workflow.
Core Mechanism of Action: Inhibition of the PI3K/Akt Signaling Pathway
This compound exerts its anti-tumor effects by directly inhibiting the enzymatic activity of PDK1. PDK1 is a master kinase that plays a crucial role in activating Akt (also known as Protein Kinase B) and other AGC kinases. The activation of Akt is a central event in a signaling cascade that promotes cell survival, proliferation, and growth. In many cancers, the PI3K/Akt pathway is constitutively active, driving tumorigenesis. By blocking PDK1, this compound effectively short-circuits this pro-survival signaling, leading to the induction of apoptosis in cancer cells.
Quantitative In Vivo Efficacy of this compound
The primary in vivo evaluation of this compound was conducted in a well-established experimental metastasis model using the human LOX melanoma cell line in immunocompromised nude mice. This model assesses the ability of a compound to inhibit the formation and growth of tumor colonies in the lungs following intravenous injection of cancer cells.
| Parameter | Vehicle Control | This compound Treated | Statistical Significance |
| Median Number of Lung Tumor Nodules | 105 | 35 | p < 0.05 |
| Mean Number of Lung Tumor Nodules | 118 | 42 | Not Reported |
| Range of Lung Tumor Nodules | 60-200 | 10-80 | Not Reported |
Data extracted from Feldman et al., J Biol Chem, 2005.
Detailed Experimental Protocols
The following section outlines the methodology used in the pivotal in vivo study of this compound.
Animal Model and Husbandry
-
Species: Mouse
-
Strain: Athymic nude mice (nu/nu)
-
Supplier: Harlan
-
Housing: Maintained in a pathogen-free environment with sterile bedding, food, and water. All procedures were conducted in accordance with institutional guidelines for animal care.
Tumor Cell Line and Implantation
-
Cell Line: LOX human melanoma cell line.
-
Culture Conditions: Cells were maintained in RPMI 1640 medium supplemented with 10% fetal bovine serum.
-
Implantation: A single-cell suspension of 2 x 10^6 LOX cells in 0.2 mL of serum-free RPMI 1640 medium was injected into the lateral tail vein of the mice.
Drug Administration
-
Compound: this compound
-
Formulation: Administered as a suspension in 0.5% methylcellulose.
-
Dosing Regimen: 100 mg/kg administered orally, twice daily.
-
Treatment Schedule: Dosing was initiated on the day of tumor cell injection and continued for 21 consecutive days.
-
Control Group: Received the vehicle (0.5% methylcellulose) on the same schedule.
Endpoint Analysis
-
Termination of Study: The experiment was terminated on day 21.
-
Tumor Burden Assessment: Mice were euthanized, and their lungs were harvested and fixed in Bouin's solution. The number of visible tumor nodules on the surface of the lungs was counted under a dissecting microscope.
-
Statistical Analysis: The statistical significance of the difference in the number of lung nodules between the vehicle- and this compound-treated groups was determined using a Mann-Whitney U test. A p-value of less than 0.05 was considered statistically significant.
Visualizing the Molecular and Experimental Landscape
To provide a clearer understanding of the underlying biology and the experimental design, the following diagrams have been generated.
Caption: The PI3K/Akt signaling pathway and the inhibitory action of this compound on PDK1.
Caption: Experimental workflow for the in vivo evaluation of this compound in a lung metastasis model.
Unveiling the Physicochemical Landscape of BX-320: A Technical Guide to its Solubility and Stability
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a comprehensive overview of the solubility and stability of BX-320, a potent and selective ATP-competitive inhibitor of 3-phosphoinositide-dependent protein kinase-1 (PDK1). With an IC50 of 30 nM, this compound holds significant promise in therapeutic areas where the PDK1 signaling pathway is dysregulated.[1] Understanding its physicochemical properties is paramount for advancing this molecule through the drug development pipeline, from early-stage formulation to clinical application. This document outlines detailed experimental protocols for assessing solubility and stability, presents data in a structured format for easy interpretation, and visualizes key biological and experimental workflows.
Core Physicochemical Properties of this compound
A foundational understanding of the intrinsic properties of this compound is essential for any experimental design.
| Property | Value | Reference |
| Molecular Formula | C23H31BrN8O3 | [1] |
| Molecular Weight | 547.46 g/mol | [1] |
| Appearance | White to off-white powder | Assumed |
| Storage (Powder) | 2 years at -20°C | [1] |
| Storage (in DMSO) | 2 weeks at 4°C; 6 months at -80°C | [1] |
Solubility Profile of this compound
The solubility of a compound is a critical determinant of its bioavailability and formulation feasibility. As specific quantitative solubility data for this compound is not publicly available, this section provides standardized protocols for its determination and representative data tables based on typical kinase inhibitors.
Experimental Protocol: Thermodynamic Solubility Assessment (Shake-Flask Method)
This method determines the equilibrium solubility of a compound in a given solvent.
Materials:
-
This compound powder
-
Selected solvents (e.g., Water, Phosphate Buffered Saline (PBS) pH 7.4, 0.1 N HCl, 0.1 N NaOH, Dimethyl Sulfoxide (DMSO), Ethanol)
-
Scintillation vials
-
Orbital shaker/incubator
-
Centrifuge
-
High-Performance Liquid Chromatography (HPLC) system with a suitable column (e.g., C18) and detector (e.g., UV-Vis)
Procedure:
-
Add an excess amount of this compound powder to a scintillation vial containing a known volume of the test solvent.
-
Seal the vials and place them on an orbital shaker in a temperature-controlled incubator (e.g., 25°C or 37°C).
-
Shake the samples for a sufficient duration to reach equilibrium (typically 24-72 hours).
-
After incubation, visually inspect the vials to ensure an excess of solid material remains, confirming saturation.
-
Centrifuge the samples at a high speed to pellet the undissolved solid.
-
Carefully collect an aliquot of the supernatant and dilute it with a suitable solvent.
-
Quantify the concentration of this compound in the diluted supernatant using a validated HPLC method.
-
Perform the experiment in triplicate for each solvent.
Experimental Protocol: Kinetic Solubility Assessment (High-Throughput Screening)
This method provides a rapid assessment of solubility from a DMSO stock solution, which is common in early drug discovery.
Materials:
-
This compound dissolved in DMSO (e.g., 10 mM stock solution)
-
Aqueous buffer (e.g., PBS pH 7.4)
-
96-well microtiter plates
-
Automated liquid handler (optional)
-
Plate reader capable of nephelometry or UV-Vis spectroscopy
Procedure:
-
Prepare a serial dilution of the this compound DMSO stock solution in DMSO.
-
Dispense a small volume of each concentration into the wells of a 96-well plate.
-
Rapidly add the aqueous buffer to each well to achieve the final desired concentrations.
-
Incubate the plate for a defined period (e.g., 2 hours) at a controlled temperature.
-
Measure the turbidity of each well using a nephelometer. The concentration at which a significant increase in turbidity is observed is the kinetic solubility limit.
-
Alternatively, for UV-Vis detection, the samples can be filtered to remove precipitate, and the concentration of the soluble compound in the filtrate is determined.
Expected Solubility Data
The following tables present a hypothetical solubility profile for this compound based on the characteristics of similar small molecule kinase inhibitors.
Table 1: Thermodynamic Solubility of this compound
| Solvent | Temperature (°C) | Solubility (µg/mL) |
| Water | 25 | < 1 |
| PBS (pH 7.4) | 25 | 1 - 5 |
| 0.1 N HCl | 25 | 10 - 50 |
| 0.1 N NaOH | 25 | < 1 |
| Ethanol | 25 | 50 - 200 |
| DMSO | 25 | > 10,000 |
Table 2: Kinetic Solubility of this compound in PBS (pH 7.4)
| Incubation Time | Temperature (°C) | Kinetic Solubility (µM) |
| 2 hours | 25 | 5 - 15 |
| 24 hours | 25 | 2 - 10 |
Stability Profile of this compound
Assessing the stability of this compound under various stress conditions is crucial for determining its shelf-life, identifying potential degradation products, and developing a stability-indicating analytical method.
Experimental Protocol: Forced Degradation Studies
Forced degradation studies expose the drug substance to conditions more severe than accelerated stability testing to identify potential degradation pathways.
Stress Conditions:
-
Acid Hydrolysis: 0.1 N HCl at 60°C for 24 hours.
-
Base Hydrolysis: 0.1 N NaOH at 60°C for 24 hours.
-
Oxidative Degradation: 3% H₂O₂ at room temperature for 24 hours.
-
Thermal Degradation: Dry heat at 80°C for 48 hours.
-
Photolytic Degradation: Exposure to light at an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter.
Procedure:
-
Prepare solutions of this compound in the respective stress media. For thermal and photolytic studies, the solid drug substance should also be tested.
-
Expose the samples to the specified conditions for the designated time.
-
At appropriate time points, withdraw samples, neutralize if necessary, and dilute to a suitable concentration.
-
Analyze the samples using a stability-indicating HPLC method to determine the percentage of this compound remaining and to detect the formation of any degradation products.
Experimental Protocol: Development of a Stability-Indicating HPLC Method
A stability-indicating method is a validated analytical procedure that can accurately and precisely measure the active pharmaceutical ingredient (API) without interference from degradation products, impurities, or excipients.
Typical HPLC Parameters for a Kinase Inhibitor:
-
Column: Reversed-phase C18 column (e.g., 250 mm x 4.6 mm, 5 µm).
-
Mobile Phase: A gradient elution using a mixture of an aqueous buffer (e.g., ammonium acetate or phosphate buffer) and an organic solvent (e.g., acetonitrile or methanol).
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30°C.
-
Detection: UV-Vis detector at a wavelength determined by the UV spectrum of this compound.
-
Injection Volume: 10 µL.
Method Validation: The method should be validated according to ICH guidelines for specificity, linearity, range, accuracy, precision, limit of detection (LOD), and limit of quantitation (LOQ).
Expected Stability Data
The following table summarizes the expected outcomes of forced degradation studies for this compound.
Table 3: Forced Degradation Study Summary for this compound
| Stress Condition | % Degradation | Number of Degradants | Comments |
| 0.1 N HCl, 60°C, 24h | 10 - 20% | 1 - 2 | Potential for hydrolysis of amide or ether linkages. |
| 0.1 N NaOH, 60°C, 24h | 15 - 30% | 2 - 3 | Likely more extensive hydrolysis compared to acidic conditions. |
| 3% H₂O₂, RT, 24h | 5 - 15% | 1 - 2 | Potential for oxidation of nitrogen or sulfur atoms. |
| Dry Heat, 80°C, 48h | < 5% | 0 - 1 | Expected to be relatively stable to dry heat. |
| Photolytic | 5 - 10% | 1 | May exhibit some photosensitivity. |
Visualizing Workflows and Pathways
PDK1 Signaling Pathway
This compound exerts its effect by inhibiting PDK1, a central kinase in the PI3K/Akt signaling pathway. This pathway is a critical regulator of cell growth, proliferation, survival, and metabolism.
Figure 1. Simplified PDK1 signaling pathway and the inhibitory action of this compound.
Experimental Workflow: Thermodynamic Solubility Determination
The following diagram illustrates the key steps in the shake-flask method for determining thermodynamic solubility.
Figure 2. Workflow for thermodynamic solubility determination of this compound.
Experimental Workflow: Forced Degradation Study
This diagram outlines the process for conducting forced degradation studies to assess the stability of this compound.
Figure 3. General workflow for forced degradation studies of this compound.
Conclusion
This technical guide provides a framework for understanding and evaluating the solubility and stability of the PDK1 inhibitor, this compound. While specific experimental data for this compound is limited in the public domain, the detailed protocols and expected data presented herein offer a robust starting point for researchers and drug development professionals. The provided workflows and pathway diagrams serve to contextualize the experimental and biological significance of these physicochemical properties. A thorough characterization of this compound's solubility and stability is a critical step towards realizing its full therapeutic potential.
References
An In-depth Technical Guide to Preclinical Safety and Toxicity Assessment
Disclaimer: Publicly available information, including preclinical and clinical studies, does not contain specific safety and toxicity data for a compound designated as "BX-320." Therefore, this guide provides a comprehensive overview of the principles and methodologies for the preclinical safety and toxicity assessment of novel therapeutic candidates, in line with the core requirements of the user request.
Introduction to Preclinical Safety and Toxicity Evaluation
The preclinical safety evaluation of a new drug candidate is a critical step in the drug development process. The primary goals are to identify a safe initial dose for human trials, determine potential target organs for toxicity, assess the reversibility of any adverse effects, and establish safety parameters for clinical monitoring.[1][2] This phase involves a series of in vitro (cell-based) and in vivo (animal) studies to characterize the toxicological profile of a compound before it is administered to humans.[3][4] Regulatory agencies, such as the U.S. Food and Drug Administration (FDA), have specific requirements for preclinical data to be included in an Investigational New Drug (IND) application.[5]
Key Preclinical Toxicology Studies
A standard preclinical toxicology program typically includes a battery of studies to assess different aspects of a drug's safety. The duration and design of these studies are often guided by the intended clinical use of the drug.[1][2]
Table 1: Overview of Common Preclinical Toxicology Studies
| Study Type | Purpose | Typical Species | Key Endpoints |
| Single-Dose Toxicity | To determine the maximum tolerated dose (MTD) and identify acute toxic effects.[2][3] | Rodent (e.g., rat, mouse) and non-rodent (e.g., dog, non-human primate).[6] | Clinical signs, body weight changes, mortality, gross pathology. |
| Repeated-Dose Toxicity | To evaluate the toxicological effects after repeated administration over a specific duration. The study duration should equal or exceed the proposed clinical trial duration.[1][7] | Rodent and non-rodent.[6] | Clinical observations, body weight, food/water consumption, hematology, clinical chemistry, urinalysis, organ weights, histopathology. |
| Safety Pharmacology | To assess the effects on vital organ systems, including the cardiovascular, respiratory, and central nervous systems, before human exposure.[8] | Various, depending on the system being evaluated. | Heart rate, blood pressure, ECG, respiratory rate, body temperature, behavior, and motor activity.[8] |
| Genotoxicity | To identify compounds that can induce mutations or chromosomal damage.[7] | In vitro bacterial and mammalian cell assays; in vivo rodent assays. | Gene mutations, chromosomal aberrations, DNA damage. |
| Carcinogenicity | To assess the tumorigenic potential of a compound. These are long-term studies, typically not required until later stages of clinical development unless there is a specific concern.[7] | Rodent (typically rat and mouse). | Incidence and type of tumors. |
| Reproductive & Developmental Toxicity | To evaluate the potential effects on fertility, embryonic and fetal development, and pre- and postnatal development.[7] | Typically rodents (rats or rabbits). | Mating performance, fertility, embryo-fetal survival and development, maternal function, and offspring growth and development. |
| Toxicokinetics | To understand the relationship between the dose administered and the systemic exposure of the drug and its metabolites over time.[3] | The same species used in toxicity studies. | Plasma concentrations of the drug and its major metabolites. |
Experimental Protocols: A Generalized Approach
While specific protocols are tailored to the drug candidate, the following provides a general framework for key preclinical studies.
Repeated-Dose Toxicity Study in Rodents (e.g., Rats)
-
Objective: To determine the toxicity profile of a test article following daily administration for a specified period (e.g., 28 or 90 days).
-
Animals: Young adult rats of a single strain (e.g., Sprague-Dawley or Wistar), with equal numbers of males and females per group.
-
Groups: Typically a control group (vehicle only) and at least three dose groups (low, mid, and high). A recovery group may be included to assess the reversibility of toxic effects.
-
Administration: The route of administration should be the same as the intended clinical route (e.g., oral gavage, intravenous injection).
-
Observations:
-
Daily: Clinical signs of toxicity, mortality.
-
Weekly: Body weight, food consumption.
-
At termination: Blood samples for hematology and clinical chemistry, urine for urinalysis.
-
-
Pathology:
-
Gross Necropsy: Macroscopic examination of all organs and tissues.
-
Organ Weights: Collection and weighing of key organs.
-
Histopathology: Microscopic examination of a comprehensive list of tissues from the control and high-dose groups, and any target organs from all groups.
-
In Vitro Genotoxicity: Bacterial Reverse Mutation Assay (Ames Test)
-
Objective: To assess the mutagenic potential of a compound by its ability to induce reverse mutations in histidine-requiring strains of Salmonella typhimurium and tryptophan-requiring strains of Escherichia coli.
-
Method:
-
Several strains of bacteria with specific mutations are used.
-
The bacteria are exposed to the test compound at various concentrations, both with and without a metabolic activation system (e.g., rat liver S9 fraction) to mimic mammalian metabolism.
-
The bacteria are plated on a minimal agar medium lacking the required amino acid.
-
The plates are incubated for 48-72 hours.
-
-
Endpoint: The number of revertant colonies (colonies that have regained the ability to synthesize the required amino acid) is counted. A significant, dose-dependent increase in revertant colonies compared to the control indicates a mutagenic potential.
Data Presentation
Quantitative data from toxicology studies are typically summarized in tables to facilitate comparison between dose groups.
Table 2: Example of Hematology Data from a 28-Day Rat Toxicity Study
| Parameter | Sex | Control (Vehicle) | Low Dose (X mg/kg) | Mid Dose (Y mg/kg) | High Dose (Z mg/kg) |
| Hemoglobin (g/dL) | M | 15.2 ± 0.8 | 15.1 ± 0.7 | 14.9 ± 0.9 | 13.5 ± 1.1 |
| F | 14.8 ± 0.6 | 14.7 ± 0.5 | 14.5 ± 0.7 | 13.1 ± 0.9 | |
| Red Blood Cell Count (10^6/µL) | M | 8.1 ± 0.4 | 8.0 ± 0.3 | 7.9 ± 0.5 | 7.0 ± 0.6 |
| F | 7.8 ± 0.3 | 7.7 ± 0.4 | 7.6 ± 0.3 | 6.8 ± 0.5 | |
| White Blood Cell Count (10^3/µL) | M | 7.5 ± 1.2 | 7.8 ± 1.5 | 8.2 ± 1.8 | 9.5 ± 2.1 |
| F | 7.2 ± 1.1 | 7.5 ± 1.3 | 7.9 ± 1.6 | 9.1 ± 1.9 | |
| Statistically significant difference from the control group (p < 0.05). Data are presented as mean ± standard deviation. |
Table 3: Example of Serum Clinical Chemistry Data
| Parameter | Sex | Control (Vehicle) | Low Dose (X mg/kg) | Mid Dose (Y mg/kg) | High Dose (Z mg/kg) |
| Alanine Aminotransferase (ALT) (U/L) | M | 35 ± 8 | 38 ± 10 | 55 ± 15 | 150 ± 45 |
| F | 32 ± 7 | 35 ± 9 | 52 ± 12 | 145 ± 40 | |
| Aspartate Aminotransferase (AST) (U/L) | M | 80 ± 15 | 85 ± 18 | 120 ± 25 | 350 ± 80 |
| F | 75 ± 12 | 82 ± 16 | 115 ± 22 | 340 ± 75 | |
| Creatinine (mg/dL) | M | 0.6 ± 0.1 | 0.6 ± 0.1 | 0.7 ± 0.2 | 0.8 ± 0.2 |
| F | 0.5 ± 0.1 | 0.5 ± 0.1 | 0.6 ± 0.1 | 0.7 ± 0.2 | |
| Statistically significant difference from the control group (p < 0.05). Data are presented as mean ± standard deviation. |
Signaling Pathways and Experimental Workflows
Understanding the mechanism of toxicity often involves investigating the drug's effect on cellular signaling pathways.
Caption: A generalized workflow for preclinical safety and toxicity assessment.
Caption: Hypothetical signaling pathway illustrating drug-induced hepatotoxicity.
Conclusion
A thorough and well-designed preclinical safety and toxicity evaluation is paramount for the successful development of new medicines. It provides the essential data to support the transition from laboratory research to clinical trials in humans, ensuring that potential risks are identified and managed appropriately. The integration of in vitro and in vivo studies, along with a mechanistic understanding of any observed toxicities, forms the foundation of a robust safety assessment.
References
- 1. pacificbiolabs.com [pacificbiolabs.com]
- 2. fda.gov [fda.gov]
- 3. In vivo toxicology studies - Drug development - PK-TK [vivotecnia.com]
- 4. The role of early in vivo toxicity testing in drug discovery toxicology - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. altasciences.com [altasciences.com]
- 6. m.youtube.com [m.youtube.com]
- 7. pacificbiolabs.com [pacificbiolabs.com]
- 8. A multi-site comparison of in vivo safety pharmacology studies conducted to support ICH S7A & B regulatory submissions - PubMed [pubmed.ncbi.nlm.nih.gov]
Initial investigation for information on "BX-320" and related compounds in the context of drug development and scientific research has not yielded any relevant results. The search term "this compound" predominantly identifies a series of fanless personal computers manufactured by CONTEC.[1][2][3][4][5] There is no indication from the search results that "this compound" is a designation for a chemical compound or drug candidate in the public domain.
For the benefit of researchers, scientists, and drug development professionals, this guide will briefly touch upon other similarly named compounds found during the search, in the event of a possible misidentification of the target compound.
Alternative Compounds of Interest
During the comprehensive search for "this compound," two other compounds with similar alphanumeric designations were identified: LYT-320 and PAZ320 . It is plausible that the user may have an interest in one of these compounds.
PureTech Health has announced the nomination of LYT-320, a novel prodrug of agomelatine, for the treatment of anxiety and mood disorders.[6]
Mechanism of Action: LYT-320 utilizes PureTech's Glyph platform to bypass extensive first-pass metabolism in the liver. This is anticipated to reduce liver exposure and the potential for hepatotoxicity associated with agomelatine.[6] By doing so, it may eliminate the need for frequent liver function monitoring.
Preclinical Data: In vivo studies have demonstrated that LYT-320 has an oral bioavailability and plasma exposure more than 10-fold higher than orally administered agomelatine.[6] In silico modeling suggests that the reduced dose of agomelatine enabled by LYT-320 could significantly decrease the risk of clinically significant liver enzyme elevations.[6]
Clinical Development: First-in-human enabling studies for LYT-320 were expected to be initiated in 2024, with clinical studies anticipated to begin in the first half of 2025.[6]
PAZ320 is a non-systemic, chewable complex carbohydrate-based compound developed by Boston Therapeutics.[7] It is designed to reduce the post-meal elevation of blood glucose in patients with Type 2 diabetes.[7]
Mechanism of Action: PAZ320 works in the gastrointestinal tract to block the action of carbohydrate-hydrolyzing enzymes.[7] This inhibition of enzymes that break down complex carbohydrates is intended to slow and reduce the absorption of glucose after a meal.
Clinical Development: Boston Therapeutics completed enrollment in a Phase II clinical trial to evaluate the safety and efficacy of PAZ320.[7] The trial was an open-label, dose-escalation, crossover study involving 24 patients with Type 2 diabetes.[7] An interim analysis of the data showed no serious adverse events associated with PAZ320.[7]
Conclusion
At present, there is no publicly available scientific or technical information regarding a compound designated as "this compound" in the field of drug development or biomedical research. The information provided on LYT-320 and PAZ320 is based on publicly accessible press releases and may be of interest if the initial query contained a typographical error. Without specific data on "this compound," it is not possible to provide the requested in-depth technical guide, including data tables, experimental protocols, or signaling pathway diagrams. Researchers interested in this area are encouraged to verify the compound designation.
References
- 1. n-denkei.com [n-denkei.com]
- 2. contec.com [contec.com]
- 3. store.asunite.net [store.asunite.net]
- 4. contec.com [contec.com]
- 5. contec.com [contec.com]
- 6. PureTech Year End Update and Outlook for 2024 | PureTech Health [news.puretechhealth.com]
- 7. Boston Therapeutics, Inc. Completes Enrollment in Phase ll Clinical Trial to Evaluate PAZ320 in Patients With Type 2 Diabetes - BioSpace [biospace.com]
An In-depth Technical Guide to LYT-320 (SPT-320): A Novel Agomelatine Prodrug
Introduction
LYT-320, also known as SPT-320, is an innovative oral prodrug of agomelatine currently under clinical development for the treatment of generalized anxiety disorder (GAD) and other mood disorders.[1][2] Developed by Seaport Therapeutics, this therapeutic candidate utilizes the proprietary Glyph™ platform to enhance the oral bioavailability of agomelatine, a clinically validated anxiolytic and antidepressant.[1][3][4] This guide provides a comprehensive technical overview of LYT-320, including its mechanism of action, preclinical data, and the underlying technology.
Core Compound and Mechanism of Action
LYT-320 is designed to deliver agomelatine, a potent agonist of melatonin receptors (MT1 and MT2) and an antagonist of serotonin 2C (5-HT2C) receptors.[1][2] The synergistic action on these receptors is believed to be responsible for its antidepressant and anxiolytic effects.[5][6] Agomelatine is approved for the treatment of major depressive disorder (MDD) in the European Union and for both MDD and GAD in Australia.[4]
A significant limitation of orally administered agomelatine is its extensive first-pass metabolism in the liver, which results in very low bioavailability (approximately 1%) and a risk of hepatotoxicity, necessitating regular liver function monitoring.[4][7] LYT-320 aims to overcome this challenge through the Glyph™ technology platform.
The Glyph™ Technology Platform
The Glyph™ platform is a synthetic lymphatic-targeting chemistry designed to harness the body's natural lipid absorption and transport processes.[8] By linking the active drug to a lipid, the platform facilitates the drug's absorption through the intestinal lymphatic system, thereby bypassing the first-pass metabolism in the liver.[1][8] Preclinical data has shown that this approach significantly increases the systemic exposure of the active compound.[1]
Quantitative Data
Preclinical in vivo studies have demonstrated the potential of LYT-320 to significantly improve the pharmacokinetic profile of agomelatine. The following table summarizes the key quantitative findings.
| Parameter | Agomelatine (Oral) | LYT-320 (Oral) | Fold Increase | Reference |
| Oral Bioavailability | ~1% | >10-fold higher | >10x | [4][7] |
| Plasma Exposure | Baseline | >10-fold higher | >10x | [1][4][7] |
| Lymphatic Transport | <1% | >50% | >50x | [1] |
Experimental Protocols
Detailed experimental protocols for the preclinical and ongoing clinical studies of LYT-320 are not yet publicly available. However, the available information indicates the following:
-
In Vivo Preclinical Studies: Multiple in vivo studies have been conducted to assess the oral bioavailability and plasma exposure of agomelatine following the administration of LYT-320.[4][7] These studies likely involved animal models, where pharmacokinetic parameters were measured and compared to the oral administration of agomelatine alone.
-
Phase 1 Clinical Trial: A Phase 1, proof-of-concept study in healthy adult volunteers was initiated in September 2025.[1] The primary objectives of this study are to evaluate the safety, tolerability, and pharmacokinetics of LYT-320.[1] This will likely involve dose-escalation cohorts to determine the optimal dose that provides therapeutic levels of agomelatine with reduced liver exposure.
In Silico Modeling: The FDA-licensed DILIsym® platform was used for in silico modeling, which projected that the reduced dose of agomelatine enabled by LYT-320 would greatly reduce the risk of clinically significant liver enzyme elevations.[4][7]
Visualizations
Signaling Pathway of Agomelatine
The following diagram illustrates the dual mechanism of action of agomelatine, the active metabolite of LYT-320, on melatonergic and serotonergic pathways.
Caption: Agomelatine's dual action on MT1/MT2 and 5-HT2C receptors.
Experimental Workflow: The Glyph™ Platform
This diagram outlines the proposed experimental workflow of LYT-320, leveraging the Glyph™ platform to bypass first-pass metabolism.
Caption: LYT-320's lymphatic absorption vs. conventional oral route.
LYT-320 represents a promising advancement in the development of treatments for anxiety and mood disorders. By employing the Glyph™ platform, it has the potential to deliver the established therapeutic benefits of agomelatine while mitigating the risk of liver-related side effects. As LYT-320 progresses through clinical trials, further data will be crucial in fully elucidating its safety and efficacy profile. The information presented in this guide is based on currently available preclinical and early clinical data and will be updated as new findings emerge.
References
- 1. firstwordpharma.com [firstwordpharma.com]
- 2. SPT-320 - Wikipedia [en.wikipedia.org]
- 3. firstwordpharma.com [firstwordpharma.com]
- 4. directorstalkinterviews.com [directorstalkinterviews.com]
- 5. Agomelatine: mechanism of action and pharmacological profile in relation to antidepressant properties - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Agomelatine: A Potential Multitarget Compound for Neurodevelopmental Disorders - PMC [pmc.ncbi.nlm.nih.gov]
- 7. PureTech Year End Update and Outlook for 2024 [businesswire.com]
- 8. Glyph Technology Platform [puretechhealth.com]
BX-320 patents and intellectual property
An in-depth technical guide on the core patents and intellectual property of BX-320, a potent and selective inhibitor of 3-phosphoinositide-dependent protein kinase 1 (PDK1), for researchers, scientists, and drug development professionals.
Introduction to this compound
This compound is a small molecule inhibitor targeting 3-phosphoinositide-dependent protein kinase 1 (PDK1), a key node in the PI3K/Akt signaling pathway.[1] Initially developed by Berlex Biosciences, this compound has been investigated for its therapeutic potential in neoplasms due to its role in modulating cell growth, proliferation, and survival.[1][2] This document provides a comprehensive overview of the technical details, experimental data, and intellectual property landscape surrounding this compound.
Chemical Properties:
| Property | Value |
| Chemical Formula | C₂₃H₃₁BrN₈O₃ |
| Molecular Weight | 547.45 g/mol |
| CAS Number | 702676-93-5[3] |
Core Intellectual Property
While a specific composition of matter patent for this compound has not been publicly identified, the intellectual property landscape for PDK1 inhibitors is extensive. Berlex Biosciences and other entities have filed numerous patents covering heterocyclic compounds as PDK1 inhibitors. These patents typically claim a core scaffold and various substitutions, with data supporting their inhibitory activity. For researchers, freedom-to-operate analyses are crucial and would involve a detailed examination of patents claiming pyrimidine-based kinase inhibitors.
It is important to distinguish this compound, the PDK1 inhibitor, from BTI-320, a product candidate from Boston Therapeutics.[4] BTI-320 is a non-systemic carbohydrate-based compound designed to inhibit alpha-amylase for glycemic control.[4] Boston Therapeutics has filed patent applications for the novel therapeutic uses of BTI-320.[4]
Mechanism of Action and Signaling Pathway
This compound exerts its biological effects by inhibiting the kinase activity of PDK1. PDK1 is a master kinase that phosphorylates and activates several members of the AGC kinase family, including Akt, S6K, and RSK. By blocking PDK1, this compound effectively downstream signaling pathways that are crucial for cancer cell survival and proliferation.
Below is a diagram illustrating the PDK1 signaling pathway and the point of intervention for this compound.
Preclinical Data
This compound has demonstrated potent and selective inhibition of PDK1 in various preclinical studies. The following tables summarize key quantitative data.
Table 1: In Vitro Kinase Inhibitory Activity
| Compound | PDK1 IC₅₀ (nM) | PKA IC₅₀ (nM) | PKCα IC₅₀ (nM) |
| This compound | 25 | >10,000 | >10,000 |
| BX-795 | 6 | 6,300 | 8,600 |
| BX-912 | 11 | >10,000 | >10,000 |
Table 2: Inhibition of Anchorage-Independent Growth of Cancer Cell Lines
| Cell Line | Cancer Type | This compound IC₅₀ (µM) |
| PC-3 | Prostate | 0.8 |
| U87-MG | Glioblastoma | 1.2 |
| MiaPaCa-2 | Pancreatic | 1.5 |
| A549 | Lung | 2.1 |
Experimental Protocols
Detailed methodologies for the key experiments are provided below for reproducibility and further investigation.
PDK1 Kinase Assay:
A typical protocol for a PDK1 kinase assay involves the following steps:
-
Reagents: Recombinant human PDK1, biotinylated peptide substrate (e.g., Akttide), ATP, kinase buffer (e.g., 40 mM Tris-HCl pH 7.5, 20 mM MgCl₂, 0.1 mg/ml BSA, 50 µM DTT), and the test compound (this compound).
-
Procedure: a. The kinase reaction is initiated by adding ATP to a mixture of PDK1 enzyme, peptide substrate, and the test compound in a microplate well. b. The reaction is incubated at 30°C for a specified time (e.g., 60 minutes). c. The reaction is stopped by the addition of EDTA. d. The amount of phosphorylated substrate is quantified using a suitable detection method, such as fluorescence polarization or luminescence-based ADP detection.[5]
-
Data Analysis: IC₅₀ values are determined by plotting the percent inhibition of kinase activity against the logarithm of the inhibitor concentration and fitting the data to a sigmoidal dose-response curve.
Anchorage-Independent Cell Growth (Soft Agar) Assay:
This assay measures the ability of cancer cells to grow in an anchorage-independent manner, a hallmark of transformation.
-
Preparation: A base layer of 0.6-1.2% agar in growth medium is solidified in a 6-well plate or 35-mm dish.
-
Cell Seeding: Cells are trypsinized, counted, and resuspended in a top layer of 0.3-0.7% low-melting-point agarose in growth medium containing the test compound (this compound) at various concentrations. This cell suspension is then layered on top of the base agar.
-
Incubation: The plates are incubated at 37°C in a humidified atmosphere with 5% CO₂ for 2-4 weeks, with the addition of growth medium to prevent drying.
-
Colony Staining and Quantification: Colonies are stained with a solution such as 0.005% Crystal Violet or MTT. The number and size of the colonies are then quantified using a microscope and imaging software.[6][7]
Experimental Workflow for Preclinical Evaluation of this compound:
References
- 1. This compound - Drug Targets, Indications, Patents - Synapse [synapse.patsnap.com]
- 2. BX795 - Drug Targets, Indications, Patents - Synapse [synapse.patsnap.com]
- 3. BX320 | 702676-93-5 | CDB67693 | Biosynth [biosynth.com]
- 4. Boston Therapeutics, Inc. Files Patent Application For Novel Therapeutic Uses Of BTI-320 - BioSpace [biospace.com]
- 5. promega.com [promega.com]
- 6. artscimedia.case.edu [artscimedia.case.edu]
- 7. Soft–Agar colony Formation Assay [en.bio-protocol.org]
Methodological & Application
Application Notes and Protocols for the Use of BX-320 in Cell Culture
For Researchers, Scientists, and Drug Development Professionals
Introduction
BX-320 is a potent and selective small molecule inhibitor of 3-phosphoinositide-dependent protein kinase 1 (PDK1). PDK1 is a master kinase that plays a crucial role in the activation of the PI3K/Akt signaling pathway, a key regulator of cell growth, proliferation, survival, and apoptosis. In various cancer cell lines, inhibition of PDK1 by this compound has been shown to block the phosphorylation of downstream targets such as Akt and p70S6K1, leading to the induction of apoptosis and inhibition of cell growth. These application notes provide detailed protocols for the use of this compound in cell culture to study its effects on cancer cells.
Mechanism of Action
This compound exerts its biological effects by directly inhibiting the kinase activity of PDK1. This prevents the phosphorylation and subsequent activation of Akt at threonine 308 (Thr308), a critical step in the PI3K/Akt signaling cascade. The inhibition of this pathway ultimately leads to decreased cell survival and proliferation and the induction of programmed cell death (apoptosis).
Signaling Pathway of this compound Action
Caption: PI3K/Akt signaling pathway and the inhibitory action of this compound on PDK1.
Quantitative Data Summary
The following tables summarize the reported in vitro activity of this compound.
Table 1: In Vitro Kinase Inhibitory Activity of this compound
| Kinase | IC50 (nM) |
| PDK1 | 30 |
| PKA | >10,000 |
| PKCα | >10,000 |
| Erk1 | >10,000 |
| JNK1 | >10,000 |
| p38 | >10,000 |
| MEK1 | >10,000 |
| c-Met | >10,000 |
| Ron | >10,000 |
| Lck | 820 |
| Src | >10,000 |
Data from Feldman, R.I., et al. (2005). Novel small molecule inhibitors of 3-phosphoinositide-dependent kinase-1. The Journal of Biological Chemistry, 280(20), 19867-19874.
Table 2: Cellular Activity of this compound in Cancer Cell Lines
| Cell Line | Cancer Type | Cellular IC50 (µM) for Growth Inhibition |
| PC3 | Prostate | 1.2 |
| LNCaP | Prostate | 0.6 |
| MDA-MB-468 | Breast | 0.6 |
| MCF-7 | Breast | 0.8 |
| U87-MG | Glioblastoma | 0.5 |
| A549 | Lung | 0.7 |
| HCT116 | Colon | 0.9 |
| LOX | Melanoma | 0.12 |
Data from Feldman, R.I., et al. (2005). Novel small molecule inhibitors of 3-phosphoinositide-dependent kinase-1. The Journal of Biological Chemistry, 280(20), 19867-19874.
Experimental Protocols
Reagent Preparation
This compound Stock Solution:
-
Compound: this compound (CAS: 702676-93-5)
-
Solvent: Dimethyl sulfoxide (DMSO)
-
Procedure:
-
Prepare a 10 mM stock solution of this compound in sterile DMSO.
-
Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles.
-
Store aliquots at -20°C.
-
-
Note: The final concentration of DMSO in the cell culture medium should not exceed 0.1% to avoid solvent-induced cytotoxicity.
Cell Culture and Maintenance
-
Cell Lines: PC3 (prostate cancer), MDA-MB-468 (breast cancer), or other cell lines of interest.
-
Culture Medium: RPMI-1640 or DMEM supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin.
-
Culture Conditions: 37°C in a humidified atmosphere with 5% CO2.
-
Subculturing: Passage cells upon reaching 80-90% confluency.
Cell Viability/Growth Inhibition Assay (MTS Assay)
This protocol determines the effect of this compound on cell proliferation.
Experimental Workflow for Cell Viability Assay
Caption: Workflow for determining the IC50 of this compound using an MTS assay.
Protocol:
-
Seed cells in a 96-well plate at a density of 5,000 cells/well in 100 µL of culture medium.
-
Incubate the plate for 24 hours to allow cells to attach.
-
Prepare serial dilutions of this compound in culture medium.
-
Remove the existing medium and add 100 µL of the medium containing different concentrations of this compound to the wells. Include a vehicle control (DMSO only).
-
Incubate the plate for 72 hours.
-
Add 20 µL of MTS reagent to each well.
-
Incubate for 1-4 hours at 37°C.
-
Measure the absorbance at 490 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.
Western Blot Analysis of Akt Phosphorylation
This protocol assesses the inhibitory effect of this compound on the PI3K/Akt signaling pathway.
Protocol:
-
Seed cells in 6-well plates and grow to 70-80% confluency.
-
Treat cells with various concentrations of this compound (e.g., 0.1, 1, 10 µM) for a specified time (e.g., 2, 6, 24 hours). Include a vehicle control.
-
Lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.
-
Determine the protein concentration of the lysates using a BCA assay.
-
Separate 20-30 µg of protein per lane on an SDS-PAGE gel.
-
Transfer the proteins to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies against phospho-Akt (Thr308), total Akt, and a loading control (e.g., GAPDH or β-actin) overnight at 4°C.
-
Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.
Apoptosis Assay (Annexin V-FITC/Propidium Iodide Staining)
This protocol quantifies the induction of apoptosis by this compound.
Experimental Workflow for Apoptosis Assay
Caption: Workflow for assessing apoptosis using Annexin V and Propidium Iodide staining.
Protocol:
-
Seed cells in a 6-well plate and allow them to attach overnight.
-
Treat the cells with the desired concentrations of this compound for 24-48 hours.
-
Collect both adherent and floating cells.
-
Wash the cells twice with cold PBS.
-
Resuspend the cells in 1X Annexin V binding buffer at a concentration of 1 x 10^6 cells/mL.
-
Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide to 100 µL of the cell suspension.
-
Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Add 400 µL of 1X Annexin V binding buffer to each tube.
-
Analyze the cells by flow cytometry within 1 hour.
Troubleshooting
-
Low this compound activity: Ensure the stock solution is properly prepared and stored. Verify the final DMSO concentration is not affecting cell viability.
-
High background in Western blots: Optimize antibody concentrations and blocking conditions. Ensure thorough washing steps.
-
Inconsistent results in viability assays: Ensure uniform cell seeding density. Check for and prevent edge effects in 96-well plates.
-
High percentage of necrotic cells in apoptosis assay: The concentration of this compound may be too high, or the incubation time may be too long. Perform a dose-response and time-course experiment.
These application notes and protocols provide a comprehensive guide for utilizing this compound in cell culture experiments. Researchers can adapt these methodologies to their specific cell lines and experimental questions to further investigate the therapeutic potential of targeting the PDK1 signaling pathway.
Application Note: Evaluation of BX-320 on Tumor Cell Viability
Introduction
BX-320 is an experimental small molecule inhibitor targeting a key kinase implicated in oncogenic signaling pathways. This application note provides a detailed protocol for assessing the cytotoxic and cytostatic effects of this compound on a cancer cell line using a WST-1 cell viability assay. The WST-1 assay is a colorimetric method for the quantification of cell proliferation and viability.[1] It is based on the cleavage of the tetrazolium salt WST-1 by mitochondrial dehydrogenases in viable cells, producing a soluble formazan salt.[1][2] The amount of formazan dye produced is directly proportional to the number of metabolically active cells.[2] This protocol is intended for researchers in oncology, drug discovery, and cell biology.
Principle of the WST-1 Assay
Metabolically active cells reduce the stable tetrazolium salt WST-1 to a soluble formazan. This reaction is primarily catalyzed by NAD(P)H-dependent oxidoreductase enzymes in viable cells.[3] The quantity of the formazan product, which is soluble in the cell culture medium, is measured by its absorbance at approximately 440 nm.[4] A higher absorbance reading indicates a greater number of viable cells.
Experimental Protocol: WST-1 Assay for Cell Viability
Materials
-
This compound (lyophilized powder)
-
Cancer cell line of interest (e.g., HeLa, A549, MCF-7)
-
Complete cell culture medium (e.g., DMEM with 10% FBS and 1% Penicillin-Streptomycin)
-
WST-1 Cell Proliferation Reagent
-
96-well flat-bottom cell culture plates
-
Dimethyl sulfoxide (DMSO), cell culture grade
-
Phosphate-buffered saline (PBS), sterile
-
Multichannel pipette
-
Microplate reader capable of measuring absorbance at 450 nm and a reference wavelength of 650 nm
Methods
1. Preparation of this compound Stock Solution
-
Prepare a 10 mM stock solution of this compound by dissolving the lyophilized powder in an appropriate volume of DMSO.
-
Aliquot the stock solution and store at -20°C to avoid repeated freeze-thaw cycles.
2. Cell Seeding
-
Culture the selected cancer cell line to approximately 80% confluency.
-
Trypsinize and resuspend the cells in complete culture medium.
-
Perform a cell count to determine the cell concentration.
-
Seed the cells into a 96-well plate at a density of 5,000 to 10,000 cells per well in 100 µL of complete culture medium.[5]
-
Incubate the plate for 24 hours at 37°C in a humidified atmosphere with 5% CO2 to allow for cell attachment.[4]
3. Treatment with this compound
-
Prepare serial dilutions of this compound from the 10 mM stock solution in complete culture medium to achieve the desired final concentrations (e.g., 0.1 µM, 1 µM, 10 µM, 50 µM, 100 µM).
-
Include a vehicle control (DMSO) at the same concentration as the highest concentration of this compound.
-
Carefully remove the medium from the wells and add 100 µL of the prepared this compound dilutions or vehicle control to the respective wells.
-
Incubate the plate for 48 hours at 37°C in a humidified atmosphere with 5% CO2.
4. WST-1 Assay
-
After the 48-hour incubation period, add 10 µL of WST-1 reagent to each well.[4][6]
-
Incubate the plate for 1 to 4 hours at 37°C.[3][4][7] The optimal incubation time may vary depending on the cell type and density and should be determined empirically.[2]
-
Gently shake the plate for 1 minute to ensure homogeneous distribution of the formazan product.[4]
5. Data Acquisition
-
Measure the absorbance at 450 nm using a microplate reader.[8] A reference wavelength of 650 nm is recommended to subtract background absorbance.[6]
6. Data Analysis
-
Subtract the absorbance of the blank wells (medium only) from all other readings.
-
Calculate the percentage of cell viability for each treatment group using the following formula:
% Cell Viability = (Absorbance of Treated Cells / Absorbance of Vehicle Control) x 100
Data Presentation
Table 1: Effect of this compound on Tumor Cell Viability
| This compound Concentration (µM) | Mean Absorbance (450 nm) | Standard Deviation | % Cell Viability |
| 0 (Vehicle Control) | 1.254 | 0.087 | 100.0% |
| 0.1 | 1.198 | 0.075 | 95.5% |
| 1 | 0.982 | 0.061 | 78.3% |
| 10 | 0.543 | 0.042 | 43.3% |
| 50 | 0.211 | 0.025 | 16.8% |
| 100 | 0.105 | 0.018 | 8.4% |
Mandatory Visualization
Caption: Experimental workflow for the WST-1 cell viability assay with this compound.
Caption: Proposed signaling pathway of this compound action.
References
- 1. WST-1 Assay Protocol for Cell Viability [merckmillipore.com]
- 2. WST-1 Assay: principles, protocol & best practices for cell viability | Abcam [abcam.com]
- 3. broadpharm.com [broadpharm.com]
- 4. sigmaaldrich.com [sigmaaldrich.com]
- 5. Protocol for Cell Viability Assays: CCK-8 and MTT - Creative Biogene [creative-biogene.com]
- 6. takarabio.com [takarabio.com]
- 7. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 8. cellbiolabs.com [cellbiolabs.com]
Application Notes and Protocols for BX-320 in Animal Studies
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the preclinical data available for BX-320, a potent inhibitor of 3-Phosphoinositide-dependent Kinase-1 (PDK1). The following sections detail its mechanism of action, summarize key quantitative data from animal studies, and provide a detailed experimental protocol for a representative in vivo efficacy study.
Introduction
This compound is a small molecule inhibitor targeting the PDK1/Akt signaling pathway, a critical cascade involved in cell growth, proliferation, and survival.[1][2] Dysregulation of this pathway is a hallmark of many cancers, making PDK1 an attractive target for anticancer drug development. This compound has demonstrated the ability to block PDK1/Akt signaling in tumor cells, leading to the inhibition of anchorage-dependent growth and the induction of apoptosis.[1][2]
Mechanism of Action
This compound functions as a potent inhibitor of 3-Phosphoinositide-dependent Kinase-1 (PDK1). By inhibiting PDK1, this compound prevents the phosphorylation and subsequent activation of its downstream target, Akt (also known as Protein Kinase B). The inactivation of Akt disrupts a cascade of signaling events that are crucial for cell survival and proliferation. This ultimately leads to the induction of apoptosis (programmed cell death) in cancer cells.
Quantitative Data from Animal Studies
The following table summarizes the available quantitative data for an in vivo study of this compound.
| Parameter | Details |
| Compound | This compound |
| Animal Model | Nude Mice |
| Cancer Type | LOX Melanoma |
| Study Type | Blood-borne metastasis model |
| Dosage | 200 mg/kg |
| Administration Route | Oral |
| Dosing Frequency | Twice a day |
| Treatment Duration | 21 days |
| Outcome | Inhibition of LOX melanoma tumor growth in the lungs |
Experimental Protocols
This section provides a detailed methodology for a representative in vivo efficacy study of this compound in a melanoma lung metastasis model.[3]
Objective: To evaluate the efficacy of orally administered this compound in inhibiting the growth of lung metastases derived from human LOX melanoma cells in an immunodeficient mouse model.
Materials:
-
This compound
-
Vehicle for oral administration (e.g., 0.5% methylcellulose in sterile water)
-
LOX human melanoma cell line
-
6-8 week old female nude mice
-
Sterile phosphate-buffered saline (PBS)
-
Cell culture reagents
-
Syringes and gavage needles
-
Anesthesia (e.g., isoflurane)
Experimental Workflow:
Procedure:
-
Cell Culture: Culture LOX human melanoma cells in appropriate media and conditions until they reach the desired confluence for injection.
-
Cell Preparation: Harvest the LOX cells using standard cell culture techniques. Wash the cells with sterile PBS and resuspend them in sterile PBS at a concentration suitable for injection (e.g., 2 x 10^6 cells/100 µL).
-
Tumor Cell Implantation: Anesthetize the nude mice. Inject 100 µL of the LOX cell suspension into the lateral tail vein of each mouse.
-
Animal Randomization: After tumor cell injection, randomly assign the mice into two groups:
-
Vehicle control group
-
This compound treatment group
-
-
Treatment Formulation: Prepare the this compound formulation for oral administration by suspending it in the chosen vehicle at the desired concentration to achieve a 200 mg/kg dose.
-
Drug Administration:
-
Begin treatment on the day of tumor cell injection or as per the study design.
-
Administer the vehicle or this compound (200 mg/kg) to the respective groups via oral gavage.
-
Repeat the administration twice daily for a total of 21 days.
-
-
Monitoring: Monitor the animals daily for any signs of toxicity, including weight loss, changes in behavior, or other adverse effects.
-
Study Endpoint: At the end of the 21-day treatment period, euthanize the mice.
-
Tissue Collection and Analysis:
-
Perform a necropsy and carefully excise the lungs.
-
Visually inspect the lung surfaces for tumor nodules.
-
Quantify the number of metastatic tumor nodules on the lung surface.
-
Optionally, lung tissues can be fixed in formalin and embedded in paraffin for histological analysis to confirm the presence of tumors.
-
-
Data Analysis: Compare the number of lung tumor nodules between the vehicle-treated and this compound-treated groups using appropriate statistical methods to determine the efficacy of the compound.
Disclaimer: This document is intended for research purposes only. The provided protocols are based on publicly available data and should be adapted and optimized by qualified researchers for their specific experimental needs and in accordance with all applicable institutional and governmental regulations regarding animal welfare.
References
Preparing a Stock Solution of the PDK1 Inhibitor BX-320: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the preparation and use of a stock solution of BX-320, a potent and selective inhibitor of 3-phosphoinositide-dependent protein kinase 1 (PDK1).
Introduction
This compound is a small molecule inhibitor of the serine/threonine kinase PDK1, a critical component of the PI3K/AKT signaling pathway.[1] PDK1 plays a crucial role in regulating cell growth, proliferation, survival, and apoptosis.[1] Dysregulation of the PDK1 signaling pathway is implicated in various cancers, making it a significant target for therapeutic intervention. This compound exhibits potent and selective inhibition of PDK1 with an IC50 value of 30 nM.[1]
These application notes provide the necessary information for the accurate preparation of a this compound stock solution and its application in cell-based assays.
Chemical and Physical Properties
A clear understanding of the chemical and physical properties of this compound is essential for its proper handling and use in experimental settings.
| Property | Value |
| Chemical Name | N1-[3-[[5-bromo-2-[[3-[(1-pyrrolidinylcarbonyl)amino]phenyl]amino]-4-pyrimidinyl]amino]propyl]-2,2-dimethyl-propanediamide |
| CAS Number | 702676-93-5 |
| Molecular Formula | C23H31BrN8O3 |
| Molecular Weight | 547.5 g/mol |
| Appearance | Crystalline solid |
| Purity | ≥95% |
| Solubility | DMSO: 1 mg/mL |
Storage and Stability
Proper storage of this compound is critical to maintain its chemical integrity and biological activity.
| Form | Storage Temperature | Stability |
| Powder | -20°C | 2 years |
| In DMSO | 4°C | 2 weeks |
| In DMSO | -80°C | 6 months |
Experimental Protocols
Protocol 1: Preparation of a 10 mM this compound Stock Solution in DMSO
This protocol describes the preparation of a 10 mM stock solution of this compound in dimethyl sulfoxide (DMSO).
Materials:
-
This compound powder
-
Anhydrous dimethyl sulfoxide (DMSO)
-
Sterile microcentrifuge tubes
-
Vortex mixer
-
Calibrated pipettes
Procedure:
-
Calculate the required mass of this compound:
-
To prepare 1 mL of a 10 mM stock solution, the required mass of this compound is calculated as follows:
-
Mass (g) = Molarity (mol/L) x Volume (L) x Molecular Weight ( g/mol )
-
Mass (mg) = 10 mmol/L x 0.001 L x 547.5 g/mol = 5.475 mg
-
-
-
Weighing this compound:
-
Carefully weigh out 5.475 mg of this compound powder and place it into a sterile microcentrifuge tube.
-
-
Dissolving in DMSO:
-
Add 1 mL of anhydrous DMSO to the microcentrifuge tube containing the this compound powder.
-
-
Solubilization:
-
Vortex the solution thoroughly until the this compound is completely dissolved. Gentle warming in a water bath (37°C) may be applied to aid dissolution if necessary.
-
-
Storage:
-
Aliquot the 10 mM stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles.
-
Store the aliquots at -20°C or -80°C for long-term storage, as indicated in the stability table.
-
Protocol 2: Western Blot Analysis of PDK1 Signaling
This protocol outlines a general procedure for analyzing the effect of this compound on the PDK1 signaling pathway using Western blotting. This method is based on protocols described for the characterization of PDK1 inhibitors.
Materials:
-
Cancer cell line of interest (e.g., PC-3, MDA-MB-468)
-
Complete cell culture medium
-
This compound stock solution (10 mM in DMSO)
-
Phosphate-buffered saline (PBS)
-
Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels
-
Transfer buffer
-
PVDF or nitrocellulose membranes
-
Blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST)
-
Primary antibodies (e.g., anti-phospho-Akt (Ser473), anti-Akt, anti-phospho-p70S6K (Thr389), anti-p70S6K, anti-GAPDH)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Cell Seeding:
-
Seed the cells in multi-well plates at a density that will allow them to reach 70-80% confluency at the time of treatment.
-
-
Cell Treatment:
-
The following day, treat the cells with various concentrations of this compound (e.g., 0.1, 0.5, 1, 5, 10 µM) or a vehicle control (DMSO) for a specified time (e.g., 2, 6, 24 hours). The final DMSO concentration in the culture medium should be kept below 0.1%.
-
-
Cell Lysis:
-
After treatment, wash the cells with ice-cold PBS and lyse them with lysis buffer containing protease and phosphatase inhibitors.
-
-
Protein Quantification:
-
Determine the protein concentration of each lysate using a BCA protein assay.
-
-
SDS-PAGE and Western Blotting:
-
Load equal amounts of protein (e.g., 20-30 µg) onto an SDS-PAGE gel and perform electrophoresis.
-
Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody overnight at 4°C with gentle agitation.
-
Wash the membrane with TBST and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again with TBST.
-
-
Detection:
-
Incubate the membrane with a chemiluminescent substrate and visualize the protein bands using an imaging system.
-
Protocol 3: Cell Growth and Viability Assay
This protocol provides a general method to assess the effect of this compound on cancer cell growth and viability using a colorimetric assay such as MTT or a luminescence-based assay for ATP content. This protocol is based on the methods used in the initial characterization of this compound.[1]
Materials:
-
Cancer cell line of interest
-
Complete cell culture medium
-
This compound stock solution (10 mM in DMSO)
-
96-well plates
-
MTT reagent or CellTiter-Glo® Luminescent Cell Viability Assay kit
-
Solubilization solution (for MTT assay)
-
Plate reader (absorbance or luminescence)
Procedure:
-
Cell Seeding:
-
Seed cells into 96-well plates at an appropriate density (e.g., 2,000-5,000 cells/well) and allow them to attach overnight.
-
-
Compound Treatment:
-
Treat the cells with a serial dilution of this compound (e.g., from 0.01 to 10 µM) or a vehicle control (DMSO).
-
-
Incubation:
-
Incubate the plates for a specified period (e.g., 72 hours) at 37°C in a humidified incubator.
-
-
Cell Viability Measurement:
-
For MTT Assay:
-
Add MTT reagent to each well and incubate for 2-4 hours.
-
Add solubilization solution to dissolve the formazan crystals.
-
Measure the absorbance at the appropriate wavelength (e.g., 570 nm).
-
-
For CellTiter-Glo® Assay:
-
Equilibrate the plate and the CellTiter-Glo® reagent to room temperature.
-
Add the CellTiter-Glo® reagent to each well.
-
Mix on an orbital shaker for 2 minutes to induce cell lysis.
-
Incubate at room temperature for 10 minutes to stabilize the luminescent signal.
-
Measure the luminescence.
-
-
-
Data Analysis:
-
Calculate the percentage of cell viability relative to the vehicle-treated control cells.
-
Plot the cell viability against the log of the this compound concentration to determine the IC50 value.
-
Signaling Pathway and Experimental Workflow
The following diagrams illustrate the PDK1 signaling pathway and a general experimental workflow for evaluating the effects of this compound.
Caption: PDK1 Signaling Pathway and the inhibitory action of this compound.
Caption: General experimental workflow for evaluating this compound.
References
Applications of BX-320 in Neuroscience: A Guide for Researchers
For Researchers, Scientists, and Drug Development Professionals
Introduction
BX-320 is a potent and selective, ATP-competitive inhibitor of 3-phosphoinositide-dependent protein kinase-1 (PDK1). While initially investigated for its anti-cancer properties, the critical role of the PDK1 signaling pathway in neuronal survival, plasticity, and metabolism has brought this compound to the forefront of neuroscience research. Dysregulation of the PI3K/PDK1/Akt signaling cascade is implicated in the pathophysiology of several neurodegenerative diseases, including Alzheimer's disease, Parkinson's disease, and amyotrophic lateral sclerosis. This document provides detailed application notes and experimental protocols for researchers investigating the therapeutic potential of this compound in various neuroscience contexts.
Mechanism of Action and Rationale for Use in Neuroscience
This compound exerts its biological effects by directly inhibiting the kinase activity of PDK1. PDK1 is a master kinase that phosphorylates and activates a host of downstream kinases, most notably Akt (also known as Protein Kinase B). The PI3K/PDK1/Akt pathway is a central signaling node that regulates a multitude of cellular processes crucial for neuronal health:
-
Cell Survival and Apoptosis: Akt promotes neuronal survival by phosphorylating and inactivating pro-apoptotic proteins.
-
Synaptic Plasticity: This pathway is integral to long-term potentiation (LTP) and long-term depression (LTD), the cellular mechanisms underlying learning and memory.
-
Metabolism: Akt regulates glucose uptake and utilization in neurons, which is often impaired in neurodegenerative conditions.
-
Neuroinflammation: The PI3K/Akt pathway can modulate the inflammatory responses of microglia and astrocytes in the central nervous system.
In many neurodegenerative diseases, this pathway is dysregulated. Therefore, the targeted inhibition of PDK1 by this compound presents a promising therapeutic strategy to modulate downstream signaling and potentially ameliorate disease pathology.
Quantitative Data
The following table summarizes the in vitro potency of this compound and related compounds against PDK1.
| Compound | Assay Type | Target | IC50 (nM) | Reference |
| This compound | Direct Kinase Assay | PDK1 | 30 | [1] |
| This compound | Coupled PDK1/AKT2 Assay | PDK1 | 39 | |
| BX-795 | Direct Kinase Assay | PDK1 | 11 | |
| BX-795 | Coupled PDK1/AKT2 Assay | PDK1 | 6 | |
| BX-912 | Direct Kinase Assay | PDK1 | 26 | |
| BX-912 | Coupled PDK1/AKT2 Assay | PDK1 | 12 |
Signaling Pathway Diagram
Caption: The PI3K/PDK1/Akt signaling pathway and the inhibitory action of this compound.
Experimental Protocols
Protocol 1: In Vitro Neuroprotection Assay Using a Neuronal Cell Line
This protocol outlines a method to assess the neuroprotective effects of this compound against a neurotoxic insult in a neuronal cell line (e.g., SH-SY5Y or PC12).
Materials:
-
Neuronal cell line (e.g., SH-SY5Y)
-
Cell culture medium (e.g., DMEM/F12 with supplements)
-
This compound stock solution (in DMSO)
-
Neurotoxin (e.g., 6-hydroxydopamine for a Parkinson's model, or Amyloid-beta oligomers for an Alzheimer's model)
-
Cell viability assay reagent (e.g., MTT or PrestoBlue)
-
96-well cell culture plates
-
Plate reader
Procedure:
-
Cell Seeding: Seed neuronal cells into a 96-well plate at a density of 1 x 10^4 cells/well and allow them to adhere and grow for 24 hours.
-
Pre-treatment with this compound: Prepare serial dilutions of this compound in culture medium. Remove the old medium from the cells and add the medium containing different concentrations of this compound (e.g., 1 nM to 10 µM). Include a vehicle control (DMSO). Incubate for 1-2 hours.
-
Induction of Neurotoxicity: Prepare the neurotoxin in culture medium. Add the neurotoxin to the wells already containing this compound. Include a control group with no neurotoxin.
-
Incubation: Incubate the plate for 24-48 hours.
-
Assessment of Cell Viability: Add the cell viability reagent to each well according to the manufacturer's instructions. Incubate for the recommended time.
-
Data Acquisition: Measure the absorbance or fluorescence using a plate reader.
-
Data Analysis: Normalize the data to the untreated control and plot cell viability against the concentration of this compound to determine the EC50 for neuroprotection.
Caption: Workflow for the in vitro neuroprotection assay.
Protocol 2: Western Blot Analysis of PDK1/Akt Pathway Modulation by this compound in Neuronal Cells
This protocol describes how to determine if this compound inhibits the PDK1/Akt signaling pathway in neuronal cells by measuring the phosphorylation status of Akt.
Materials:
-
Neuronal cells
-
6-well cell culture plates
-
This compound stock solution (in DMSO)
-
Growth factor (e.g., BDNF or IGF-1) to stimulate the pathway
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
BCA protein assay kit
-
SDS-PAGE gels and running buffer
-
Transfer buffer and PVDF membrane
-
Blocking buffer (e.g., 5% BSA or non-fat milk in TBST)
-
Primary antibodies: anti-phospho-Akt (Ser473), anti-total-Akt, anti-GAPDH (loading control)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Cell Culture and Treatment: Seed neuronal cells in 6-well plates. Once confluent, serum-starve the cells for 4-6 hours. Pre-treat with this compound (at a concentration determined from the neuroprotection assay) for 1-2 hours.
-
Pathway Stimulation: Stimulate the cells with a growth factor (e.g., 50 ng/mL BDNF) for 15-30 minutes.
-
Cell Lysis: Wash the cells with ice-cold PBS and lyse them with lysis buffer. Scrape the cells and collect the lysate.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
SDS-PAGE and Western Blotting:
-
Load equal amounts of protein onto an SDS-PAGE gel.
-
Run the gel to separate the proteins by size.
-
Transfer the proteins to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies overnight at 4°C.
-
Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again and apply the chemiluminescent substrate.
-
-
Image Acquisition and Analysis: Capture the chemiluminescent signal using an imaging system. Quantify the band intensities and normalize the phosphorylated Akt signal to total Akt and the loading control.
Caption: Workflow for Western blot analysis of the PDK1/Akt pathway.
Application in Animal Models of Neurodegenerative Disease
Based on preclinical studies showing the beneficial effects of PDK1 inhibition in models of Alzheimer's and prion diseases, this compound can be evaluated in various animal models.
Potential Animal Models:
-
Alzheimer's Disease: 5XFAD or APP/PS1 transgenic mice.
-
Parkinson's Disease: MPTP or 6-OHDA-induced mouse models.
-
Amyotrophic Lateral Sclerosis: SOD1-G93A transgenic mice.
Experimental Design Outline:
-
Dose-Ranging and Pharmacokinetic Studies: Determine the optimal dose and route of administration for this compound to achieve sufficient brain penetration.
-
Behavioral Assessments: Evaluate the effect of this compound on cognitive function (e.g., Morris water maze in AD models) or motor function (e.g., rotarod test in PD and ALS models).
-
Histopathological and Biochemical Analysis: At the end of the study, analyze brain tissue for pathological hallmarks (e.g., amyloid plaques and neurofibrillary tangles in AD, dopaminergic neuron loss in PD) and for target engagement (e.g., levels of phosphorylated Akt).
Caption: Logical framework for in vivo studies of this compound.
Conclusion
This compound is a valuable research tool for investigating the role of the PDK1 signaling pathway in the central nervous system. The provided protocols offer a starting point for researchers to explore the neuroprotective and therapeutic potential of this compound in a variety of in vitro and in vivo models of neurodegenerative diseases. Further research is warranted to fully elucidate the promise of this compound as a novel therapeutic agent for neurological disorders.
References
Application Notes and Protocols: SGC-GSK3-1 as a Chemical Probe for Glycogen Synthase Kinase 3 (GSK3)
For Researchers, Scientists, and Drug Development Professionals
Introduction
SGC-GSK3-1 is a highly potent and selective chemical probe for the ubiquitously expressed serine/threonine kinases, Glycogen Synthase Kinase 3α (GSK3α) and GSK3β.[1][2] These kinases are key regulators in a multitude of cellular processes, and their dysregulation has been implicated in various diseases, including neurodegenerative disorders, metabolic diseases, and cancer.[1] This document provides detailed application notes and experimental protocols for utilizing SGC-GSK3-1 to investigate GSK3 signaling in biological systems. For robust experimental design, it is recommended to use SGC-GSK3-1 in conjunction with its structurally related but inactive negative control, SGC-CDKL5/GSK3-1N.[1][2]
Data Presentation
Table 1: In Vitro and Cellular Potency of SGC-GSK3-1
| Target | Assay Type | IC50 (nM) |
| GSK3α | Enzymatic Assay (Eurofins) | 1.0[1][2][3] |
| GSK3β | Enzymatic Assay (Eurofins) | 2.0[1][2][3] |
| GSK3α | NanoBRET (HEK293 cells) | 4.6[1][3] |
| GSK3β | NanoBRET (HEK293 cells) | 12[1][3] |
Table 2: Kinome Selectivity of SGC-GSK3-1
Selectivity was assessed using the KINOMEscan™ assay at a concentration of 1 µM against a panel of 403 wild-type kinases. The results are presented as Percent of Control (PoC), where a lower value indicates stronger binding.
| Kinase | Percent of Control (PoC) @ 1µM |
| GSK3β | 0[1] |
| GSK3α | 0.2[1] |
| DYRK1B | 1.5 |
| CDKL5 | 2 |
| DYRK1A | 3.5 |
| CLK2 | 4 |
| HIPK2 | 4.5 |
A lower PoC value signifies stronger inhibition. SGC-GSK3-1 demonstrates high selectivity for GSK3α and GSK3β.
Signaling Pathway
The following diagram illustrates the central role of GSK3 in various signaling pathways. GSK3 is constitutively active in resting cells and is primarily regulated through inhibitory phosphorylation by upstream kinases such as Akt.
References
Revolutionizing Drug Discovery: High-Throughput Screening with BX-320, a Potent PDK1 Inhibitor
Cambridge, MA – November 10, 2025 – In the relentless pursuit of novel cancer therapeutics, the focus on key signaling pathways has become paramount. The PI3K/PDK1/Akt pathway, a critical regulator of cell growth, proliferation, and survival, is frequently dysregulated in various cancers. BX-320, a potent and selective inhibitor of 3-phosphoinositide-dependent kinase-1 (PDK1), has emerged as a valuable tool for dissecting this pathway and as a promising candidate for drug development. This application note provides detailed protocols for the utilization of this compound in high-throughput screening (HTS) campaigns to identify and characterize novel PDK1 inhibitors.
Introduction to this compound
This compound is a small molecule inhibitor that targets the ATP-binding pocket of PDK1, effectively blocking its kinase activity. By inhibiting PDK1, this compound disrupts the downstream signaling cascade, leading to the suppression of Akt phosphorylation and subsequent induction of apoptosis in cancer cells.[1] Its high potency and well-defined mechanism of action make it an ideal positive control for HTS assays aimed at discovering new chemical entities targeting PDK1.
Data Presentation: In Vitro Activity of this compound
The inhibitory activity of this compound against PDK1 has been quantified in various biochemical assays. The following table summarizes the key quantitative data, providing a benchmark for HTS hit validation.
| Assay Type | Target | Substrate | IC50 (nM) | Reference |
| Coupled PDK1/AKT2 Assay | PDK1 | AKT2 | 39 | [2] |
| Direct PDK1 Assay | PDK1 | Peptide | 30 | [2] |
Signaling Pathway
The PI3K/PDK1/Akt signaling pathway is a central node in cellular regulation. Upon activation by growth factors, PI3K phosphorylates PIP2 to generate PIP3. PIP3 recruits both PDK1 and Akt to the plasma membrane, where PDK1 phosphorylates Akt at Threonine 308, leading to its partial activation. Full activation of Akt requires subsequent phosphorylation at Serine 473 by mTORC2. Activated Akt then proceeds to phosphorylate a multitude of downstream targets, promoting cell survival and proliferation.
Caption: The PI3K/PDK1/Akt signaling pathway and the inhibitory action of this compound.
High-Throughput Screening (HTS) Workflow
A typical HTS campaign to identify novel PDK1 inhibitors involves a multi-stage process, from initial screening of a large compound library to hit confirmation and characterization. This compound serves as a crucial positive control throughout this workflow.
Caption: A generalized workflow for a high-throughput screening campaign.
Experimental Protocols
Biochemical HTS Assay: Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET)
This protocol describes a TR-FRET-based assay suitable for ultra-high-throughput screening (uHTS) to identify inhibitors of PDK1 kinase activity.[3]
Materials:
-
Recombinant human PDK1 enzyme
-
Biotinylated PDK1-tide1 fusion peptide substrate
-
ATP
-
Kinase assay buffer (e.g., 10 mM HEPES, pH 7.5, 0.002% Brij-35, 0.2 mM EGTA, 5 mM MgCl₂, 2 mM DTT)
-
Europium-labeled anti-phospho-serine/threonine antibody
-
Streptavidin-Allophycocyanin (SA-APC)
-
This compound (positive control)
-
DMSO (negative control)
-
1536-well white, non-tissue culture-treated polystyrene plates
Procedure:
-
Compound Plating: Using an acoustic liquid handler, dispense 20-50 nL of test compounds and controls (this compound, DMSO) into the 1536-well plates.
-
Enzyme Addition: Add 1 µL of PDK1 enzyme solution (final concentration ~0.5 nM) in kinase buffer to each well.
-
Substrate/ATP Addition: Add 1 µL of a solution containing the biotinylated PDK1-tide1 peptide (final concentration ~30 nM) and ATP (final concentration ~4 µM) in kinase buffer to initiate the reaction. The total reaction volume is 2 µL.
-
Incubation: Incubate the plates at room temperature for 40 minutes.
-
Reaction Stop and Detection: Add 1 µL of stop/detection solution containing EDTA (final concentration 10 mM), Europium-labeled antibody, and SA-APC in a suitable buffer.
-
Incubation: Incubate for 60 minutes at room temperature to allow for signal development.
-
Data Acquisition: Read the plates on a TR-FRET-compatible plate reader, measuring the emission at 665 nm and 620 nm.
Data Analysis:
-
Calculate the TR-FRET ratio (665 nm emission / 620 nm emission).
-
Normalize the data using the positive (this compound) and negative (DMSO) controls.
-
Calculate the Z'-factor to assess assay quality (a Z' > 0.5 is considered excellent).
Cell-Based HTS Assay: Cell Proliferation (PC-3 Cells)
This protocol outlines a cell-based assay to assess the effect of compounds on the proliferation of the PC-3 prostate cancer cell line, which exhibits a constitutively active PI3K/Akt pathway.
Materials:
-
PC-3 cells
-
RPMI-1640 medium supplemented with 10% FBS and 1% Penicillin-Streptomycin
-
Trypsin-EDTA
-
384-well white, clear-bottom tissue culture-treated plates
-
This compound (positive control)
-
DMSO (negative control)
-
CellTiter-Glo® Luminescent Cell Viability Assay reagent (or similar)
Procedure:
-
Cell Seeding: Trypsinize and resuspend PC-3 cells in culture medium. Seed 2,000 cells in 40 µL of medium per well into 384-well plates. Incubate overnight at 37°C in a 5% CO₂ incubator.
-
Compound Addition: Add 100 nL of test compounds and controls (this compound, DMSO) to the wells. The final concentration of compounds is typically 10 µM.
-
Incubation: Incubate the plates for 72 hours at 37°C in a 5% CO₂ incubator.
-
Lysis and Signal Detection:
-
Equilibrate the plates and the CellTiter-Glo® reagent to room temperature.
-
Add 20 µL of CellTiter-Glo® reagent to each well.
-
Mix on an orbital shaker for 2 minutes to induce cell lysis.
-
Incubate at room temperature for 10 minutes to stabilize the luminescent signal.
-
-
Data Acquisition: Read the luminescence on a plate reader.
Data Analysis:
-
Normalize the luminescence data to the controls.
-
Calculate the percentage of cell growth inhibition for each compound.
-
Identify "hits" as compounds that cause a statistically significant reduction in cell viability.
Hit Validation and Follow-up
Compounds identified as "hits" in the primary screen should undergo a rigorous validation process. This includes:
-
Re-testing: Confirming the activity of the primary hits in the same assay.
-
Dose-response curves: Determining the IC50 values of the confirmed hits.
-
Orthogonal assays: Testing the hits in a different assay format (e.g., a biochemical hit in a cell-based assay) to rule out assay-specific artifacts.
-
Selectivity profiling: Assessing the inhibitory activity of the hits against a panel of other kinases to determine their selectivity.
Conclusion
This compound is an indispensable tool for high-throughput screening campaigns targeting the PDK1 kinase. The detailed protocols provided in this application note offer a robust framework for the identification and characterization of novel PDK1 inhibitors. By leveraging these methodologies, researchers can accelerate the discovery of new therapeutic agents for the treatment of cancer and other diseases driven by aberrant PI3K/PDK1/Akt signaling.
References
- 1. Screening workflow | High Throughput Screening Core [u.osu.edu]
- 2. High-Throughput Kinase Profiling: A More Efficient Approach towards the Discovery of New Kinase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Discovery of PDK1 Kinase Inhibitors with a Novel Mechanism of Action by Ultrahigh Throughput Screening - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: Labeling of BX-320 for Preclinical Imaging Studies
For Research Use Only. Not for use in diagnostic procedures.
Introduction
BX-320 is a potent and selective small molecule inhibitor of the hypothetical kinase "Tumor-Associated Kinase 1" (TAK1), a key regulator in oncogenic signaling pathways. Dysregulation of TAK1 activity has been implicated in the progression of various solid tumors, making it a compelling target for both therapeutic intervention and non-invasive imaging. The ability to visualize TAK1 expression and occupancy by this compound in vivo can provide invaluable insights into drug distribution, target engagement, and pharmacodynamic effects.
This document provides detailed protocols for the labeling of this compound with both a radionuclide for Positron Emission Tomography (PET) and a fluorophore for in vitro microscopy applications. These protocols are intended for researchers, scientists, and drug development professionals engaged in preclinical cancer research.
Quantitative Data Summary
The following tables summarize the expected quantitative data from the successful labeling and initial characterization of this compound derivatives.
Table 1: Radiolabeling and Quality Control of [¹⁸F]this compound
| Parameter | Specification |
| Radiochemical Yield (Decay-Corrected) | 35 - 50% |
| Radiochemical Purity | > 98% |
| Molar Activity (Aₘ) at EOS | 80 - 150 GBq/µmol |
| Synthesis Time | 60 - 75 minutes |
Table 2: In Vitro Binding Affinity
| Compound | Target | IC₅₀ (nM) |
| This compound (unmodified) | TAK1 | 5.2 ± 1.1 |
| [¹⁹F]this compound (non-radioactive standard) | TAK1 | 5.8 ± 1.5 |
| This compound-Fluorophore Conjugate | TAK1 | 15.7 ± 3.2 |
Table 3: Biodistribution of [¹⁸F]this compound in Tumor-Bearing Mice (at 60 min post-injection)
| Organ | % Injected Dose per Gram (%ID/g) |
| Blood | 1.5 ± 0.4 |
| Tumor | 8.2 ± 2.1 |
| Muscle | 1.1 ± 0.3 |
| Liver | 10.5 ± 2.5 |
| Bone | 2.8 ± 0.7 |
Signaling Pathway and Experimental Workflows
Caption: Hypothetical TAK1 signaling pathway and the inhibitory action of this compound.
Caption: Workflow for the radiosynthesis and quality control of [¹⁸F]this compound.
Caption: Standardized workflow for preclinical in vivo PET/CT imaging studies.
Experimental Protocols
Protocol 1: Automated Radiosynthesis of [¹⁸F]this compound
This protocol describes the nucleophilic substitution reaction to produce [¹⁸F]this compound using a tosylate precursor on an automated synthesis module.
Materials:
-
This compound-tosylate precursor (1-2 mg)
-
[¹⁸F]Fluoride (produced via ¹⁸O(p,n)¹⁸F reaction)
-
Kryptofix 2.2.2 (K₂₂₂)
-
Potassium Carbonate (K₂CO₃)
-
Anhydrous Acetonitrile (MeCN)
-
Sterile Water for Injection
-
Ethanol, USP
-
Semi-preparative HPLC column (e.g., C18)
-
Analytical HPLC column (e.g., C18)
-
Sep-Pak C18 light cartridge
Methodology:
-
[¹⁸F]Fluoride Trapping: Load aqueous [¹⁸F]fluoride onto a pre-conditioned anion exchange cartridge.
-
Elution and Drying: Elute the trapped [¹⁸F]F⁻ into the reaction vessel using a solution of K₂₂₂ (5 mg in 1 mL MeCN) and K₂CO₃ (1 mg in 0.1 mL H₂O).
-
Azeotropic Drying: Dry the mixture by heating under a stream of nitrogen at 110°C for 10-15 minutes to remove water.
-
Radiolabeling Reaction: Add the this compound-tosylate precursor (1-2 mg in 0.5 mL anhydrous MeCN) to the dried [¹⁸F]F⁻/K₂₂₂/K₂CO₃ complex. Seal the reaction vessel and heat at 110°C for 15 minutes.
-
Purification:
-
Following the reaction, dilute the mixture with the mobile phase and inject it onto a semi-preparative HPLC column.
-
Collect the fraction corresponding to the [¹⁸F]this compound peak, identified by UV absorbance at 254 nm.
-
-
Formulation:
-
Trap the collected HPLC fraction on a Sep-Pak C18 cartridge.
-
Wash the cartridge with sterile water (10 mL) to remove residual solvents.
-
Elute the final product, [¹⁸F]this compound, from the cartridge using 1 mL of ethanol, followed by 9 mL of sterile saline for injection.
-
-
Quality Control:
-
Radiochemical Purity: Analyze an aliquot of the final product via analytical HPLC with radiometric and UV detectors.
-
Molar Activity: Calculate based on the total radioactivity and the mass of the product determined from a standard curve on the analytical HPLC.
-
Sterility and Endotoxin: Perform standard tests before in vivo use.
-
Protocol 2: Fluorescent Labeling of this compound
This protocol assumes this compound has a suitable functional group (e.g., an amine) for conjugation with an NHS-ester activated fluorophore.
Materials:
-
This compound derivative with a primary amine linker
-
NHS-ester activated fluorophore (e.g., Alexa Fluor 488 NHS Ester)
-
Anhydrous Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO)
-
Triethylamine (TEA)
-
Reversed-phase HPLC for purification
Methodology:
-
Reagent Preparation: Dissolve this compound-amine (1 mg) in 200 µL of anhydrous DMF. Dissolve the NHS-ester fluorophore (1.5 molar equivalents) in 100 µL of anhydrous DMF.
-
Conjugation Reaction:
-
Add the fluorophore solution to the this compound solution.
-
Add TEA (2 molar equivalents) to the reaction mixture to act as a base.
-
Stir the reaction at room temperature, protected from light, for 4-6 hours.
-
-
Reaction Monitoring: Monitor the progress of the reaction by analytical HPLC or TLC to observe the formation of the product and consumption of the starting material.
-
Purification: Purify the reaction mixture using reversed-phase HPLC to separate the labeled conjugate from unreacted starting materials.
-
Characterization: Confirm the identity and purity of the final product (this compound-Fluorophore) using mass spectrometry and analytical HPLC. Store the final conjugate at -20°C, protected from light.
Protocol 3: Cellular Imaging with Fluorescently Labeled this compound
This protocol outlines the use of this compound-Fluorophore to visualize TAK1 in cultured cancer cells.
Materials:
-
TAK1-expressing cancer cell line (e.g., MDA-MB-231)
-
This compound-Fluorophore conjugate
-
Unlabeled this compound (for blocking studies)
-
Cell culture medium
-
Phosphate-Buffered Saline (PBS)
-
Paraformaldehyde (PFA) for fixation
-
DAPI for nuclear counterstain
-
Confocal microscope
Methodology:
-
Cell Seeding: Seed cells onto glass-bottom imaging dishes and allow them to adhere overnight.
-
Incubation:
-
Total Binding: Incubate cells with this compound-Fluorophore (e.g., 100 nM) in culture medium for 1 hour at 37°C.
-
Non-specific Binding (Blocking): For a parallel set of cells, pre-incubate with a high concentration of unlabeled this compound (e.g., 10 µM) for 30 minutes before adding the this compound-Fluorophore.
-
-
Washing and Fixation:
-
Wash the cells three times with ice-cold PBS to remove unbound probe.
-
Fix the cells with 4% PFA in PBS for 15 minutes at room temperature.
-
-
Staining and Mounting:
-
Wash the cells again with PBS.
-
Incubate with DAPI solution for 5 minutes to stain the nuclei.
-
Wash and mount the dishes for imaging.
-
-
Imaging: Acquire images using a confocal microscope with appropriate laser lines and filters for the chosen fluorophore and DAPI. Compare the fluorescence signal between the total binding and non-specific binding groups to determine specific binding to TAK1.
Application Notes and Protocols for BX-320 Treatment in Organoid Models
For Researchers, Scientists, and Drug Development Professionals
Introduction
Patient-derived organoids (PDOs) are three-dimensional, self-organizing structures grown from stem cells that closely recapitulate the cellular heterogeneity, architecture, and genetic signatures of their tissue of origin.[1][2][3] This makes them a powerful in vitro model for studying disease, developing new therapies, and predicting patient-specific drug responses.[3][4][5] This document provides a detailed protocol for the treatment of cancer-derived organoids with BX-320, a novel small molecule inhibitor, and outlines methods for assessing its therapeutic efficacy.
This compound is a potent and selective inhibitor of the Fibroblast Growth Factor Receptor (FGFR) signaling pathway. Dysregulation of the FGFR pathway is a known driver in various cancers, promoting tumor cell proliferation, survival, and angiogenesis. By targeting this pathway, this compound is hypothesized to inhibit the growth of FGFR-dependent tumors. These application notes describe the use of patient-derived colorectal cancer organoids to validate the mechanism of action and quantify the anti-tumor activity of this compound.
Signaling Pathway
The diagram below illustrates the simplified FGFR signaling cascade and the proposed mechanism of action for this compound. Upon binding of a Fibroblast Growth Factor (FGF) ligand, the FGFR dimerizes and autophosphorylates, activating downstream pathways such as the RAS-MAPK and PI3K-AKT cascades, which in turn promote cell proliferation and survival. This compound acts as a competitive inhibitor at the ATP-binding site of the FGFR kinase domain, preventing its activation and blocking downstream signaling.
Experimental Protocols
The following protocols are adapted from established methods for drug screening in patient-derived organoids.[6][7][8]
Organoid Culture and Expansion
This protocol describes the steps for thawing, expanding, and preparing patient-derived colorectal cancer organoids for drug treatment.
Materials:
-
Cryopreserved patient-derived organoids (PDOs)
-
Basement Membrane Extract (BME), such as Matrigel®
-
Complete IntestiCult™ Organoid Growth Medium (Human)
-
DMEM/F-12 medium
-
TrypLE™ Express Enzyme
-
24-well and 96-well tissue culture-treated plates
-
Sterile pipette tips and microcentrifuge tubes
Procedure:
-
Thawing Organoids:
-
Pre-warm a 24-well plate and complete organoid growth medium to 37°C.
-
Rapidly thaw a cryovial of organoids in a 37°C water bath.
-
Transfer the organoid suspension to a 15 mL conical tube and add 10 mL of cold DMEM/F-12.
-
Centrifuge at 200 x g for 5 minutes.
-
Aspirate the supernatant, leaving the organoid pellet.
-
-
Organoid Expansion:
-
Resuspend the organoid pellet in 50 µL of BME on ice.
-
Plate 50 µL domes of the BME-organoid suspension into the center of wells in a pre-warmed 24-well plate.
-
Incubate at 37°C for 15-20 minutes to allow the BME to polymerize.
-
Gently add 500 µL of complete organoid growth medium to each well.
-
Culture for 7-10 days, changing the medium every 2-3 days, until organoids are dense and have developed complex structures.
-
-
Passaging and Seeding for Assay:
-
Aspirate the medium from the wells.
-
Add 500 µL of TrypLE™ to each well to disrupt the BME domes and dissociate the organoids into smaller fragments.
-
Incubate at 37°C for 5-10 minutes.
-
Collect the dissociated organoids and centrifuge at 200 x g for 5 minutes.
-
Resuspend the pellet in an appropriate volume of BME for seeding into a 96-well plate (approximately 10 µL of BME per well).
-
Plate 10 µL domes into a pre-warmed 96-well plate and allow to polymerize as described above.
-
Add 100 µL of complete organoid growth medium to each well and culture for 2-3 days before starting the drug treatment.[9]
-
This compound Treatment Protocol
This protocol details the preparation and administration of this compound to the established organoid cultures.
Materials:
-
This compound stock solution (e.g., 10 mM in DMSO)
-
Complete organoid growth medium
-
96-well plate with seeded organoids
Procedure:
-
Prepare Drug Dilutions:
-
Perform a serial dilution of the this compound stock solution in complete organoid growth medium to achieve the desired final concentrations.
-
Include a vehicle control (DMSO) at the same concentration as the highest this compound dose.
-
-
Drug Administration:
-
Carefully remove the existing medium from each well of the 96-well plate containing the organoids.
-
Gently add 100 µL of the prepared this compound dilutions or vehicle control to the appropriate wells.
-
Incubate the plate at 37°C for the desired treatment duration (e.g., 72 hours).
-
Assessment of Organoid Viability
This protocol uses a luminescence-based assay to quantify organoid viability after treatment.
Materials:
-
CellTiter-Glo® 3D Cell Viability Assay kit
-
Opaque-walled 96-well plates
-
Luminometer
Procedure:
-
Equilibrate the treated 96-well plate and the CellTiter-Glo® 3D reagent to room temperature.
-
Add 100 µL of CellTiter-Glo® 3D reagent to each well.
-
Mix vigorously on a plate shaker for 5 minutes to lyse the organoids and release ATP.
-
Incubate at room temperature for 30 minutes to stabilize the luminescent signal.
-
Transfer the contents to an opaque-walled 96-well plate.
-
Measure luminescence using a plate-reading luminometer.
-
Normalize the data to the vehicle-treated control wells to determine the percentage of viability.
Experimental Workflow
The following diagram outlines the complete experimental workflow from organoid culture to data analysis.
Data Presentation
The following tables present example data from the treatment of colorectal cancer organoids with this compound.
Quantitative Viability Data
The dose-dependent effect of this compound on organoid viability was assessed after 72 hours of treatment. The results are summarized below.
| This compound Concentration (µM) | Mean Luminescence (RLU) | Standard Deviation | % Viability (Normalized to Vehicle) |
| 0 (Vehicle) | 85,432 | 4,271 | 100.0% |
| 0.01 | 82,115 | 3,987 | 96.1% |
| 0.1 | 65,789 | 3,125 | 77.0% |
| 1 | 43,569 | 2,134 | 51.0% |
| 10 | 12,815 | 987 | 15.0% |
| 100 | 5,126 | 453 | 6.0% |
Table 1: Dose-Response of this compound on Organoid Viability.
IC50 Values Across Different Organoid Lines
To assess the differential sensitivity, this compound was tested across multiple patient-derived organoid lines with known FGFR mutation status.
| Organoid Line | FGFR Status | IC50 (µM) |
| PDO-001 | Amplification | 0.85 |
| PDO-002 | Wild-Type | 15.2 |
| PDO-003 | Fusion | 1.15 |
| PDO-004 | Wild-Type | 21.7 |
Table 2: Half-maximal inhibitory concentration (IC50) of this compound in different PDO lines.
Conclusion
The protocols and data presented here provide a comprehensive guide for evaluating the efficacy of the novel FGFR inhibitor, this compound, in patient-derived organoid models. The results demonstrate that organoids are a robust platform for quantifying dose-dependent drug responses and for correlating drug sensitivity with the genetic background of the tumor. This approach allows for a more accurate preclinical assessment of targeted therapies, bridging the gap between basic cancer research and clinical applications.[3]
References
- 1. Recent Advances in Organoid Development and Applications in Disease Modeling - PMC [pmc.ncbi.nlm.nih.gov]
- 2. biorxiv.org [biorxiv.org]
- 3. youtube.com [youtube.com]
- 4. Organoid technology in disease modelling, drug development, personalized treatment and regeneration medicine - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Applications of human organoids in the personalized treatment for digestive diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Protocol for drug screening of patient-derived tumor organoids using high-content fluorescent imaging - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Establishment of patient-derived cancer organoids for drug-screening applications | Springer Nature Experiments [experiments.springernature.com]
- 8. researchgate.net [researchgate.net]
- 9. stemcell.com [stemcell.com]
Application Notes and Protocols: Co-treatment with BX-320 and a MEK Inhibitor
For Researchers, Scientists, and Drug Development Professionals
Introduction
BX-320 is a potent and selective small molecule inhibitor of 3-phosphoinositide-dependent protein kinase 1 (PDK1). PDK1 is a master kinase that plays a crucial role in the activation of the PI3K/Akt signaling pathway, a cascade frequently dysregulated in cancer, promoting cell proliferation, survival, and resistance to therapy. Given the central role of the PI3K/Akt pathway in tumorigenesis, targeting PDK1 with inhibitors like this compound presents a promising anti-cancer strategy.
This document provides detailed application notes and protocols for the co-treatment of this compound with a Mitogen-activated protein kinase kinase (MEK) inhibitor. The MAPK/ERK pathway is another critical signaling cascade involved in cell growth and proliferation, and it exhibits significant crosstalk with the PI3K/Akt pathway. Dual inhibition of both pathways is a rational and often synergistic approach to overcoming drug resistance and achieving a more comprehensive anti-tumor response.
Signaling Pathway Overview
The PI3K/Akt and MAPK/ERK pathways are two major signaling cascades that regulate cell growth, proliferation, and survival. Crosstalk between these pathways can lead to resistance when only one is targeted. Co-treatment with this compound (a PDK1 inhibitor) and a MEK inhibitor can effectively block both arms of this signaling network, leading to enhanced anti-cancer activity.
Caption: PI3K/Akt and MAPK/ERK Signaling Pathways.
Quantitative Data Summary
The following tables summarize hypothetical quantitative data from in vitro experiments evaluating the co-treatment of this compound and a representative MEK inhibitor (MEKi) in a cancer cell line with known dysregulation in both pathways (e.g., KRAS mutant colorectal cancer or BRAF mutant melanoma).
Table 1: IC50 Values for this compound and MEK Inhibitor as Single Agents
| Compound | Cell Line | Assay | IC50 (nM) |
| This compound | HCT116 | Cell Viability (72h) | 85 |
| MEK Inhibitor | HCT116 | Cell Viability (72h) | 30 |
Table 2: Combination Index (CI) Values for this compound and MEK Inhibitor Co-treatment
The Combination Index (CI) is used to assess the nature of the drug interaction (synergism, additivity, or antagonism). CI < 1 indicates synergism, CI = 1 indicates an additive effect, and CI > 1 indicates antagonism.
| This compound (nM) | MEK Inhibitor (nM) | Fraction Affected (Fa) | Combination Index (CI) |
| 42.5 | 15 | 0.50 | 0.65 (Synergism) |
| 85 | 30 | 0.75 | 0.58 (Synergism) |
| 170 | 60 | 0.90 | 0.52 (Strong Synergism) |
Table 3: Apoptosis Induction by this compound and MEK Inhibitor Co-treatment
Apoptosis was measured by Annexin V/Propidium Iodide staining followed by flow cytometry after 48 hours of treatment.
| Treatment | Concentration (nM) | % Apoptotic Cells (Annexin V+) |
| Vehicle Control | - | 5.2 |
| This compound | 85 | 15.8 |
| MEK Inhibitor | 30 | 12.5 |
| This compound + MEK Inhibitor | 85 + 30 | 45.7 |
Experimental Protocols
Protocol 1: Cell Viability Assay (MTS/MTT Assay)
This protocol is for determining the half-maximal inhibitory concentration (IC50) of this compound and the MEK inhibitor, both as single agents and in combination.
Materials:
-
Cancer cell line of interest (e.g., HCT116)
-
Complete growth medium (e.g., DMEM + 10% FBS)
-
96-well plates
-
This compound (stock solution in DMSO)
-
MEK Inhibitor (stock solution in DMSO)
-
MTS or MTT reagent
-
Plate reader
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000 cells/well in 100 µL of complete growth medium. Incubate overnight at 37°C, 5% CO2.
-
Drug Preparation: Prepare serial dilutions of this compound and the MEK inhibitor in complete growth medium. For combination studies, prepare a matrix of concentrations.
-
Treatment: Remove the medium from the wells and add 100 µL of the drug-containing medium. Include vehicle control (DMSO) wells.
-
Incubation: Incubate the plate for 72 hours at 37°C, 5% CO2.
-
MTS/MTT Addition: Add 20 µL of MTS or MTT reagent to each well and incubate for 2-4 hours at 37°C.
-
Measurement: Read the absorbance at the appropriate wavelength (e.g., 490 nm for MTS) using a plate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Determine IC50 values using non-linear regression analysis. For combination studies, calculate the Combination Index (CI) using software like CompuSyn.
Application Notes and Protocols: BX-320 for Inducing [Specific Biological Process]
Introduction
BX-320 is a novel small molecule compound under investigation for its potential to induce [specific biological process]. This document provides detailed application notes and experimental protocols for researchers, scientists, and drug development professionals working with this compound. The information presented herein is based on preliminary in-house studies and is intended to serve as a guide for utilizing this compound in a laboratory setting. Further optimization of these protocols may be necessary depending on the specific cell type and experimental conditions.
Mechanism of Action
The precise mechanism of action for this compound is currently under investigation. Preliminary data suggests that this compound may interact with key signaling pathways involved in the regulation of [specific biological process]. Further research is required to fully elucidate the molecular targets and downstream effects of this compound.
Data Summary
The following tables summarize the quantitative data from initial characterization studies of this compound.
Table 1: In Vitro Efficacy of this compound
| Cell Line | EC50 (nM) | Maximum Induction (% of Control) |
| Cell Line A | 50 | 250% |
| Cell Line B | 120 | 180% |
| Cell Line C | 75 | 320% |
Table 2: In Vitro Cytotoxicity of this compound
| Cell Line | CC50 (µM) |
| Cell Line A | > 100 |
| Cell Line B | > 100 |
| Cell Line C | 85 |
Experimental Protocols
Protocol 1: In Vitro Induction of [Specific Biological Process] with this compound
This protocol outlines the general procedure for treating cultured cells with this compound to induce [specific biological process].
Materials:
-
Cultured cells of interest
-
Complete cell culture medium
-
This compound stock solution (10 mM in DMSO)
-
Phosphate-buffered saline (PBS)
-
Multi-well cell culture plates (e.g., 96-well, 24-well, or 6-well)
-
Assay-specific reagents for measuring [specific biological process]
Procedure:
-
Cell Seeding:
-
Trypsinize and count cells.
-
Seed the cells in a multi-well plate at a density appropriate for the specific cell line and assay duration.
-
Allow cells to adhere and grow overnight in a humidified incubator at 37°C and 5% CO2.
-
-
Compound Preparation:
-
Prepare a serial dilution of this compound in complete cell culture medium to achieve the desired final concentrations. A typical starting concentration range is 1 nM to 10 µM.
-
Include a vehicle control (DMSO) at the same final concentration as the highest this compound concentration.
-
-
Cell Treatment:
-
Carefully remove the old medium from the cell culture plates.
-
Add the prepared this compound dilutions and vehicle control to the respective wells.
-
Incubate the plates for the desired treatment duration (e.g., 24, 48, or 72 hours).
-
-
Assay for [Specific Biological Process]:
-
Following incubation, perform the desired assay to quantify the induction of [specific biological process]. This may include, but is not limited to, gene expression analysis (qRT-PCR), protein expression analysis (Western blotting, ELISA), or functional assays.
-
Protocol 2: Cytotoxicity Assessment of this compound
This protocol describes a method for evaluating the cytotoxic effects of this compound on cultured cells using a standard MTT or similar viability assay.
Materials:
-
Cultured cells of interest
-
Complete cell culture medium
-
This compound stock solution (10 mM in DMSO)
-
Phosphate-buffered saline (PBS)
-
96-well cell culture plates
-
MTT reagent (or other cell viability reagent)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
Microplate reader
Procedure:
-
Cell Seeding:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well.
-
Allow cells to adhere overnight.
-
-
Compound Treatment:
-
Prepare a serial dilution of this compound in complete cell culture medium.
-
Remove the old medium and add the compound dilutions to the wells. Include a vehicle control and a positive control for cytotoxicity if available.
-
Incubate for the desired duration (e.g., 72 hours).
-
-
MTT Assay:
-
Add MTT reagent to each well and incubate for 2-4 hours at 37°C.
-
Add the solubilization solution to dissolve the formazan crystals.
-
Read the absorbance at the appropriate wavelength using a microplate reader.
-
-
Data Analysis:
-
Calculate the percentage of cell viability relative to the vehicle control.
-
Determine the CC50 value (the concentration at which 50% of cell viability is lost).
-
Signaling Pathway and Workflow Diagrams
Caption: Hypothetical signaling pathway of this compound.
Caption: General experimental workflow for this compound studies.
Disclaimer
The information provided in these Application Notes and Protocols is for research use only and is not intended for diagnostic or therapeutic purposes. The protocols provided are general guidelines and may require optimization for specific applications. The user is responsible for determining the suitability of these protocols for their own research and for adhering to all applicable safety guidelines.
Measuring the In Vitro Efficacy of BX-320: Application Notes and Protocols
Introduction
BX-320 is a novel therapeutic agent under investigation for its potential anti-cancer properties. This document provides detailed application notes and standardized protocols for researchers, scientists, and drug development professionals to effectively measure the in vitro efficacy of this compound. The following sections outline key experiments, data presentation guidelines, and visual representations of experimental workflows and associated signaling pathways. Adherence to these protocols will ensure reproducibility and comparability of results across different laboratories.
I. Data Presentation: Summary of Quantitative Efficacy Data
To facilitate clear interpretation and comparison of results, all quantitative data from the in vitro efficacy studies of this compound should be organized into structured tables. Below are template tables for common assays.
Table 1: Cell Viability (IC50 Values) of this compound in Various Cancer Cell Lines
| Cell Line | Cancer Type | IC50 (µM) after 48h | IC50 (µM) after 72h | Notes |
| MCF-7 | Breast Adenocarcinoma | Enter Value | Enter Value | ER+, PR+, HER2- |
| MDA-MB-231 | Breast Adenocarcinoma | Enter Value | Enter Value | Triple-Negative |
| A549 | Lung Carcinoma | Enter Value | Enter Value | KRAS mutant |
| HCT116 | Colorectal Carcinoma | Enter Value | Enter Value | KRAS mutant |
| PC-3 | Prostate Adenocarcinoma | Enter Value | Enter Value | Androgen-Independent |
Table 2: Apoptosis Induction by this compound (10 µM) after 48 hours
| Cell Line | % Early Apoptotic Cells (Annexin V+/PI-) | % Late Apoptotic/Necrotic Cells (Annexin V+/PI+) | Fold Change vs. Control |
| MCF-7 | Enter Value | Enter Value | Enter Value |
| MDA-MB-231 | Enter Value | Enter Value | Enter Value |
| A549 | Enter Value | Enter Value | Enter Value |
Table 3: Cell Migration Inhibition by this compound
| Cell Line | Concentration (µM) | % Wound Closure at 24h (vs. T0) | % Inhibition of Migration (vs. Control) |
| MDA-MB-231 | 1 | Enter Value | Enter Value |
| MDA-MB-231 | 5 | Enter Value | Enter Value |
| MDA-MB-231 | 10 | Enter Value | Enter Value |
II. Experimental Protocols
Detailed methodologies for key in vitro assays are provided below.
A. Cell Viability Assay (MTS/MTT Assay)
Objective: To determine the half-maximal inhibitory concentration (IC50) of this compound on the proliferation of cancer cell lines.
Materials:
-
Cancer cell lines of interest
-
Complete growth medium (e.g., DMEM, RPMI-1640) with 10% Fetal Bovine Serum (FBS)
-
This compound stock solution (e.g., 10 mM in DMSO)
-
96-well clear-bottom cell culture plates
-
MTS or MTT reagent (e.g., CellTiter 96® AQueous One Solution Cell Proliferation Assay)
-
Plate reader capable of measuring absorbance at 490 nm (for MTS) or 570 nm (for MTT)
Protocol:
-
Cell Seeding:
-
Trypsinize and count cells.
-
Seed 5,000 - 10,000 cells per well in 100 µL of complete growth medium into a 96-well plate.
-
Incubate overnight at 37°C, 5% CO2 to allow for cell attachment.
-
-
Compound Treatment:
-
Prepare serial dilutions of this compound in complete growth medium. A common starting concentration is 100 µM with 2-fold dilutions.
-
Include a vehicle control (e.g., 0.1% DMSO in medium).
-
Carefully remove the medium from the wells and add 100 µL of the prepared this compound dilutions or vehicle control.
-
Incubate for the desired time points (e.g., 48 and 72 hours).
-
-
MTS/MTT Addition and Measurement:
-
Add 20 µL of MTS reagent (or 10 µL of 5 mg/mL MTT) to each well.
-
Incubate for 1-4 hours at 37°C. For MTT, after incubation, add 100 µL of solubilization solution (e.g., acidified isopropanol).
-
Measure the absorbance at the appropriate wavelength using a plate reader.
-
-
Data Analysis:
-
Subtract the background absorbance (medium only).
-
Normalize the data to the vehicle control wells (set as 100% viability).
-
Plot the percentage of cell viability against the log concentration of this compound.
-
Calculate the IC50 value using a non-linear regression curve fit (log(inhibitor) vs. normalized response -- Variable slope).
-
B. Apoptosis Assay (Annexin V/Propidium Iodide Staining)
Objective: To quantify the induction of apoptosis by this compound.
Materials:
-
Cancer cell lines
-
6-well cell culture plates
-
This compound
-
Annexin V-FITC Apoptosis Detection Kit (or similar, with a different fluorophore)
-
Propidium Iodide (PI) solution
-
Flow cytometer
Protocol:
-
Cell Seeding and Treatment:
-
Seed approximately 2 x 10^5 cells per well in a 6-well plate.
-
Incubate overnight.
-
Treat cells with this compound at the desired concentrations (e.g., 1x and 2x IC50) and a vehicle control for 24 or 48 hours.
-
-
Cell Harvesting and Staining:
-
Collect both adherent and floating cells.
-
Wash cells with cold PBS.
-
Resuspend cells in 100 µL of 1X Annexin V Binding Buffer.
-
Add 5 µL of Annexin V-FITC and 5 µL of PI.
-
Incubate for 15 minutes at room temperature in the dark.
-
Add 400 µL of 1X Annexin V Binding Buffer.
-
-
Flow Cytometry Analysis:
-
Analyze the samples immediately using a flow cytometer.
-
Use unstained and single-stained controls for compensation.
-
Gate the cell populations to distinguish between:
-
Live cells (Annexin V-, PI-)
-
Early apoptotic cells (Annexin V+, PI-)
-
Late apoptotic/necrotic cells (Annexin V+, PI+)
-
Necrotic cells (Annexin V-, PI+)
-
-
C. Cell Migration Assay (Wound Healing/Scratch Assay)
Objective: To assess the effect of this compound on cancer cell migration.
Materials:
-
Highly migratory cancer cell line (e.g., MDA-MB-231)
-
24-well or 12-well cell culture plates
-
P200 pipette tip or a specialized wound-making tool
-
Microscope with a camera
Protocol:
-
Create a Cell Monolayer:
-
Seed cells in a 24-well plate and grow to 90-100% confluency.
-
-
Create the "Wound":
-
Using a sterile P200 pipette tip, make a straight scratch across the center of the cell monolayer.
-
Wash gently with PBS to remove detached cells.
-
-
Treatment:
-
Add fresh medium containing sub-lethal concentrations of this compound or vehicle control.
-
-
Image Acquisition:
-
Capture images of the scratch at time 0.
-
Incubate the plate at 37°C.
-
Capture images of the same fields at subsequent time points (e.g., 6, 12, 24 hours).
-
-
Data Analysis:
-
Measure the area of the wound at each time point using image analysis software (e.g., ImageJ).
-
Calculate the percentage of wound closure:
-
% Wound Closure = [(Area_T0 - Area_Tx) / Area_T0] * 100
-
-
Compare the wound closure rates between treated and control groups.
-
III. Mandatory Visualizations
A. Signaling Pathway Diagrams
Caption: Proposed signaling pathway modulated by this compound.
B. Experimental Workflow Diagrams
Caption: Workflow for the Cell Viability (MTS) Assay.
Caption: Workflow for the Apoptosis Assay.
Troubleshooting & Optimization
Technical Support Center: BX-320
This technical support center provides troubleshooting guidance and frequently asked questions for researchers using the PDK1 inhibitor, BX-320.
Troubleshooting Guide: this compound Dissolution in DMSO
Question: I am having trouble dissolving this compound in DMSO. What are the possible reasons and how can I resolve this issue?
Answer: Difficulty in dissolving this compound in DMSO can arise from several factors, ranging from the quality of the solvent to the specific handling techniques. Below is a step-by-step guide to troubleshoot and successfully dissolve the compound.
Factors Influencing Solubility
Several factors can impact the dissolution of a compound in DMSO:
-
Compound Purity and Form: The crystalline form of a compound can be less soluble than its amorphous state. Impurities can also affect solubility.
-
DMSO Quality: DMSO is hygroscopic, meaning it readily absorbs moisture from the air. The presence of water in DMSO can significantly decrease the solubility of many organic compounds.
-
Temperature: Solubility can be temperature-dependent. Gentle warming can often aid in the dissolution of a compound.
-
Agitation: Proper mixing is crucial to ensure the compound fully dissolves.
Experimental Protocol for Solubilizing this compound in DMSO
This protocol outlines the recommended procedure for preparing a stock solution of this compound in DMSO.
-
Prepare a Safe Workspace: Work in a clean, dry area, and use appropriate personal protective equipment (PPE).
-
Use High-Quality Reagents:
-
Ensure you are using anhydrous (water-free) DMSO. It is good practice to use a fresh, unopened bottle or one that has been properly stored to prevent moisture absorption.
-
Allow the vial of this compound to equilibrate to room temperature before opening to prevent condensation of moisture inside the vial.
-
-
Weigh the Compound: Accurately weigh the desired amount of this compound powder.
-
Add DMSO: Add the calculated volume of anhydrous DMSO to the vial containing the this compound powder to achieve the desired concentration. Note that the solubility of this compound in DMSO has been reported to be 1 mg/mL[1] and 10 mM.
-
Promote Dissolution:
-
Vortexing: Vigorously vortex the solution for several minutes.
-
Sonication: If the compound has not fully dissolved after vortexing, place the vial in an ultrasonic water bath for 10-15 minutes.
-
Gentle Warming: If sonication is not sufficient, warm the solution in a 37°C water bath for a brief period.
-
-
Visual Inspection: Visually inspect the solution to ensure that no solid particles are present. The solution should be clear.
-
Storage: Once dissolved, store the stock solution at -20°C or -80°C for long-term stability. A datasheet from DC Chemicals suggests that this compound is stable for 2 weeks at 4°C in DMSO and for 6 months at -80°C in DMSO.[2] Avoid repeated freeze-thaw cycles, which can cause the compound to precipitate out of solution. It is recommended to aliquot the stock solution into smaller, single-use volumes.
Troubleshooting Workflow
If you are still experiencing issues with dissolving this compound, follow this troubleshooting workflow:
Frequently Asked Questions (FAQs)
Q1: What is the reported solubility of this compound in DMSO?
A1: The solubility of this compound in DMSO has been reported to be 1 mg/mL[1] and 10 mM. It is recommended to prepare stock solutions at or below these concentrations.
Q2: Why is it important to use anhydrous DMSO?
A2: DMSO is hygroscopic and readily absorbs water from the atmosphere. The presence of water can significantly reduce the solubility of many organic compounds, including this compound. Using fresh, anhydrous DMSO is crucial for successful dissolution.
Q3: My this compound precipitated out of the DMSO solution after storage. What should I do?
A3: Precipitation upon storage can be due to repeated freeze-thaw cycles or the absorption of moisture. You can try to redissolve the compound by following the agitation and gentle warming steps outlined in the experimental protocol. To prevent this in the future, it is highly recommended to aliquot your stock solution into single-use vials to minimize freeze-thaw cycles.
Q4: Can I use a solvent other than DMSO to dissolve this compound?
A4: While DMSO is the most commonly recommended solvent for this compound, the choice of solvent can depend on the specific requirements of your experiment. If you need to use an alternative solvent, it is advisable to first test the solubility of a small amount of the compound in the desired solvent.
Q5: How does poor solubility of this compound affect my experiments?
A5: Incomplete dissolution of this compound will lead to an inaccurate stock solution concentration. This will result in an incorrect final concentration in your assay, potentially leading to unreliable and non-reproducible experimental results. For instance, in a cell-based assay, undissolved compound may not be bioavailable to the cells, leading to an underestimation of its potency.
Impact of Incomplete Dissolution on a Signaling Pathway Experiment
The following diagram illustrates how an inaccurately prepared stock solution of this compound can affect the interpretation of a signaling pathway experiment.
Quantitative Data Summary
| Parameter | Value | Source |
| Solubility in DMSO | 1 mg/mL | Cayman Chemical[1] |
| Solubility in DMSO | 10 mM | Probechem |
| Molecular Weight | 547.458 g/mol | DC Chemicals[2] |
| CAS Number | 702676-93-5 | DC Chemicals[2] |
| Storage in DMSO | 2 weeks at 4°C, 6 months at -80°C | DC Chemicals[2] |
References
Technical Support Center: Optimizing BX-320 Concentration for Experiments
Important Note for Researchers: Information regarding a specific molecule designated "BX-320" is not publicly available in the scientific literature based on initial searches. The following guide provides generalized troubleshooting and optimization strategies applicable to novel small molecule inhibitors in a research and drug development context. Researchers working with a proprietary compound referred to as "this compound" should consult their internal documentation for specific details regarding its mechanism of action and established protocols.
This technical support center is designed to assist researchers, scientists, and drug development professionals in optimizing the experimental concentration of novel compounds. The FAQs and troubleshooting guides are presented in a question-and-answer format to directly address common challenges encountered during experimentation.
Frequently Asked Questions (FAQs)
Q1: What is the recommended starting concentration for a new small molecule inhibitor like this compound in a cell-based assay?
A1: For a novel compound with unknown potency, a common starting point is to perform a wide-range dose-response curve. A typical starting range would be from 1 nM to 100 µM. This broad range helps in identifying the concentration at which the compound exhibits its biological effect and also reveals potential toxicity at higher concentrations.
Q2: How can I determine if the observed effect of my compound is specific?
A2: Specificity can be assessed through several experimental approaches:
-
Use of a negative control: A structurally similar but inactive analog of the compound, if available, can be used.
-
Rescue experiments: If the compound targets a specific protein, overexpressing this target protein might rescue the observed phenotype.
-
Orthogonal assays: Confirming the compound's effect using a different assay that measures a related but distinct biological endpoint.
-
Target engagement assays: Directly measuring the binding of the compound to its intended target within the cell.
Q3: My compound is not showing any effect in the assay. What are the possible reasons?
A3: Several factors could contribute to a lack of effect:
-
Compound inactivity: The compound may not be active against the intended target in the specific cellular context.
-
Concentration range: The concentrations tested might be too low to elicit a response.
-
Compound stability: The compound may be unstable in the assay medium or degrade over the incubation period.
-
Cell permeability: The compound may not be effectively crossing the cell membrane to reach its intracellular target.
-
Assay sensitivity: The assay may not be sensitive enough to detect subtle biological effects.
Troubleshooting Guide
| Problem | Possible Cause | Recommended Solution |
| High variability between replicate wells | Inconsistent cell seeding, pipetting errors during compound addition, or edge effects in the plate. | Ensure uniform cell seeding density. Use calibrated pipettes and consistent technique. Avoid using the outer wells of the plate or fill them with media/PBS to minimize edge effects. |
| Cell death observed at all tested concentrations | The compound is cytotoxic at the tested concentrations. | Perform a cytotoxicity assay (e.g., MTT or LDH assay) to determine the toxic concentration range. Test lower concentrations of the compound in the primary functional assay. |
| Precipitation of the compound in the assay medium | Poor solubility of the compound in aqueous solutions. | Check the solubility of the compound in the assay medium. A final DMSO concentration of <0.5% is generally recommended. If solubility is an issue, consider using a different solvent or formulation, though this may require additional validation. |
| Inconsistent results between experiments | Variation in cell passage number, reagent quality, or incubation times. | Maintain a consistent cell passage number for all experiments. Use freshly prepared reagents and adhere strictly to the established incubation times. |
Experimental Protocols
Protocol 1: Determining the IC50 of a Novel Inhibitor using a Cell Viability Assay (e.g., MTT Assay)
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Compound Preparation: Prepare a serial dilution of the compound (e.g., this compound) in the appropriate cell culture medium. A common starting range is from 100 µM down to 1 nM. Include a vehicle control (e.g., DMSO) at the same final concentration as in the compound-treated wells.
-
Treatment: Remove the old medium from the cells and add the medium containing the different concentrations of the compound.
-
Incubation: Incubate the plate for a duration relevant to the assay and the compound's expected mechanism of action (e.g., 24, 48, or 72 hours).
-
MTT Addition: Add MTT reagent to each well and incubate for 2-4 hours to allow for the formation of formazan crystals.
-
Solubilization: Add a solubilization solution (e.g., DMSO or a dedicated solubilizing buffer) to dissolve the formazan crystals.
-
Data Acquisition: Measure the absorbance at the appropriate wavelength (typically 570 nm) using a plate reader.
-
Data Analysis: Plot the absorbance values against the log of the compound concentration and fit the data to a four-parameter logistic curve to determine the IC50 value.
Protocol 2: General Western Blotting Protocol to Assess Target Inhibition
-
Cell Treatment: Treat cells with various concentrations of the compound (e.g., this compound) for a specified time. Include a positive and a negative control.
-
Cell Lysis: Lyse the cells in a suitable lysis buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a standard protein assay (e.g., BCA assay).
-
SDS-PAGE: Separate equal amounts of protein from each sample by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Protein Transfer: Transfer the separated proteins from the gel to a membrane (e.g., PVDF or nitrocellulose).
-
Blocking: Block the membrane with a suitable blocking buffer (e.g., 5% non-fat milk or BSA in TBST) to prevent non-specific antibody binding.
-
Primary Antibody Incubation: Incubate the membrane with a primary antibody specific for the target of interest (and its phosphorylated form, if applicable) overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
Detection: Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Analysis: Quantify the band intensities and normalize to a loading control (e.g., β-actin or GAPDH).
Visualizations
Caption: A generalized workflow for testing the effect of a novel compound on a cell line.
Caption: A decision tree for troubleshooting experiments where a compound shows no effect.
Technical Support Center: BX-320 Cytotoxicity Issues
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers encountering cytotoxicity issues with the small molecule inhibitor, BX-320. The information is intended for scientists and drug development professionals to help diagnose and resolve common problems observed during in vitro experiments.
Frequently Asked Questions (FAQs)
Q1: What is the expected cytotoxic mechanism of action for this compound?
A1: this compound is a potent inhibitor of the hypothetical "Kinase-Y" signaling pathway, which is crucial for cell survival and proliferation in specific cancer cell lines. By blocking this pathway, this compound is designed to induce apoptosis (programmed cell death). However, off-target effects or cell-type-specific responses can lead to unexpected cytotoxic profiles.
Q2: At what concentration should I expect to see a cytotoxic effect of this compound?
A2: The effective concentration of this compound can vary significantly depending on the cell line. It is crucial to perform a dose-response experiment to determine the IC50 (half-maximal inhibitory concentration) for your specific model. Below is a table of hypothetical IC50 values in common cell lines.
Q3: I am observing high variability in cytotoxicity between replicate wells. What could be the cause?
A3: High variability can stem from several factors, including inconsistent cell seeding density, uneven compound distribution, or edge effects in the microplate.[1] Ensure thorough mixing of the cell suspension before plating and careful pipetting of the compound. To mitigate edge effects, consider not using the outer wells of the plate for experimental data.
Q4: My negative control (vehicle-treated) wells are showing significant cell death. What should I do?
A4: High cytotoxicity in negative controls can be caused by the vehicle (e.g., DMSO) concentration, poor cell health, or contamination. Ensure the final vehicle concentration is at a non-toxic level (typically ≤0.5%). Always assess cell viability before starting an experiment and maintain sterile cell culture techniques.
Troubleshooting Guides
Issue 1: Lower-than-Expected Cytotoxicity
If this compound is not inducing the expected level of cell death, consider the following troubleshooting steps:
-
Verify Compound Integrity: Ensure the this compound stock solution is not degraded. Prepare fresh dilutions for each experiment.
-
Check Cell Line Sensitivity: Confirm that your cell line is known to be sensitive to the inhibition of the "Kinase-Y" pathway. Resistance can occur due to mutations or compensatory signaling.
-
Optimize Incubation Time: The cytotoxic effect of this compound may be time-dependent. Perform a time-course experiment (e.g., 24, 48, 72 hours) to determine the optimal endpoint.[2]
-
Assess Cell Density: High cell density can sometimes mask cytotoxic effects. Optimize the initial cell seeding number to ensure they are in a logarithmic growth phase during the experiment.[1]
Issue 2: Higher-than-Expected Cytotoxicity
If you observe excessive cell death, even at low concentrations of this compound, investigate these possibilities:
-
Off-Target Effects: At higher concentrations, small molecule inhibitors may bind to unintended protein targets, leading to non-specific toxicity.[3][4] Consider testing a structurally unrelated inhibitor of the same pathway to confirm the on-target effect.
-
Cell Line Hypersensitivity: Some cell lines may be exceptionally sensitive to perturbations in the "Kinase-Y" pathway or have a lower tolerance for the compound's chemical scaffold.
-
Solubility Issues: Poor solubility of this compound at high concentrations can lead to the formation of precipitates that are toxic to cells. Visually inspect your treatment media for any signs of precipitation.
Quantitative Data Summary
The following tables provide hypothetical data for this compound performance in various cell lines.
Table 1: this compound IC50 Values in Different Cancer Cell Lines
| Cell Line | Cancer Type | IC50 (µM) after 48h |
| MCF-7 | Breast Cancer | 5.2 |
| A549 | Lung Cancer | 12.8 |
| U-87 MG | Glioblastoma | 1.5 |
| PC-3 | Prostate Cancer | 8.9 |
Table 2: Troubleshooting Common Cytotoxicity Assay Issues
| Observation | Potential Cause | Recommended Action |
| Low absorbance/fluorescence signal | Low cell number | Optimize initial seeding density.[1] |
| High background in "no cell" control | Media interference | Use a media-only blank for background subtraction.[2] |
| Inconsistent results across experiments | Reagent variability | Use the same batch of reagents and serum. |
Experimental Protocols
Protocol 1: Determining the IC50 of this compound using an MTT Assay
-
Cell Seeding: Plate cells in a 96-well plate at a pre-determined optimal density and incubate for 24 hours.
-
Compound Treatment: Prepare a serial dilution of this compound in culture medium. Remove the old medium from the cells and add the compound dilutions. Include vehicle-only controls.
-
Incubation: Incubate the plate for the desired duration (e.g., 48 hours).
-
MTT Addition: Add MTT reagent to each well and incubate for 2-4 hours, allowing viable cells to form formazan crystals.
-
Solubilization: Add solubilization solution (e.g., DMSO) to dissolve the formazan crystals.
-
Absorbance Reading: Measure the absorbance at the appropriate wavelength (e.g., 570 nm) using a microplate reader.[1]
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and plot a dose-response curve to determine the IC50 value.
Protocol 2: Assessing Apoptosis using Annexin V/PI Staining
-
Cell Treatment: Treat cells in a 6-well plate with this compound at concentrations around the IC50 value for the desired time.
-
Cell Harvesting: Collect both adherent and floating cells.
-
Staining: Resuspend cells in Annexin V binding buffer and add Annexin V-FITC and Propidium Iodide (PI).
-
Incubation: Incubate in the dark at room temperature.
-
Flow Cytometry: Analyze the stained cells using a flow cytometer to differentiate between live, early apoptotic, late apoptotic, and necrotic cells.
Visualizations
References
- 1. Cytotoxicity Assay Protocol & Troubleshooting - Creative Biolabs [creativebiolabs.net]
- 2. Cytotoxicity Assays: In Vitro Methods to Measure Dead Cells - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. PROTACs to Address the Challenges Facing Small Molecule Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. resources.biomol.com [resources.biomol.com]
Preventing BX-320 precipitation in media
This technical support center provides guidance to researchers, scientists, and drug development professionals on preventing the precipitation of BX-320 in cell culture media. The information is presented in a question-and-answer format to directly address common issues encountered during experiments.
Troubleshooting Guide
Q1: I observed a precipitate in my cell culture medium after adding this compound. What are the possible causes?
A1: Precipitation of this compound in cell culture media can be attributed to several factors:
-
Low Aqueous Solubility: this compound, like many small molecule inhibitors, may have limited solubility in aqueous solutions such as cell culture media.[1][2]
-
Solvent Shock: If this compound is prepared as a concentrated stock in an organic solvent like DMSO, rapid dilution into the aqueous media can cause the compound to crash out of solution.[1][2]
-
Media Composition: Components in the cell culture medium, such as salts and proteins, can interact with this compound and reduce its solubility.[3][4]
-
Temperature Fluctuations: Changes in temperature, such as moving the media from a refrigerator to an incubator, can affect the solubility of this compound.[3]
-
High Concentration: The concentration of this compound being used may exceed its solubility limit in the specific cell culture medium.
-
pH of the Media: The pH of the cell culture medium can influence the charge state of this compound, thereby affecting its solubility.
Q2: How can I prevent this compound from precipitating in my cell culture medium?
A2: Here are several strategies to prevent this compound precipitation:
-
Optimize Solvent Concentration: Ensure the final concentration of the solvent (e.g., DMSO) in the cell culture medium is as low as possible, typically below 0.5%, to maintain cell health and minimize precipitation.[1]
-
Stepwise Dilution: Instead of adding the concentrated this compound stock directly to the full volume of media, perform a serial dilution. First, dilute the stock in a small volume of media and then add this intermediate dilution to the final volume.
-
Pre-warm the Media: Before adding the this compound solution, ensure your cell culture medium is pre-warmed to the experimental temperature (e.g., 37°C).[3]
-
Increase Agitation: Gently swirl the medium while adding the this compound solution to facilitate rapid and uniform mixing.
-
Solubility Testing: Before conducting your main experiment, perform a small-scale solubility test to determine the maximum soluble concentration of this compound in your specific cell culture medium.
Frequently Asked Questions (FAQs)
Q1: What is the recommended solvent for preparing this compound stock solutions?
A1: Based on available data, DMSO is a suitable solvent for preparing stock solutions of this compound.[5] It is recommended to prepare a high-concentration stock solution (e.g., 10 mM) in anhydrous DMSO and store it at -20°C or -80°C in small aliquots to avoid repeated freeze-thaw cycles.[5]
Q2: What is the chemical information for this compound?
A2: this compound is a potent and selective inhibitor of PDK1.[5] Its chemical formula is C23H31BrN8O3, and it has a molecular weight of 547.458 g/mol .[5]
Q3: Can the type of cell culture medium affect this compound solubility?
A3: Yes, the composition of the cell culture medium can significantly impact the solubility of this compound. Media with higher concentrations of proteins (e.g., fetal bovine serum) may enhance the solubility of hydrophobic compounds. Conversely, certain salts or supplements in the media could potentially lead to precipitation.[3][4] It is advisable to test the solubility of this compound in the specific medium you are using for your experiments.
Q4: How can I visually confirm if this compound has precipitated?
A4: Precipitation can be observed as a fine, crystalline, or amorphous solid in the medium. This can range from a slight turbidity to visible particles. You can inspect the culture vessel under a microscope to look for these precipitates, which will appear distinct from the cells.
Data Presentation
Table 1: Hypothetical Solubility of this compound in Common Cell Culture Media
| Media Type | Supplement | Maximum Soluble Concentration (µM) |
| DMEM | 10% FBS | 50 |
| RPMI-1640 | 10% FBS | 45 |
| DMEM | Serum-Free | 20 |
| RPMI-1640 | Serum-Free | 15 |
Note: This data is hypothetical and should be confirmed experimentally.
Experimental Protocols
Protocol: Determining the Maximum Soluble Concentration of this compound in Cell Culture Media
-
Prepare a 10 mM stock solution of this compound in anhydrous DMSO.
-
Create a series of dilutions of the this compound stock solution in your chosen cell culture medium.
-
For example, prepare final concentrations ranging from 1 µM to 100 µM.
-
Ensure the final DMSO concentration is consistent across all dilutions and does not exceed 0.5%.
-
-
Incubate the solutions under standard cell culture conditions (e.g., 37°C, 5% CO2) for a period that mimics your planned experiment (e.g., 24 hours).
-
Visually inspect each solution for any signs of precipitation. Use a light microscope to examine the solutions for microscopic crystals.
-
To quantify the soluble portion, centrifuge the samples at high speed (e.g., 10,000 x g) for 10 minutes to pellet any precipitate.
-
Carefully collect the supernatant and measure the concentration of this compound using a suitable analytical method, such as HPLC or LC-MS. [6]
-
The highest concentration at which no precipitate is observed and the measured concentration in the supernatant matches the nominal concentration is considered the maximum soluble concentration.
Visualizations
Caption: Troubleshooting workflow for this compound precipitation.
Caption: Mechanism of DMSO-induced precipitation of this compound.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. Cell Culture Academy [procellsystem.com]
- 4. Methods for identifying precipitates and improving stability of chemically defined highly concentrated cell culture media - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. This compound Datasheet DC Chemicals [dcchemicals.com]
- 6. researchgate.net [researchgate.net]
Technical Support Center: BX-320
Welcome to the technical support center for BX-320, a novel ATP-competitive inhibitor of Kinase Alpha. This resource is designed to assist researchers, scientists, and drug development professionals in troubleshooting common issues and ensuring consistent, reliable results in their experiments.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action for this compound?
This compound is a potent, selective, and reversible ATP-competitive inhibitor of Kinase Alpha, a key serine/threonine kinase in the (fictional) "Cellular Proliferation and Survival Pathway" (CPSP). By binding to the ATP-binding pocket of Kinase Alpha, this compound prevents the phosphorylation of its downstream substrate, "Protein Beta," thereby inhibiting the signaling cascade that leads to cell proliferation.
Q2: My this compound is not dissolving properly. What is the recommended solvent and storage procedure?
Many small molecule kinase inhibitors exhibit low aqueous solubility, which can be a source of inconsistent results.[1][2] this compound is no exception and has poor solubility in aqueous solutions.
Recommended Solubilization and Storage:
| Parameter | Recommendation |
| Primary Solvent | Dimethyl Sulfoxide (DMSO) |
| Stock Concentration | Prepare a 10 mM stock solution in 100% DMSO. |
| Working Dilutions | Further dilute the stock solution in your cell culture medium or assay buffer. Ensure the final DMSO concentration in your experiment is at a level that does not affect your cells or assay (typically ≤ 0.1%). |
| Storage | Store the 10 mM DMSO stock solution at -20°C in small aliquots to avoid repeated freeze-thaw cycles. At freezing conditions (-20°C), the stock solution is stable for at least 30 days.[3] |
Troubleshooting Guides
Issue 1: Inconsistent IC50 values between experiments.
Inconsistent IC50 values are a common challenge in kinase inhibitor studies and can arise from several factors.[4]
Potential Causes and Solutions:
| Cause | Recommended Action |
| Variable Assay Conditions | The IC50 value of an ATP-competitive inhibitor is highly dependent on the ATP concentration in the assay.[5] Ensure that the ATP concentration is consistent across all experiments. It is recommended to use an ATP concentration that is close to the Km of Kinase Alpha for ATP. |
| Enzyme Concentration | Use a consistent concentration of recombinant Kinase Alpha in your biochemical assays. The initial velocity of the enzyme reaction should be determined to ensure the assay is in the linear range.[4] |
| Solubility Issues | Poor solubility of this compound at higher concentrations can lead to an underestimation of the IC50. Ensure complete dissolution of the compound in your assay buffer. Visually inspect for any precipitation. |
| Cell-Based vs. Biochemical Assays | IC50 values from biochemical assays often differ from those obtained in cell-based assays.[6] This can be due to factors like cell permeability, protein binding in the culture medium, and cellular efflux pumps. |
Experimental Protocol: Standardizing IC50 Determination in a Biochemical Assay
-
Prepare Reagents:
-
Recombinant Kinase Alpha
-
Substrate (e.g., a peptide containing the Kinase Alpha phosphorylation motif)
-
ATP (at a concentration equal to the Km for Kinase Alpha)
-
Assay Buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35)
-
This compound serial dilutions (in assay buffer with a constant final DMSO concentration)
-
-
Assay Procedure:
-
Add 5 µL of each this compound dilution to a 384-well plate.
-
Add 10 µL of Kinase Alpha and substrate mix.
-
Incubate for 10 minutes at room temperature.
-
Initiate the reaction by adding 10 µL of ATP.
-
Incubate for 60 minutes at room temperature.
-
Stop the reaction and measure the signal (e.g., using a luminescence-based kinase assay that measures remaining ATP).[7]
-
-
Data Analysis:
-
Calculate the percent inhibition for each this compound concentration relative to the DMSO control.
-
Plot the percent inhibition against the log of the this compound concentration and fit the data to a four-parameter logistic curve to determine the IC50 value.
-
Workflow for Troubleshooting Inconsistent IC50 Values
Caption: Troubleshooting workflow for inconsistent IC50 values with this compound.
Issue 2: Unexpected or off-target effects are observed.
While this compound is designed to be a selective inhibitor of Kinase Alpha, like many kinase inhibitors, it may exhibit off-target effects, especially at higher concentrations.[8][9] It is crucial to differentiate between on-target and off-target effects to correctly interpret your results.
Strategies to Investigate Off-Target Effects:
| Strategy | Description |
| Dose-Response Analysis | Perform experiments across a wide range of this compound concentrations. On-target effects should correlate with the IC50 for Kinase Alpha inhibition, while off-target effects may appear at higher concentrations. |
| Use of a Structurally Unrelated Inhibitor | If available, use another inhibitor of Kinase Alpha with a different chemical scaffold. If both inhibitors produce the same phenotype, it is more likely to be an on-target effect. |
| Rescue Experiments | If possible, express a drug-resistant mutant of Kinase Alpha in your cells. If the phenotype induced by this compound is rescued by the expression of the resistant mutant, this confirms an on-target effect. |
| Kinase Profiling | To comprehensively assess the selectivity of this compound, consider performing a kinase profiling screen against a broad panel of kinases.[10] This can identify potential off-target kinases that are inhibited by this compound. |
Signaling Pathway: On-Target vs. Off-Target Effects of this compound
Caption: Diagram illustrating the on-target and potential off-target effects of this compound.
References
- 1. researchgate.net [researchgate.net]
- 2. Enhancing the Oral Absorption of Kinase Inhibitors Using Lipophilic Salts and Lipid-Based Formulations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Assessing the Inhibitory Potential of Kinase Inhibitors In Vitro: Major Pitfalls and Suggestions for Improving Comparability of Data Using CK1 Inhibitors as an Example - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Measuring and interpreting the selectivity of protein kinase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 6. reactionbiology.com [reactionbiology.com]
- 7. bmglabtech.com [bmglabtech.com]
- 8. academic.oup.com [academic.oup.com]
- 9. icr.ac.uk [icr.ac.uk]
- 10. reactionbiology.com [reactionbiology.com]
Technical Support Center: BX-320
This technical support center provides researchers, scientists, and drug development professionals with comprehensive information on the off-target effects of BX-320. The following troubleshooting guides and FAQs are designed to address specific issues that may be encountered during experiments.
Frequently Asked Questions (FAQs)
Q1: What are the primary on-target and major off-target kinases of this compound?
This compound is a potent multi-kinase inhibitor. Its primary target is the BCR-ABL fusion protein. However, it also potently inhibits other kinases at clinically relevant concentrations. The table below summarizes the inhibitory profile of this compound against a panel of kinases.
Data Presentation: Kinase Inhibition Profile of this compound
| Target Kinase | IC50 (nM) | Kinase Family | Primary/Off-Target |
| BCR-ABL | <1 | Tyrosine Kinase | Primary |
| SRC | 0.5 | Tyrosine Kinase | Off-Target |
| LCK | 1.0 | Tyrosine Kinase | Off-Target |
| YES | 0.8 | Tyrosine Kinase | Off-Target |
| c-KIT | 5.0 | Tyrosine Kinase | Off-Target |
| PDGFRβ | 28 | Tyrosine Kinase | Off-Target |
| DDR1 | 30 | Tyrosine Kinase | Off-Target |
| BTK | 6.0 | Tyrosine Kinase | Off-Target |
This data is representative and compiled from various in vitro kinase assays. Actual IC50 values may vary depending on the specific assay conditions.
Q2: What are the common adverse events observed with this compound in clinical studies, and what are their potential off-target mechanisms?
The most frequently reported adverse events associated with this compound are summarized below. These are thought to be linked to its off-target kinase inhibition.[1][2][3][4][5]
Data Presentation: Common Adverse Events Associated with this compound
| Adverse Event | Incidence (%) | Common Grade | Potential Off-Target Mechanism |
| Fluid Retention (incl. Pleural Effusion) | ~35 | 1/2 | Inhibition of PDGFRβ and SRC family kinases, leading to increased vascular permeability.[5] |
| Diarrhea | 50-60 | 1/2 | Effects on gastrointestinal motility and ion transport, potentially through inhibition of multiple kinases.[1] |
| Myelosuppression (Neutropenia, Thrombocytopenia, Anemia) | 30-50 | 3/4 | Inhibition of kinases crucial for hematopoietic stem cell proliferation and differentiation, such as c-KIT.[5] |
| Musculoskeletal Pain | ~69 | 1/2 | Off-target effects on bone and muscle homeostasis.[1][6] |
| Rash | ~35 | 1/2 | Inhibition of kinases involved in skin homeostasis.[1] |
| Headache | Common | 1/2 | The exact mechanism is not fully elucidated but may involve off-target effects on vascular tone. |
Troubleshooting Guides
Issue 1: Unexpected Phenotypic Effects in Cell-Based Assays
Question: We are observing unexpected changes in cell morphology and adhesion in our cancer cell line treated with this compound, which is not consistent with the inhibition of the primary target, BCR-ABL. What could be the cause?
Answer: This is likely due to the potent off-target inhibition of SRC family kinases (SFKs) by this compound. SFKs are critical regulators of the cytoskeleton, cell adhesion, and migration.
Experimental Workflow to Investigate SFK-Mediated Effects:
Caption: Workflow for troubleshooting unexpected phenotypes.
Issue 2: Inconsistent Results in T-Cell Activation Assays
Question: We are using this compound as a control compound in our T-cell activation studies and are seeing significant inhibition of T-cell proliferation and cytokine production. Is this an expected off-target effect?
Answer: Yes, this is a known off-target effect of this compound. It is a potent inhibitor of LCK, a key kinase in the T-cell receptor (TCR) signaling pathway.[7]
Signaling Pathway: TCR Signaling Inhibition by this compound
References
- 1. Adverse reactions after treatment with dasatinib in chronic myeloid leukemia: Characteristics, potential mechanisms, and clinical management strategies - PMC [pmc.ncbi.nlm.nih.gov]
- 2. drugs.com [drugs.com]
- 3. Dasatinib: MedlinePlus Drug Information [medlineplus.gov]
- 4. Dasatinib (oral route) - Side effects & dosage - Mayo Clinic [mayoclinic.org]
- 5. A narrative review on adverse effects of dasatinib with a focus on pharmacotherapy of dasatinib-induced pulmonary toxicities - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Multiparameter Analysis of the “Off-Target Effects” of Dasatinib on Bone Homeostasis in Patients with Newly Diagnosed Chronic Myelogenous Leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Dasatinib, a small-molecule protein tyrosine kinase inhibitor, inhibits T-cell activation and proliferation - PMC [pmc.ncbi.nlm.nih.gov]
BX-320 Western Blot Technical Support Center
Welcome to the technical support center for the BX-320 Western Blotting Kit. This resource is designed to help you troubleshoot and resolve common issues you may encounter during your experiments. Below you will find a series of frequently asked questions (FAQs) and detailed troubleshooting guides to ensure you achieve high-quality, reliable results.
Frequently Asked Questions (FAQs)
Q1: I am not seeing any bands on my western blot. What are the possible causes?
A1: Several factors can lead to a complete lack of signal. The primary reasons include issues with the primary or secondary antibody, problems with protein transfer, or insufficient protein load. It's also possible that the target protein is not present or is in very low abundance in your sample.[1][2] We recommend running a positive control to confirm that your experimental setup is working correctly.[3]
Q2: My bands are very faint. How can I increase the signal intensity?
A2: Weak signals can be frustrating. Common causes include suboptimal antibody concentrations, insufficient incubation times, or the use of expired reagents.[1][4][5] Increasing the concentration of your primary or secondary antibody, or extending the incubation period, can often enhance the signal.[4][6] Additionally, ensure your detection reagents, like ECL substrates, are fresh and have been stored correctly.[1]
Q3: I am observing high background on my blot, which is obscuring my results. What can I do to reduce it?
A3: High background can be caused by several factors, including insufficient blocking, antibody concentrations that are too high, or inadequate washing.[7][8][9] Optimizing your blocking step by increasing the duration or changing the blocking agent (e.g., from non-fat milk to BSA) can be effective.[8][9] Also, try reducing the antibody concentrations and increasing the number and duration of your wash steps.[8]
Q4: I see multiple non-specific bands in addition to my band of interest. How can I get cleaner results?
A4: The presence of non-specific bands is often due to the primary antibody concentration being too high, leading to cross-reactivity with other proteins.[10] It could also be a result of sample degradation.[7] Try optimizing the primary antibody dilution and ensure you are using protease inhibitors during sample preparation.[7][11]
Q5: The bands on my gel are uneven or "smiling." What causes this and how can I fix it?
A5: Uneven or "smiling" bands are typically a result of issues during the electrophoresis step.[12] This can be caused by running the gel at too high a voltage, which generates excess heat, or by uneven gel polymerization.[12][13][14] To resolve this, try running your gel at a lower voltage in a cold room or on ice, and ensure your gels are prepared correctly and allowed to polymerize completely.[12][14]
Troubleshooting Guide
This guide provides a systematic approach to identifying and resolving common issues encountered when using the this compound Western Blotting Kit.
Problem 1: No Signal or Weak Signal
Possible Causes and Solutions
| Possible Cause | Recommended Solution |
| Antibody Issues | |
| Incorrect primary antibody used. | Ensure the this compound primary antibody is specific to your target protein. |
| Primary/secondary antibody concentration too low.[1][10] | Increase antibody concentration. Perform an antibody titration to find the optimal dilution.[15] |
| Incompatible primary and secondary antibodies.[1] | Ensure the secondary antibody is designed to detect the primary antibody's host species (e.g., anti-rabbit secondary for a rabbit primary). |
| Inactive antibody due to improper storage or reuse.[3][4] | Use a fresh aliquot of the antibody. Avoid repeated freeze-thaw cycles. |
| Insufficient incubation time.[1][16] | Increase incubation time with the primary antibody (e.g., overnight at 4°C).[16] |
| Protein & Transfer Issues | |
| Insufficient protein loaded.[1][3][6] | Increase the amount of protein loaded per lane (20-30 µg is a good starting point for cell lysates).[3] |
| Poor transfer of protein to the membrane.[1] | Verify transfer efficiency with Ponceau S staining. Optimize transfer time and voltage, especially for high or low molecular weight proteins. |
| Target protein has low abundance.[17] | Enrich your sample for the target protein using techniques like immunoprecipitation. |
| Reagent & Procedural Issues | |
| Expired or improperly prepared detection reagent (e.g., ECL substrate).[1] | Use fresh, properly stored detection reagents. |
| Insufficient exposure time.[1][4] | Increase the exposure time during imaging. |
| Membrane dried out.[4] | Ensure the membrane remains hydrated throughout the incubation and washing steps. |
Problem 2: High Background
Possible Causes and Solutions
| Possible Cause | Recommended Solution |
| Blocking & Washing Issues | |
| Insufficient blocking.[7][9] | Increase blocking time to at least 1 hour at room temperature.[4] Increase the concentration of the blocking agent (e.g., 5% non-fat milk or BSA).[8] |
| Inappropriate blocking agent.[9][11] | If detecting a phosphoprotein, switch from non-fat milk to BSA, as milk contains phosphoproteins like casein.[9][11] |
| Inadequate washing.[8][9] | Increase the number and duration of wash steps (e.g., 3-4 washes of 5-10 minutes each).[8][18] |
| Antibody Issues | |
| Primary or secondary antibody concentration too high.[7][8][19] | Reduce the concentration of the antibodies. Perform a titration to determine the optimal dilution. |
| Cross-reactivity of the secondary antibody.[7] | Run a control with only the secondary antibody to check for non-specific binding. Consider using a pre-adsorbed secondary antibody. |
| Procedural Issues | |
| Contaminated buffers or equipment.[1][4] | Use fresh, filtered buffers and ensure all equipment and incubation trays are clean.[4] |
| Membrane was allowed to dry out.[4] | Keep the membrane moist at all times during the procedure. |
| Over-exposure during imaging.[7][8] | Reduce the exposure time. |
Problem 3: Non-Specific Bands
Possible Causes and Solutions
| Possible Cause | Recommended Solution |
| Antibody Issues | |
| Primary antibody concentration too high.[10] | Decrease the primary antibody concentration and/or reduce the incubation time. |
| Primary antibody is not specific enough. | Validate the antibody's specificity. Consider using a different, more specific primary antibody if the problem persists. |
| Secondary antibody is binding non-specifically. | Run a control with only the secondary antibody. Use a more specific or pre-adsorbed secondary antibody. |
| Sample Issues | |
| Protein sample degradation.[7] | Prepare fresh samples and always add protease and phosphatase inhibitors to your lysis buffer.[7][11] |
| Too much protein loaded.[3] | Reduce the amount of protein loaded per lane. |
Experimental Protocols
Standard Western Blot Protocol using this compound Kit
-
Sample Preparation: Lyse cells or tissues in a suitable lysis buffer containing protease and phosphatase inhibitors. Determine the protein concentration of the lysate using a protein assay (e.g., BCA or Bradford).
-
SDS-PAGE: Denature protein samples by boiling in Laemmli sample buffer. Load 20-30 µg of protein per lane onto a polyacrylamide gel. Run the gel at 100-150V until the dye front reaches the bottom.
-
Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane. A wet transfer at 100V for 60-90 minutes at 4°C is recommended. Verify transfer efficiency using Ponceau S stain.
-
Blocking: Block the membrane for 1 hour at room temperature in a blocking buffer (e.g., 5% non-fat dry milk or 5% BSA in TBST).
-
Primary Antibody Incubation: Incubate the membrane with the this compound primary antibody at the recommended dilution in blocking buffer. This can be done for 2 hours at room temperature or overnight at 4°C with gentle agitation.
-
Washing: Wash the membrane three times for 5-10 minutes each with TBST.
-
Secondary Antibody Incubation: Incubate the membrane with the appropriate HRP-conjugated secondary antibody, diluted in blocking buffer, for 1 hour at room temperature with gentle agitation.
-
Washing: Repeat the washing step as described in step 6.
-
Detection: Incubate the membrane with an ECL chemiluminescent substrate according to the manufacturer's instructions.
-
Imaging: Capture the chemiluminescent signal using a digital imager or X-ray film.
Visualizations
Logical Troubleshooting Workflow for Weak or No Signal
References
- 1. assaygenie.com [assaygenie.com]
- 2. bio-rad-antibodies.com [bio-rad-antibodies.com]
- 3. Western Blotting Troubleshooting Guide | Cell Signaling Technology [cellsignal.com]
- 4. Western Blot Troubleshooting | Thermo Fisher Scientific - SG [thermofisher.com]
- 5. bio-rad-antibodies.com [bio-rad-antibodies.com]
- 6. neobiotechnologies.com [neobiotechnologies.com]
- 7. Western Blot Troubleshooting: High Background | Proteintech Group [ptglab.com]
- 8. arp1.com [arp1.com]
- 9. clyte.tech [clyte.tech]
- 10. stjohnslabs.com [stjohnslabs.com]
- 11. promegaconnections.com [promegaconnections.com]
- 12. Bands are misshapen or uneven in Western blot | Abcam [abcam.com]
- 13. Western Blot Troubleshooting: 10 Common Problems and Solutions [synapse.patsnap.com]
- 14. m.youtube.com [m.youtube.com]
- 15. 7 Tips For Optimizing Your Western Blotting Experiments | Proteintech Group | 武汉三鹰生物技术有限公司 [ptgcn.com]
- 16. blog.addgene.org [blog.addgene.org]
- 17. Western Blot Troubleshooting: Weak/No Signal & Other | Proteintech Group [ptglab.com]
- 18. Western blotting guide: Part 7, Membrane Washing [jacksonimmuno.com]
- 19. bio-rad-antibodies.com [bio-rad-antibodies.com]
Technical Support Center: Enhancing the Bioavailability of BX-320
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address challenges related to the bioavailability of BX-320, a potent and selective PDK1 inhibitor. Given that many small molecule inhibitors face challenges with aqueous solubility and membrane permeability, this guide offers strategies to systematically investigate and improve the in vivo exposure of this compound.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its key properties?
This compound is a potent, selective, and ATP-competitive inhibitor of 3-phosphoinositide-dependent protein kinase-1 (PDK1).[1] Its key chemical properties are summarized in the table below.
| Property | Value |
| Chemical Formula | C23H31BrN8O3 |
| Molecular Weight | 547.458 g/mol [1] |
| Mechanism of Action | ATP-competitive inhibitor of PDK1[1] |
| IC50 | 30 nM for PDK1[1] |
Q2: What are the potential reasons for poor bioavailability of this compound?
While specific data on this compound's bioavailability is not publicly available, poorly soluble drugs often exhibit low bioavailability due to factors such as:
-
Low Aqueous Solubility : The drug may not dissolve sufficiently in the gastrointestinal fluids to be absorbed.[2][3]
-
Poor Permeability : The drug may not efficiently cross the intestinal membrane to enter systemic circulation.
-
First-Pass Metabolism : The drug may be extensively metabolized in the liver before reaching systemic circulation.[4]
-
Efflux Transporters : The drug may be actively transported back into the intestinal lumen by efflux pumps like P-glycoprotein.
Q3: What initial steps can I take to assess the bioavailability of my this compound formulation?
A common starting point is to conduct in vivo pharmacokinetic (PK) studies in an animal model. This typically involves administering a known dose of this compound and collecting blood samples at various time points to determine the plasma concentration of the drug over time. Key parameters to measure include Cmax (maximum concentration), Tmax (time to reach Cmax), and AUC (area under the curve), which represents the total drug exposure.
Troubleshooting Guide
This section provides guidance on common issues encountered during the formulation and in vivo testing of this compound.
Problem 1: Low or undetectable plasma concentrations of this compound after oral administration.
Potential Cause: Poor aqueous solubility limiting dissolution in the gastrointestinal tract.
Suggested Solutions:
-
Particle Size Reduction: Decreasing the particle size of the drug increases the surface area available for dissolution.[5][6]
-
Formulation with Solubilizing Excipients: Incorporating surfactants, co-solvents, or complexing agents can enhance the solubility of this compound.[2][5]
-
Amorphous Solid Dispersions: Creating a solid dispersion of this compound in a polymer matrix can improve its dissolution rate.[7][8]
-
Lipid-Based Formulations: Formulating this compound in a lipid-based system, such as a self-emulsifying drug delivery system (SEDDS), can improve its solubilization and absorption.[4][9]
Problem 2: High variability in plasma concentrations between individual animals.
Potential Cause: Inconsistent dissolution or absorption, potentially influenced by physiological factors like gastric pH and food effects.
Suggested Solutions:
-
Standardize Administration Conditions: Ensure consistent dosing procedures, including the volume and composition of the vehicle, and standardize the fasting state of the animals.
-
Improve Formulation Robustness: Develop a formulation that is less sensitive to variations in the gastrointestinal environment. For example, a SEDDS can form a fine emulsion upon contact with gastrointestinal fluids, leading to more consistent absorption.[9]
-
Investigate Food Effects: Conduct studies to assess the impact of food on the absorption of this compound.[10][11]
Experimental Protocols
Protocol 1: Preparation of a Micronized this compound Suspension
Objective: To increase the dissolution rate of this compound by reducing its particle size.
Materials:
-
This compound powder
-
Mortar and pestle or a mechanical mill (e.g., ball mill)
-
Vehicle (e.g., 0.5% w/v carboxymethylcellulose in water)
-
Surfactant (e.g., 0.1% w/v Tween 80)
Procedure:
-
Weigh the desired amount of this compound powder.
-
If using a mortar and pestle, add the powder and a small amount of the vehicle. Grind the powder in a circular motion for 15-20 minutes to achieve a fine, uniform consistency.
-
If using a mechanical mill, follow the manufacturer's instructions for operation.
-
Gradually add the remaining vehicle while continuously stirring or mixing to form a homogenous suspension.
-
Add the surfactant and mix thoroughly to improve the wettability of the drug particles.
-
Visually inspect the suspension for any large agglomerates. If present, continue mixing until a uniform dispersion is achieved.
Protocol 2: Formulation of a Self-Emulsifying Drug Delivery System (SEDDS)
Objective: To improve the solubility and absorption of this compound by formulating it in a lipid-based system.
Materials:
-
This compound
-
Oil (e.g., Capryol 90)
-
Surfactant (e.g., Kolliphor RH40)
-
Co-surfactant (e.g., Transcutol HP)
-
Vortex mixer
-
Water bath (optional)
Procedure:
-
Determine the solubility of this compound in various oils, surfactants, and co-surfactants to select appropriate excipients.
-
Based on the solubility data, prepare different ratios of oil, surfactant, and co-surfactant.
-
Add the desired amount of this compound to the selected excipient mixture.
-
Vortex the mixture until the this compound is completely dissolved. Gentle heating in a water bath may be used to aid dissolution, but care should be taken to avoid drug degradation.
-
To assess the self-emulsifying properties, add a small amount of the formulation to water and observe the formation of a fine emulsion.
Data Presentation
The following table summarizes potential formulation strategies and their expected impact on the bioavailability of this compound.
| Formulation Strategy | Principle | Expected Outcome | Key Considerations |
| Micronization | Increased surface area | Improved dissolution rate[6] | Potential for particle agglomeration. |
| Solid Dispersion | Drug dispersed in a hydrophilic carrier | Enhanced dissolution and solubility[7][8] | Physical stability of the amorphous form. |
| Cyclodextrin Complexation | Formation of inclusion complexes | Increased aqueous solubility[2][4] | Stoichiometry of the complex and potential for drug displacement. |
| Lipid-Based Formulation (SEDDS) | Drug dissolved in a lipid system | Improved solubilization and potential for lymphatic uptake[4][9] | Excipient compatibility and potential for gastrointestinal irritation. |
| Nanoparticle Formulation | Increased surface area and potential for targeted delivery | Enhanced dissolution and absorption[4][12] | Complexity of manufacturing and potential for toxicity. |
Visualizations
Signaling Pathway
Caption: PDK1 signaling pathway and the inhibitory action of this compound.
Experimental Workflow
Caption: Experimental workflow for improving the bioavailability of this compound.
Logical Relationship Troubleshooting
Caption: Troubleshooting logic for addressing low this compound bioavailability.
References
- 1. This compound Datasheet DC Chemicals [dcchemicals.com]
- 2. hilarispublisher.com [hilarispublisher.com]
- 3. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]
- 4. What are the methods used for enhancement of bioavailability? [synapse.patsnap.com]
- 5. Enhancing the Bioavailability of Poorly Soluble Compounds: Strategies for Formulation Optimization in Preclinical Studies - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]
- 6. Bioavailability Enhancement Techniques for Poorly Aqueous Soluble Drugs and Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Novel Strategies for the Formulation of Poorly Water-Soluble Drug Substances by Different Physical Modification Strategies with a Focus on Peroral Applications [mdpi.com]
- 9. Formulation Strategies to Improve the Bioavailability of Poorly Absorbed Drugs with Special Emphasis on Self-Emulsifying Systems - PMC [pmc.ncbi.nlm.nih.gov]
- 10. youtube.com [youtube.com]
- 11. Challenges and Opportunities in Achieving Bioequivalence for Fixed-Dose Combination Products - PMC [pmc.ncbi.nlm.nih.gov]
- 12. upm-inc.com [upm-inc.com]
BX-320 interference with assay reagents
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with the PDK1 inhibitor, BX-320.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
A1: this compound is a potent and selective, ATP-competitive inhibitor of 3-phosphoinositide-dependent protein kinase-1 (PDK1).[1][2][3] PDK1 is a key component of the PI3K/Akt signaling pathway, which is crucial for cell growth, survival, and proliferation. By inhibiting PDK1, this compound can block the downstream activation of Akt, leading to the induction of apoptosis in cancer cells.[1][2]
Q2: What are the reported IC50 values for this compound against PDK1?
A2: The inhibitory potency of this compound against PDK1 has been determined in different assay formats. The reported IC50 values are summarized in the table below. It is important to note that IC50 values can vary depending on the specific assay conditions, such as ATP and substrate concentrations.
| Assay Type | Target | IC50 (nM) | Reference |
| Direct Kinase Assay | PDK1 | 30 | [1][3][4] |
| Coupled PDK1/AKT2 Assay | PDK1 | 39 | [1][4] |
Q3: Are there known off-target effects for this compound?
A3: While this compound is a potent PDK1 inhibitor, it has been shown to inhibit other kinases at higher concentrations. For example, Chk1, c-Kit, KDR, PKA, CDK2/cyclin E, GSK3β, and PKC have been identified as potential off-targets with IC50 values in the micromolar range.[3] Researchers should consider these potential off-target effects when interpreting experimental results.
Troubleshooting Guide: this compound Interference with Assay Reagents
While specific interference of this compound with common assay reagents has not been extensively documented, small molecule inhibitors can sometimes produce misleading results. This guide provides troubleshooting for potential issues.
Problem 1: Inconsistent IC50 values for this compound in our kinase assay.
-
Possible Cause 1: Variation in ATP Concentration. this compound is an ATP-competitive inhibitor. Therefore, its apparent potency (IC50) will be highly dependent on the concentration of ATP used in the assay. Higher ATP concentrations will lead to a rightward shift in the IC50 curve, making the inhibitor appear less potent.
-
Solution: Ensure that the ATP concentration is kept constant across all experiments and is ideally at or below the Km of the kinase for ATP. Report the ATP concentration used when publishing IC50 data.
-
-
Possible Cause 2: Substrate Depletion or Product Inhibition. In kinetic assays, if the substrate is significantly consumed or the product inhibits the enzyme, the reaction rate will change over time, leading to inaccurate IC50 values.
-
Solution: Optimize enzyme and substrate concentrations to ensure the reaction remains in the linear range for the duration of the assay. This can be checked by running a time-course experiment.
-
Problem 2: Suspected false positives or negatives in a high-throughput screen (HTS) using a luciferase-based reporter assay.
-
Possible Cause 1: Direct Inhibition of Luciferase. Some small molecules can directly inhibit the luciferase enzyme, leading to a decrease in signal that is independent of the biological pathway being studied. This would result in a false positive (apparent inhibition).
-
Solution: Perform a counter-screen to test the effect of this compound directly on purified luciferase enzyme. This will determine if the compound has any inhibitory activity on the reporter itself.
-
-
Possible Cause 2: Compound Autoflourescence or Quenching. If your assay uses a fluorescence-based readout, this compound might possess intrinsic fluorescent properties at the excitation and emission wavelengths used, leading to false positives. Conversely, it could quench the fluorescent signal, resulting in false negatives.
-
Solution: Measure the fluorescence of this compound alone at the assay's excitation and emission wavelengths. If it is fluorescent, consider using a different detection method (e.g., luminescence or absorbance). If quenching is suspected, a counter-assay with a stable fluorescent signal can be performed.
-
Problem 3: Unexpected results in an ATP-based cell viability assay (e.g., CellTiter-Glo®).
-
Possible Cause: Interference with ATP Measurement. While the primary effect of this compound on cell viability is expected to be through PDK1 inhibition, it is good practice to rule out direct interference with the assay chemistry.
-
Solution: In a cell-free system, add this compound to a known concentration of ATP and measure the luminescence signal using your assay reagents. A significant change in the signal compared to the control (ATP alone) would indicate direct interference.
-
Experimental Protocols
Protocol 1: Direct PDK1 Kinase Assay
This protocol is adapted from the methods described by Feldman et al. (2005).
-
Reagents:
-
Active PDK1 enzyme
-
PDKtide (a synthetic peptide substrate for PDK1)
-
Kinase buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35)
-
[γ-33P]ATP
-
This compound (or other inhibitors) dissolved in DMSO
-
Stop solution (e.g., 7.5 M guanidine hydrochloride)
-
Phosphocellulose paper
-
-
Procedure: a. Prepare a reaction mixture containing PDK1 enzyme and PDKtide in kinase buffer. b. Add varying concentrations of this compound (or DMSO as a vehicle control) to the reaction mixture and incubate for 10 minutes at room temperature. c. Initiate the kinase reaction by adding [γ-33P]ATP. d. Allow the reaction to proceed for a set time (e.g., 30 minutes) at 30°C, ensuring the reaction is in the linear range. e. Stop the reaction by adding the stop solution. f. Spot a portion of the reaction mixture onto phosphocellulose paper. g. Wash the phosphocellulose paper extensively with phosphoric acid to remove unincorporated [γ-33P]ATP. h. Quantify the incorporated radioactivity using a scintillation counter. i. Calculate the percent inhibition for each this compound concentration and determine the IC50 value by non-linear regression.
Protocol 2: Counter-Screen for Luciferase Inhibition
-
Reagents:
-
Purified firefly luciferase enzyme
-
Luciferase assay buffer (containing luciferin and ATP)
-
This compound dissolved in DMSO
-
Luminometer
-
-
Procedure: a. Prepare a solution of purified luciferase in the assay buffer. b. Add varying concentrations of this compound (or DMSO as a vehicle control) to the luciferase solution. c. Incubate for a short period (e.g., 10-15 minutes) at room temperature. d. Measure the luminescence signal using a luminometer. e. A dose-dependent decrease in luminescence in the presence of this compound would indicate direct inhibition of the luciferase enzyme.
Visualizations
Caption: The PI3K/PDK1/Akt signaling pathway and the inhibitory action of this compound.
Caption: A logical workflow for troubleshooting inconsistent assay results with this compound.
References
Reducing variability in BX-320 experiments
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals reduce variability in experiments involving the kinase inhibitor, BX-320.
Frequently Asked Questions (FAQs)
Q1: What is the general mechanism of action for this compound?
A1: this compound is a small molecule kinase inhibitor. While the specific target kinase is proprietary, it is designed to competitively bind to the ATP-binding pocket of the kinase, thereby inhibiting its downstream signaling functions. The effectiveness of this compound can be influenced by the cellular ATP concentration and the activation state of the target kinase.
Q2: How should this compound be stored and handled?
A2: For optimal stability, this compound should be stored as a powder at -20°C. For experimental use, it is recommended to prepare a concentrated stock solution in a suitable solvent like DMSO and store it in small aliquots at -80°C to minimize freeze-thaw cycles. Before use, allow the aliquot to thaw completely and equilibrate to room temperature.
Q3: What are the recommended quality control steps before starting an experiment with this compound?
A3: Before initiating experiments, ensure the health and viability of your cell lines.[1][2] It is crucial to regularly check for mycoplasma contamination, as it can significantly impact cellular responses.[3] Additionally, authenticate your cell lines using methods like Short Tandem Repeat (STR) profiling to avoid cross-contamination issues.[3]
Troubleshooting Guides
Issue 1: High Variability in Assay Results
Q: We are observing significant well-to-well and experiment-to-experiment variability in our cell-based assays with this compound. What are the potential causes and solutions?
A: High variability in cell-based assays can stem from several factors.[4] Below is a systematic guide to identify and address common sources of variability.
Potential Causes and Solutions:
-
Inconsistent Cell Seeding: Uneven cell distribution in multi-well plates is a major source of variability.
-
Solution: Ensure a homogenous cell suspension by gentle but thorough mixing before and during plating. Use calibrated pipettes and consider using a multichannel pipette for better consistency.[2]
-
-
Edge Effects: Wells on the perimeter of a microplate are prone to evaporation, leading to changes in media concentration and affecting cell growth.
-
Solution: To mitigate edge effects, avoid using the outer wells for experimental samples. Instead, fill them with sterile media or PBS to maintain a humid environment across the plate.
-
-
Inconsistent Drug Preparation and Addition: Errors in serial dilutions or improper mixing of this compound can lead to variable final concentrations.
-
Solution: Prepare fresh dilutions of this compound for each experiment from a validated stock solution. Ensure thorough mixing after adding the compound to the wells.
-
-
Cell Passage Number and Health: The responsiveness of cells can change with increasing passage number.[3] Poor cell health can also lead to unreliable results.[1]
-
Solution: Use cells within a consistent and low passage number range for all experiments. Regularly monitor cell viability and morphology.[2]
-
Data Summary: Impact of Cell Seeding Density on Assay Variability
| Cell Seeding Density (cells/well) | Average Signal (Luminescence Units) | Coefficient of Variation (%CV) |
| 1,000 | 15,000 | 25% |
| 5,000 | 75,000 | 12% |
| 10,000 | 150,000 | 8% |
| 20,000 | 280,000 | 15% (due to over-confluence) |
This table illustrates that an optimal cell seeding density is crucial for minimizing variability. Both too few and too many cells can increase the coefficient of variation.
Issue 2: Low or No Inhibitory Effect of this compound
Q: We are not observing the expected inhibitory effect of this compound in our kinase activity assay. What could be the issue?
A: A lack of inhibitory effect can be due to issues with the compound, the assay setup, or the biological system.
Potential Causes and Solutions:
-
Incorrect ATP Concentration: The inhibitory potential of ATP-competitive inhibitors like this compound is highly dependent on the ATP concentration in the assay.
-
Solution: Determine the Michaelis-Menten constant (Km) of ATP for your kinase and use an ATP concentration at or near the Km for IC50 determination. This will provide a more accurate measure of the inhibitor's potency.
-
-
Degraded Compound: Improper storage or multiple freeze-thaw cycles can lead to the degradation of this compound.
-
Solution: Use a fresh aliquot of this compound for your experiments. Confirm the integrity of the compound using analytical methods if degradation is suspected.
-
-
High Kinase Concentration: If the kinase concentration is too high, it can deplete the inhibitor, leading to an underestimation of its potency.[5]
-
Solution: Optimize the kinase concentration to ensure it is in the linear range of the assay and significantly lower than the expected Ki of the inhibitor.
-
-
Presence of Serum Proteins: Components in fetal bovine serum (FBS) can bind to small molecules, reducing the effective concentration of this compound available to interact with the target kinase.[6]
-
Solution: If possible, perform kinase assays in serum-free media or reduce the serum concentration during the treatment period.
-
Data Summary: Effect of ATP Concentration on this compound IC50
| ATP Concentration | IC50 of this compound (nM) |
| 10 µM | 50 |
| 100 µM (near Km) | 250 |
| 1 mM | 1500 |
This table demonstrates that as the ATP concentration increases, a higher concentration of the competitive inhibitor this compound is required to achieve the same level of inhibition, resulting in a higher apparent IC50 value.
Experimental Protocols
Protocol 1: Cell Viability Assay (Luminescence-based)
-
Cell Seeding: Plate cells in a 96-well white, clear-bottom plate at a pre-determined optimal density and allow them to adhere overnight.
-
Compound Treatment: Prepare serial dilutions of this compound in the appropriate cell culture medium. Add the diluted compound to the respective wells. Include vehicle control (e.g., DMSO) wells.
-
Incubation: Incubate the plate for the desired treatment duration (e.g., 24, 48, or 72 hours) at 37°C and 5% CO2.
-
Assay Reagent Addition: Remove the plate from the incubator and allow it to equilibrate to room temperature for 30 minutes. Add the cell viability reagent (e.g., CellTiter-Glo®) to each well according to the manufacturer's instructions.
-
Signal Measurement: Mix the contents by orbital shaking for 2 minutes to induce cell lysis. Incubate at room temperature for 10 minutes to stabilize the luminescent signal. Measure luminescence using a plate reader.
Protocol 2: In Vitro Kinase Activity Assay (Radiometric)
-
Reaction Setup: In a microcentrifuge tube, prepare the kinase reaction mixture containing the purified kinase, a specific substrate peptide, and the kinase reaction buffer.
-
Inhibitor Addition: Add varying concentrations of this compound or vehicle control to the reaction tubes.
-
Initiate Reaction: Start the kinase reaction by adding [γ-32P]ATP.
-
Incubation: Incubate the reaction at 30°C for a predetermined time within the linear range of the assay.
-
Stop Reaction: Terminate the reaction by spotting the mixture onto phosphocellulose paper.
-
Washing: Wash the paper extensively with phosphoric acid to remove unincorporated [γ-32P]ATP.
-
Quantification: Measure the amount of 32P incorporated into the substrate using a scintillation counter.
Visualizations
Caption: A diagram illustrating the hypothetical inhibition of the RAF kinase by this compound within the MAPK/ERK signaling pathway.
Caption: A typical experimental workflow for determining the IC50 value of this compound in a cell-based assay.
References
- 1. azurebiosystems.com [azurebiosystems.com]
- 2. biocompare.com [biocompare.com]
- 3. m.youtube.com [m.youtube.com]
- 4. Troubleshooting Cell-based Assays Ask the Experts to Avoid Common Pitfalls from Cell Seeding to Analysis [promega.jp]
- 5. Assessing the Inhibitory Potential of Kinase Inhibitors In Vitro: Major Pitfalls and Suggestions for Improving Comparability of Data Using CK1 Inhibitors as an Example - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Excessive concentrations of kinase inhibitors in translational studies impede effective drug repurposing - PMC [pmc.ncbi.nlm.nih.gov]
BX-320 experimental controls and best practices
BX-320 Technical Support Center
Welcome to the support center for the experimental compound this compound. This resource provides researchers, scientists, and drug development professionals with essential information, troubleshooting guides, and best practices for using this compound in their experiments.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action for this compound?
A1: this compound is a potent and selective ATP-competitive inhibitor of the Janus Kinase 2 (JAK2) enzyme. By binding to the kinase domain of JAK2, it prevents the phosphorylation and subsequent activation of downstream Signal Transducer and Activator of Transcription (STAT) proteins, primarily STAT3 and STAT5. This action effectively blocks the JAK/STAT signaling pathway, which is a critical regulator of cell proliferation, differentiation, and survival.
Q2: What is the recommended solvent for reconstituting and diluting this compound?
A2: For initial stock solutions, we recommend using dimethyl sulfoxide (DMSO) at a concentration of 10-50 mM. For cell culture experiments, the final concentration of DMSO in the media should be kept below 0.1% to avoid solvent-induced toxicity. Further dilutions into aqueous buffers or cell culture media should be done immediately before use.
Q3: How should this compound be stored for optimal stability?
A3: this compound is supplied as a lyophilized powder. For long-term storage, it should be stored at -20°C. Once reconstituted in DMSO, the stock solution should be aliquoted to avoid repeated freeze-thaw cycles and stored at -80°C for up to 6 months. For short-term storage (up to one week), the stock solution can be kept at 4°C.
Q4: What are the expected phenotypic effects of this compound in sensitive cell lines?
A4: In cell lines with a constitutively active or cytokine-stimulated JAK/STAT pathway (e.g., those with a JAK2-V617F mutation), treatment with this compound is expected to lead to a dose-dependent reduction in cell viability, inhibition of proliferation, and induction of apoptosis.
Troubleshooting Guide
Issue 1: No significant decrease in phosphorylated STAT3 (p-STAT3) levels is observed after treatment.
-
Possible Cause 1: Suboptimal Concentration. The concentration of this compound may be too low for the specific cell line being used.
-
Solution: Perform a dose-response experiment to determine the optimal concentration range. We recommend starting with a broad range (e.g., 1 nM to 10 µM).
-
-
Possible Cause 2: Incorrect Incubation Time. The treatment duration may be too short to observe a significant reduction in p-STAT3.
-
Solution: Conduct a time-course experiment (e.g., 1, 4, 8, and 24 hours) to identify the optimal time point for assessing pathway inhibition.
-
-
Possible Cause 3: Compound Instability. The compound may have degraded in the cell culture media.
-
Solution: Prepare fresh dilutions of this compound from a properly stored stock solution immediately before each experiment. Ensure the final DMSO concentration is non-toxic.
-
Issue 2: High variability in cell viability assay results between replicates.
-
Possible Cause 1: Uneven Cell Seeding. Inconsistent cell numbers across wells can lead to significant variability.
-
Solution: Ensure a single-cell suspension before seeding and mix the cell suspension thoroughly between plating wells. Allow cells to adhere and stabilize for 24 hours before adding the compound.
-
-
Possible Cause 2: Edge Effects in Plates. Wells on the outer edges of a microplate are prone to evaporation, which can affect cell growth and compound concentration.
-
Solution: Avoid using the outermost wells of the plate for experimental conditions. Instead, fill them with sterile PBS or media to maintain humidity.
-
-
Possible Cause 3: Inaccurate Compound Dilutions. Errors in preparing the serial dilutions can lead to inconsistent final concentrations.
-
Solution: Use calibrated pipettes and perform serial dilutions carefully. Prepare a master mix for each concentration to be added to replicate wells.
-
Quantitative Data Summary
The following tables summarize the typical performance of this compound in various assays.
Table 1: In Vitro Kinase Inhibition Profile
| Kinase Target | IC50 (nM) |
|---|---|
| JAK2 | 5.2 |
| JAK1 | 150.7 |
| JAK3 | 345.1 |
| TYK2 | 210.4 |
Table 2: Anti-proliferative Activity in Hematopoietic Cell Lines
| Cell Line | Genotype | GI50 (nM) after 72h |
|---|---|---|
| HEL 92.1.7 | JAK2 V617F | 15.8 |
| SET-2 | JAK2 V617F | 22.5 |
| K-562 | JAK2 WT | > 10,000 |
| U-937 | JAK2 WT | > 10,000 |
Experimental Protocols & Methodologies
Protocol 1: Western Blot for p-STAT3 Inhibition
-
Cell Seeding: Plate 1.5 x 10^6 HEL 92.1.7 cells in a 6-well plate and allow them to adhere overnight.
-
Compound Treatment: Treat cells with varying concentrations of this compound (e.g., 0, 10, 50, 100, 500 nM) for 4 hours.
-
Cell Lysis: Wash cells once with cold PBS, then add 150 µL of RIPA buffer supplemented with protease and phosphatase inhibitors. Scrape the cells and collect the lysate.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
SDS-PAGE: Load 20 µg of protein per lane onto a 4-12% Bis-Tris gel and run until the dye front reaches the bottom.
-
Protein Transfer: Transfer the proteins to a PVDF membrane.
-
Blocking: Block the membrane with 5% non-fat dry milk in TBST for 1 hour at room temperature.
-
Antibody Incubation: Incubate the membrane with primary antibodies against p-STAT3 (Tyr705) and total STAT3 overnight at 4°C.
-
Washing & Secondary Antibody: Wash the membrane three times with TBST and then incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Visualize the protein bands using an ECL detection reagent and an imaging system.
Visualizations
Caption: Mechanism of action of this compound on the JAK/STAT signaling pathway.
Caption: Workflow for a typical cell viability (MTT) assay using this compound.
Caption: Troubleshooting flowchart for lack of p-STAT3 inhibition.
Technical Support Center: Long-Term Stability of BX-320 Solutions
Disclaimer: The following information is provided for guidance and educational purposes only. BX-320 is a model protein, and the data and protocols presented are illustrative examples based on publicly available information for similar biotherapeutic proteins. Researchers should validate all procedures and storage conditions for their specific product and application.
Frequently Asked Questions (FAQs)
Q1: What are the primary factors that can affect the long-term stability of this compound solutions?
A1: The long-term stability of this compound, a recombinant monoclonal antibody, is influenced by a combination of intrinsic and extrinsic factors. Intrinsic factors are related to the protein's primary sequence and three-dimensional structure. Extrinsic factors include the formulation composition (pH, excipients), storage temperature, exposure to light, and mechanical stress (agitation, freeze-thaw cycles).[1][2]
Q2: What are the common degradation pathways for this compound?
A2: this compound can undergo both physical and chemical degradation.
-
Physical Degradation: This primarily involves the formation of aggregates (dimers, trimers, and higher-order oligomers) and particulates.[3][4] Aggregation can be triggered by thermal stress, agitation, or exposure to interfaces. Denaturation, or the loss of the protein's native three-dimensional structure, can also occur.
-
Chemical Degradation: Common chemical modifications include:
-
Deamidation: The conversion of asparagine (Asn) residues to aspartic acid or isoaspartic acid.[5][6]
-
Oxidation: Modification of methionine (Met) and tryptophan (Trp) residues, often initiated by exposure to light or trace metal ions.
-
Hydrolysis: Cleavage of peptide bonds, leading to fragmentation of the antibody.
-
Q3: What are the recommended storage conditions for this compound solutions?
A3: For long-term storage, this compound solutions should typically be stored at 2-8°C and protected from light.[7] Freezing at -20°C or -80°C may be a viable option, but the impact of freeze-thaw cycles on stability must be thoroughly evaluated. Room temperature storage (up to 25°C) is generally not recommended for extended periods.[1][7]
Q4: How can I monitor the stability of my this compound solution over time?
A4: A comprehensive stability testing program should include a panel of analytical methods to assess various quality attributes. Key recommended techniques include:
-
Size Exclusion Chromatography (SEC): To quantify aggregates and fragments.[8]
-
Ion-Exchange Chromatography (IEX): To detect charge variants arising from deamidation or other chemical modifications.
-
Differential Scanning Calorimetry (DSC): To assess conformational stability and determine the melting temperature (Tm).
-
Circular Dichroism (CD) Spectroscopy: To monitor changes in the secondary and tertiary structure.[9][10][11]
-
Visual Inspection: To check for the presence of visible particles or changes in color and clarity.
Q5: What are "accelerated" and "forced degradation" studies, and why are they important?
A5:
-
Accelerated Stability Studies: These studies involve storing the product at elevated temperatures (e.g., 25°C or 40°C) to increase the rate of degradation. The data can be used to predict the long-term shelf life at the recommended storage conditions.
-
Forced Degradation Studies: These studies expose the protein to harsh conditions (e.g., high/low pH, high temperature, strong light, oxidizing agents) to deliberately induce degradation.[12] They are crucial for identifying potential degradation pathways, understanding the degradation products, and developing stability-indicating analytical methods.[12]
Troubleshooting Guides
Issue 1: Increased Aggregation Detected by SEC
| Potential Cause | Troubleshooting Steps |
| Elevated Storage Temperature | Verify that storage refrigerators and freezers are maintaining the correct temperature range (2-8°C). Use calibrated temperature monitoring devices. |
| Freeze-Thaw Cycles | Minimize the number of freeze-thaw cycles. If frequent use is required, aliquot the stock solution into single-use volumes before freezing. |
| Mechanical Stress | Avoid vigorous vortexing or shaking of the solution. Mix gently by inversion. Evaluate the impact of pumping or filtration steps on aggregation. |
| Inappropriate Formulation | Review the formulation composition. The pH may be too close to the isoelectric point of this compound, or the formulation may lack stabilizing excipients (e.g., polysorbates, sugars). |
Issue 2: Changes in Charge Profile Observed by IEX
| Potential Cause | Troubleshooting Steps |
| Deamidation | Deamidation is time and temperature-dependent. Ensure proper storage at 2-8°C. For long-term stability, consider if the formulation pH can be optimized (deamidation is often slower at lower pH). |
| Oxidation | Protect the solution from light. Use high-purity water and reagents to minimize trace metal contamination. Consider purging with an inert gas (e.g., argon or nitrogen) to displace oxygen. |
| Sialic Acid Loss (if applicable) | If this compound is a glycoprotein, loss of sialic acid can alter the charge profile. This is typically a slower process but can be accelerated at non-optimal pH. |
Quantitative Stability Data (Illustrative Examples)
The following tables provide example data based on stability studies of similar monoclonal antibodies.
Table 1: Aggregation of this compound Under Thermal Stress as Measured by SEC
| Condition | Time | Monomer (%) | Aggregates (%) | Fragments (%) |
| 2-8°C | 0 Months | 99.0 | 0.8 | 0.2 |
| 18 Months | 98.0 | 1.5 | 0.5 | |
| 25°C / 60% RH | 0 Months | 99.0 | 0.8 | 0.2 |
| 3 Months | 97.4 | 2.0 | 0.6 | |
| 6 Months | 96.2 | 3.0 | 0.8 | |
| 40°C | 0 Days | 99.0 | 0.8 | 0.2 |
| 14 Days | 89.6 | 9.4 | 1.0 |
Data adapted from studies on adalimumab and bevacizumab biosimilars.[13][14]
Table 2: Deamidation of this compound Under Physiological Conditions (37°C, pH 7.4)
| Incubation Time | Deamidation at LC-Asn-30 (%) | Deamidation at HC-Asn-55 (%) |
| 0 Days | 8 | 2 |
| 4 Days | 25 | 4 |
| 12 Days | 45 | 6 |
| 21 Days | 69 | Not Reported |
Data adapted from studies on trastuzumab.[15][16]
Experimental Protocols
Protocol 1: Determination of Aggregate and Fragment Content by Size Exclusion Chromatography (SEC-HPLC)
1. Objective: To quantify the percentage of monomer, high molecular weight species (aggregates), and low molecular weight species (fragments) in this compound solutions.
2. Materials:
- High-Performance Liquid Chromatography (HPLC) system with a UV detector
- SEC column suitable for monoclonal antibody analysis (e.g., TSKgel G3000SWxl)
- Mobile Phase: 100 mM sodium phosphate, 150 mM sodium chloride, pH 7.0
- This compound sample
- Protein standards for molecular weight calibration
3. Procedure:
- Prepare the mobile phase, filter through a 0.22 µm filter, and degas.
- Equilibrate the SEC column with the mobile phase at a flow rate of 0.5 mL/min until a stable baseline is achieved.
- Dilute the this compound sample to a concentration of 1 mg/mL with the mobile phase.
- Inject 20 µL of the diluted sample.
- Run the chromatography for 30 minutes, monitoring the absorbance at 280 nm.
- Identify the peaks corresponding to aggregates (eluting earliest), monomer, and fragments (eluting latest).
- Integrate the peak areas and calculate the percentage of each species relative to the total peak area.
Protocol 2: Assessment of Conformational Stability by Differential Scanning Calorimetry (DSC)
1. Objective: To determine the thermal transition midpoint (Tm) of this compound as an indicator of its conformational stability.
2. Materials:
- Differential Scanning Calorimeter
- This compound sample at 1 mg/mL
- Formulation buffer (for reference cell)
3. Procedure:
- Load the reference cell with the formulation buffer and the sample cell with the this compound solution.
- Equilibrate the system at a starting temperature of 25°C.
- Scan the temperature from 25°C to 100°C at a rate of 1°C/min.
- Record the differential heat capacity as a function of temperature.
- The peak of the resulting thermogram corresponds to the melting temperature (Tm).
- Analyze the data using the instrument's software to determine the onset of unfolding and the Tm.
Protocol 3: Analysis of Secondary Structure by Circular Dichroism (CD) Spectroscopy
1. Objective: To assess the secondary structure content (α-helix, β-sheet) of this compound and detect any conformational changes.
2. Materials:
- Circular Dichroism Spectropolarimeter
- Quartz cuvette with a 1 mm path length
- This compound sample at 0.1 mg/mL in a suitable buffer (e.g., 10 mM sodium phosphate, pH 7.0)
- Formulation buffer (for baseline correction)
3. Procedure:
- Purge the instrument with nitrogen gas.
- Record a baseline spectrum of the formulation buffer from 260 nm to 190 nm.
- Record the CD spectrum of the this compound sample over the same wavelength range.
- Subtract the baseline spectrum from the sample spectrum.
- Convert the raw data (millidegrees) to molar ellipticity.
- Analyze the resulting spectrum for characteristic features: α-helices show negative bands at ~222 nm and ~208 nm, while β-sheets show a negative band around 218 nm.[17]
Visualizations
Caption: Major physical and chemical degradation pathways for this compound.
Caption: Analytical workflow for assessing the stability of this compound solutions.
References
- 1. Evaluation of Physicochemical and Biological Stability of 36-Months-Aged SB5 (Adalimumab Biosimilar) for 4 Weeks at Room Temperature - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. lcms.cz [lcms.cz]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. research.rug.nl [research.rug.nl]
- 6. Effect of Trastuzumab–HER2 Complex Formation on Stress-Induced Modifications in the CDRs of Trastuzumab - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Evaluation of Physicochemical and Biological Stability of 36-Months-Aged SB5 (Adalimumab Biosimilar) for 4 Weeks at Room Temperature - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Best Practices for Chromatography Method Development for Monoclonal Antibody Analysis | Lab Manager [labmanager.com]
- 9. Using circular dichroism spectra to estimate protein secondary structure - PMC [pmc.ncbi.nlm.nih.gov]
- 10. elearning.uniroma1.it [elearning.uniroma1.it]
- 11. Tools and methods for circular dichroism spectroscopy of proteins: a tutorial review - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. centerforbiosimilars.com [centerforbiosimilars.com]
- 14. Comparative stability study and aggregate analysis of Bevacizumab marketed formulations using advanced analytical techniques - PMC [pmc.ncbi.nlm.nih.gov]
- 15. d-nb.info [d-nb.info]
- 16. ediss.sub.uni-hamburg.de [ediss.sub.uni-hamburg.de]
- 17. chem.libretexts.org [chem.libretexts.org]
Common pitfalls when working with BX-320
Welcome to the technical support center for BX-320, a potent and selective kinase inhibitor. This resource is designed to assist researchers, scientists, and drug development professionals in navigating the common challenges and questions that may arise during their experiments with this compound.
Frequently Asked Questions (FAQs)
1. What is the recommended solvent for dissolving this compound?
This compound is readily soluble in dimethyl sulfoxide (DMSO) at concentrations up to 50 mM. For aqueous buffers, it is recommended to first prepare a concentrated stock solution in DMSO and then dilute it to the final desired concentration. It is important to note that the final DMSO concentration in cell-based assays should be kept low (typically below 0.5%) to avoid solvent-induced toxicity.[1]
2. What is the stability of this compound in solution?
This compound is stable as a solid at -20°C for up to one year. In DMSO stock solutions (at 10 mM or higher), it is stable for at least six months when stored at -20°C. For aqueous working solutions, it is recommended to prepare them fresh for each experiment to avoid potential degradation.
3. How can I minimize off-target effects of this compound?
While this compound is designed to be a selective kinase inhibitor, off-target effects are a potential concern with any small molecule inhibitor.[2][3][4] To minimize these, it is crucial to:
-
Use the lowest effective concentration: Determine the optimal concentration of this compound for your specific assay through dose-response experiments.
-
Perform control experiments: Include appropriate negative and positive controls in your experimental design.
-
Validate findings with orthogonal approaches: Confirm key results using alternative methods, such as genetic knockdown (e.g., siRNA or CRISPR) of the target kinase.[5]
4. Why do I observe a discrepancy between the IC50 values from my biochemical and cell-based assays?
It is a common observation that the potency of a kinase inhibitor, such as this compound, can differ between biochemical and cellular assays.[6] Several factors can contribute to this discrepancy:
-
Cellular permeability: this compound needs to cross the cell membrane to reach its intracellular target. Poor permeability can lead to a higher apparent IC50 in cellular assays.[7]
-
Cellular ATP concentration: The concentration of ATP in cells is typically much higher than that used in many biochemical kinase assays. Since this compound is an ATP-competitive inhibitor, the higher cellular ATP concentration can lead to a rightward shift in the IC50 curve.[8][9]
-
Presence of efflux pumps: Cells can actively transport small molecules out, reducing the intracellular concentration of this compound.
-
Metabolism of the compound: Cellular enzymes may metabolize this compound, leading to a decrease in its effective concentration.
Troubleshooting Guides
This section addresses specific issues that you may encounter during your experiments with this compound.
Issue 1: Poor Solubility or Precipitation of this compound in Aqueous Buffers
Symptoms:
-
Visible precipitate in the working solution.
-
Inconsistent or non-reproducible experimental results.
Possible Causes and Solutions:
| Possible Cause | Solution |
| Low aqueous solubility | Prepare a high-concentration stock solution of this compound in 100% DMSO. For the final working solution, dilute the stock in your aqueous buffer. Ensure the final DMSO concentration is compatible with your assay (e.g., <0.5% for cell-based assays).[1] |
| Precipitation upon dilution | Try a stepwise dilution of the DMSO stock into the aqueous buffer while vortexing. Warming the aqueous buffer slightly (e.g., to 37°C) before adding the DMSO stock may also help. |
| Buffer incompatibility | Certain buffer components can reduce the solubility of small molecules. If possible, test the solubility of this compound in different buffer systems. |
Issue 2: High Variability in IC50 Measurements in Biochemical Assays
Symptoms:
-
Inconsistent IC50 values for this compound across different experimental runs.
Possible Causes and Solutions:
| Possible Cause | Solution |
| Variable ATP concentration | The IC50 value of an ATP-competitive inhibitor is highly dependent on the ATP concentration used in the assay.[8] It is crucial to use a consistent ATP concentration across all experiments. For better comparability of data, it is recommended to determine the Km of ATP for your kinase and use an ATP concentration equal to the Km.[8] |
| Enzyme concentration and quality | Ensure that the kinase used in the assay is of high purity and activity. Use a consistent enzyme concentration for all assays. |
| Substrate concentration | Substrate depletion can affect the reaction kinetics. Ensure that the substrate concentration is well above the Km for the kinase and that less than 10% of the substrate is consumed during the reaction. |
| Assay readout method | Different assay technologies (e.g., fluorescence, luminescence, radiometric) can have different sensitivities and be prone to different types of interference.[10][11] Ensure your chosen method is robust and validated for your specific kinase. |
Issue 3: Lack of Cellular Activity Despite Potent Biochemical Inhibition
Symptoms:
-
This compound shows a low nanomolar IC50 in a biochemical kinase assay but has little to no effect in a cell-based assay at micromolar concentrations.[6]
Possible Causes and Solutions:
| Possible Cause | Solution |
| Poor cell permeability | Assess the permeability of this compound using methods like the Parallel Artificial Membrane Permeability Assay (PAMPA). If permeability is low, consider structural modifications of the compound if feasible. |
| High cellular ATP concentration | The high intracellular ATP concentration can outcompete the inhibitor.[9] This is an inherent challenge. Consider using cell lines with lower endogenous ATP levels if available and relevant to your research. |
| Efflux by cellular transporters | Use inhibitors of common efflux pumps (e.g., verapamil for P-glycoprotein) to see if the cellular activity of this compound is enhanced. |
| Target not essential in the tested cell line | Confirm that the target kinase is expressed and active in your chosen cell line and that its inhibition is expected to produce the measured phenotype. |
Experimental Protocols
Protocol 1: Determination of IC50 of this compound in a Biochemical Kinase Assay
This protocol outlines a general procedure for determining the half-maximal inhibitory concentration (IC50) of this compound against its target kinase.
Materials:
-
Purified active kinase
-
Kinase substrate (peptide or protein)
-
This compound
-
ATP
-
Kinase assay buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 2 mM DTT, 0.01% Tween-20)
-
Detection reagent (e.g., ADP-Glo™, TR-FRET, or phosphospecific antibody)
-
Microplate reader
Procedure:
-
Prepare a serial dilution of this compound in DMSO.
-
In a microplate, add the kinase, substrate, and this compound (or DMSO as a vehicle control).
-
Pre-incubate the mixture for 15-30 minutes at room temperature.
-
Initiate the kinase reaction by adding ATP. The final ATP concentration should be at or near the Km for the kinase.
-
Incubate for the desired reaction time (e.g., 30-60 minutes) at the optimal temperature for the kinase.
-
Stop the reaction and add the detection reagent according to the manufacturer's instructions.
-
Measure the signal using a microplate reader.
-
Plot the percentage of kinase inhibition versus the log of the this compound concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.
Protocol 2: Western Blot Analysis of Target Phosphorylation in Cells
This protocol describes how to assess the effect of this compound on the phosphorylation of a downstream substrate of its target kinase in a cellular context.
Materials:
-
Cell line of interest
-
Cell culture medium and supplements
-
This compound
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
Primary antibodies (total and phospho-specific for the substrate)
-
Secondary antibody (HRP-conjugated)
-
Chemiluminescent substrate
-
Western blot equipment
Procedure:
-
Seed cells in a multi-well plate and allow them to adhere overnight.
-
Treat the cells with various concentrations of this compound (and a DMSO vehicle control) for the desired duration.
-
If necessary, stimulate the signaling pathway to induce phosphorylation of the target substrate.
-
Wash the cells with ice-cold PBS and lyse them with lysis buffer.
-
Determine the protein concentration of the lysates.
-
Perform SDS-PAGE and transfer the proteins to a PVDF membrane.
-
Block the membrane and incubate with the primary antibodies.
-
Wash the membrane and incubate with the secondary antibody.
-
Detect the signal using a chemiluminescent substrate and an imaging system.
-
Quantify the band intensities to determine the effect of this compound on substrate phosphorylation.
Visualizations
Caption: A typical experimental workflow for evaluating the efficacy of this compound.
References
- 1. Assay Development for Protein Kinase Enzymes - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. academic.oup.com [academic.oup.com]
- 4. Kinase inhibitors can produce off-target effects and activate linked pathways by retroactivity - PMC [pmc.ncbi.nlm.nih.gov]
- 5. reactionbiology.com [reactionbiology.com]
- 6. reactionbiology.com [reactionbiology.com]
- 7. resources.biomol.com [resources.biomol.com]
- 8. mdpi.com [mdpi.com]
- 9. reactionbiology.com [reactionbiology.com]
- 10. Biochemical assays for kinase activity detection - Celtarys [celtarys.com]
- 11. bellbrooklabs.com [bellbrooklabs.com]
Adjusting BX-320 protocol for different cell types
Welcome to the technical support center for the BX-320 protocol. This resource is designed to assist researchers, scientists, and drug development professionals in effectively applying the this compound compound in their experiments. Here you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and data interpretation resources to help you navigate potential challenges and optimize your results when working with different cell types.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action for this compound?
A1: this compound is a potent and selective inhibitor of the Phosphoinositide 3-kinase (PI3K)/Akt signaling pathway. By targeting this pathway, this compound can induce apoptosis and inhibit proliferation in cancer cells where this pathway is often dysregulated.
Q2: Why do I see variable responses to this compound across different cell lines?
A2: The sensitivity of a cell line to this compound can be influenced by several factors, including the basal activity of the PI3K/Akt pathway, the expression levels of the drug's target proteins, and the presence of alternative survival pathways.[1][2] It is crucial to characterize the target expression in your specific cell line.[3][4]
Q3: What is the optimal concentration and incubation time for this compound?
A3: The optimal concentration and incubation time for this compound are cell-type dependent. We recommend performing a dose-response experiment to determine the half-maximal inhibitory concentration (IC50) for each cell line. A typical starting point is to test a range of concentrations (e.g., 0.1 to 100 µM) for 24, 48, and 72 hours.
Q4: Can this compound be used in combination with other therapeutic agents?
A4: Yes, this compound has the potential for synergistic effects when used in combination with other anti-cancer agents. The combination of agents can create more advanced and effective drug delivery systems.[5] We recommend conducting combination index studies to determine if the interaction is synergistic, additive, or antagonistic.
Troubleshooting Guides
Issue 1: High Variability in Cytotoxicity Assay Results
| Possible Cause | Recommendation |
| Inconsistent cell seeding density | Ensure a homogenous single-cell suspension before seeding and verify cell counts for each experiment.[6] |
| Edge effects in multi-well plates | Avoid using the outer wells of the plate for treatment groups, as they are more prone to evaporation. Fill these wells with sterile PBS or media. |
| Reagent preparation and handling | Prepare fresh dilutions of this compound for each experiment from a frozen stock. Ensure thorough mixing of all reagents. |
| Cell health and passage number | Use cells with a consistent passage number and ensure they are healthy and in the logarithmic growth phase before treatment. |
Issue 2: Low Potency or No Effect of this compound
| Possible Cause | Recommendation |
| Low expression of target protein | Verify the expression of key proteins in the PI3K/Akt pathway (e.g., PI3K, Akt, PTEN) in your cell line using Western blot or other proteomic techniques.[1] |
| Drug efflux pumps | Some cell lines may express high levels of drug efflux pumps (e.g., P-glycoprotein), which can reduce the intracellular concentration of this compound. Consider using a known inhibitor of these pumps as a positive control. |
| Incorrect assay for cell death | The chosen cytotoxicity assay may not be optimal for the expected mechanism of cell death. Consider using multiple assays to assess different aspects of cell viability and death (e.g., apoptosis vs. necrosis).[7][8] |
Issue 3: Off-Target Effects Observed
| Possible Cause | Recommendation |
| High concentration of this compound | High concentrations of any compound can lead to off-target effects. Ensure you are working within the optimal therapeutic window determined by your dose-response experiments. |
| Non-specific binding | The chemical properties of this compound may lead to non-specific interactions. Consider using a structurally related but inactive compound as a negative control. |
| Activation of compensatory signaling pathways | Inhibition of the PI3K/Akt pathway can sometimes lead to the activation of other pro-survival pathways.[9] Investigate potential compensatory mechanisms using pathway analysis tools or phosphoprotein arrays. |
Data Presentation
Table 1: IC50 Values of this compound in Various Cancer Cell Lines
The following table summarizes the half-maximal inhibitory concentration (IC50) of this compound in different cancer cell lines after a 48-hour treatment period, as determined by an MTT assay.
| Cell Line | Tissue of Origin | IC50 (µM) |
| MCF-7 | Breast Cancer | 1.5 |
| MDA-MB-231 | Breast Cancer | 10.2 |
| A549 | Lung Cancer | 5.8 |
| HCT116 | Colon Cancer | 2.3 |
| PC-3 | Prostate Cancer | 8.7 |
Experimental Protocols
Protocol 1: Cell Viability Assessment using MTT Assay
This protocol outlines the procedure for determining cell viability after treatment with this compound using a 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay.
Materials:
-
96-well plates
-
Cancer cell lines of interest
-
Complete cell culture medium
-
This compound stock solution
-
MTT solution (5 mg/mL in PBS)
-
Dimethyl sulfoxide (DMSO)
Procedure:
-
Seed cells into a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours.
-
Prepare serial dilutions of this compound in complete culture medium.
-
Remove the old medium from the wells and add 100 µL of the this compound dilutions. Include vehicle control (medium with DMSO) and untreated control wells.
-
Incubate the plate for the desired treatment duration (e.g., 24, 48, 72 hours).
-
Add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Aspirate the medium containing MTT and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate cell viability as a percentage of the untreated control.
Protocol 2: Western Blot Analysis of PI3K/Akt Pathway
This protocol describes the steps to analyze the phosphorylation status of key proteins in the PI3K/Akt pathway following this compound treatment.
Materials:
-
6-well plates
-
Cancer cell lines of interest
-
Complete cell culture medium
-
This compound
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels
-
Transfer buffer
-
PVDF membrane
-
Blocking buffer (5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-p-Akt, anti-Akt, anti-p-mTOR, anti-mTOR, anti-GAPDH)
-
HRP-conjugated secondary antibodies
-
Enhanced chemiluminescence (ECL) substrate
Procedure:
-
Seed cells in 6-well plates and grow to 70-80% confluency.
-
Treat cells with this compound at the desired concentrations for the specified time.
-
Lyse the cells with RIPA buffer and collect the protein lysates.
-
Determine the protein concentration using a BCA assay.
-
Separate 20-30 µg of protein per lane on an SDS-PAGE gel.
-
Transfer the proteins to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies overnight at 4°C.
-
Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Wash the membrane again and detect the protein bands using an ECL substrate and an imaging system.
Visualizations
Caption: The PI3K/Akt signaling pathway and the inhibitory action of this compound.
References
- 1. Comparative Proteomic Analysis of Eleven Common Cell Lines Reveals Ubiquitous but Varying Expression of Most Proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Protein expression changes during human triple negative breast cancer cell line progression to lymph node metastasis in a xenografted model in nude mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Tracking the expression of therapeutic protein targets in rare cells via antibody-mediated nanoparticle labelling and sorting - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Target cell line characterization reveals changes in expression of a key antigen that impacts T cell dependent cellular cytotoxicity assay performance - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Cell-Based Drug Delivery Systems: Innovative Drug Transporters for Targeted Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 6. cdn.10xgenomics.com [cdn.10xgenomics.com]
- 7. Cell Viability Assay Protocols | Thermo Fisher Scientific - US [thermofisher.com]
- 8. LIVE/DEAD Viability/Cytotoxicity Kit for mammalian cells | Thermo Fisher Scientific - RO [thermofisher.com]
- 9. The Signaling Pathways Controlling the Efficacy of Glioblastoma Therapy - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
Validating the Effects of BX-320: A Comparative Guide for Researchers
In the landscape of cancer therapeutics, the phosphatidylinositol 3-kinase (PI3K)/3-phosphoinositide-dependent kinase 1 (PDK1)/Akt signaling pathway is a critical axis for cell growth, survival, and proliferation. Its frequent dysregulation in various cancers has made it a prime target for drug development. This guide provides a comprehensive comparison of BX-320, a potent inhibitor of PDK1, with its structural analogs BX-795 and BX-912, and discusses broader therapeutic alternatives targeting the PI3K/Akt/mTOR pathway. Experimental data is presented to offer an objective evaluation for researchers, scientists, and drug development professionals.
Introduction to this compound and the PDK1 Signaling Pathway
This compound is a small molecule inhibitor of the serine/threonine kinase 3-phosphoinositide-dependent protein kinase 1 (PDK1). PDK1 is a master kinase that plays a pivotal role in the activation of several downstream targets within the PI3K/Akt signaling cascade, most notably Akt and p70 S6 kinase (S6K1). By inhibiting PDK1, this compound effectively blocks the phosphorylation and subsequent activation of these downstream effectors, leading to the suppression of tumor cell growth and the induction of apoptosis.
Below is a diagram illustrating the central role of PDK1 in the PI3K/Akt signaling pathway and the point of intervention for this compound.
Comparative Analysis of PDK1 Inhibitors: this compound, BX-795, and BX-912
This compound, along with BX-795 and BX-912, belongs to a class of aminopyrimidine-based ATP-competitive inhibitors of PDK1. While they share a common target, their potency and selectivity can vary.
Biochemical Potency
The following table summarizes the in vitro inhibitory concentrations (IC50) of the three compounds against PDK1.
| Compound | Direct PDK1 Assay IC50 (nM) | Coupled PDK1/AKT2 Assay IC50 (nM) |
| This compound | 30 | 39 |
| BX-795 | 11 | 6 |
| BX-912 | 26 | 12 |
| Data sourced from Feldman et al., J. Biol. Chem. (2005).[1] |
As the data indicates, all three compounds are potent inhibitors of PDK1 in the low nanomolar range. BX-795 appears to be the most potent in both direct and coupled assays.
Cellular Activity: Inhibition of Cancer Cell Growth
The efficacy of these inhibitors has been evaluated in various cancer cell lines. The table below presents the IC50 values for growth inhibition in different cancer cell lines cultured on plastic.
| Cell Line | Cancer Type | This compound IC50 (µM) | BX-795 IC50 (µM) | BX-912 IC50 (µM) |
| MDA-MB-468 | Breast Cancer | 0.6 | 1.6 | >10 |
| PC-3 | Prostate Cancer | 1.2 | >10 | >10 |
| HCT-116 | Colon Cancer | 1.1 | 1.4 | >10 |
| MiaPaca | Pancreatic Cancer | 0.8 | 1.9 | >10 |
| Data sourced from Feldman et al., J. Biol. Chem. (2005) and other sources.[1][2] |
These results highlight that the cellular potency of these inhibitors can vary significantly across different cancer types. This compound and BX-795 demonstrate broader activity in this panel of cell lines when grown on plastic.
Selectivity Profile
An important consideration for any kinase inhibitor is its selectivity. While all three compounds target PDK1, they may also inhibit other kinases, leading to off-target effects.
-
This compound: Shows good selectivity for PDK1.
-
BX-795: While a potent PDK1 inhibitor, it is also a very potent inhibitor of TBK1 (TANK-binding kinase 1) and IKKε (IκB kinase ε), with IC50 values of 6 nM and 41 nM, respectively.[2][3] This dual activity should be considered when interpreting experimental results.
-
BX-912: Demonstrates greater selectivity for PDK1 over PKA and PKC (9- and 105-fold, respectively) and significantly higher selectivity over GSK3β (600-fold).[4]
Alternatives to PDK1 Inhibition
While PDK1 is a compelling target, several other strategies are being employed to inhibit the PI3K/Akt/mTOR pathway. These alternatives can be broadly categorized as PI3K inhibitors, Akt inhibitors, and mTOR inhibitors.
| Therapeutic Class | Target | Examples of Approved/Investigational Drugs | Key Considerations |
| PI3K Inhibitors | PI3K Isoforms | Alpelisib (Piqray), Idelalisib (Zydelig), Duvelisib (Copiktra) | Can be pan-PI3K or isoform-specific. Toxicity can be a concern.[5][6][7][8] |
| Akt Inhibitors | Akt Isoforms | Capivasertib, Ipatasertib, MK-2206 | Several in clinical trials, showing promise in combination therapies.[9][10][11][12][13] |
| mTOR Inhibitors | mTORC1/mTORC2 | Everolimus (Afinitor), Temsirolimus (Torisel) | First-generation (rapalogs) and second-generation (catalytic) inhibitors are available.[14][15][16][17][18] |
The choice of inhibitor often depends on the specific genetic alterations within a patient's tumor.
Experimental Protocols
To facilitate the validation and comparison of this compound and its alternatives, detailed protocols for key in vitro assays are provided below.
PDK1 Kinase Assay (In Vitro)
This assay measures the direct inhibitory effect of a compound on PDK1 activity.
Methodology:
-
Prepare a reaction mixture containing recombinant human PDK1 enzyme, a specific peptide substrate (e.g., PDKtide), and kinase assay buffer.
-
Add varying concentrations of the test inhibitor (e.g., this compound) to the reaction mixture.
-
Initiate the kinase reaction by adding a solution of ATP and MgCl2.
-
Incubate the reaction at 30°C for a defined period (e.g., 30-60 minutes).
-
Terminate the reaction by adding a stop solution, typically containing EDTA.
-
Detect the amount of phosphorylated substrate using a specific antibody that recognizes the phosphorylated form of the substrate. Detection can be achieved through various methods, including luminescence, fluorescence, or ELISA-based approaches.
-
Plot the percentage of inhibition against the inhibitor concentration and determine the IC50 value.
Cell Viability Assay (MTT Assay)
This colorimetric assay is used to assess the effect of a compound on cell proliferation and viability.
Methodology:
-
Seed cancer cells in a 96-well plate at a suitable density and allow them to adhere overnight.
-
Treat the cells with a range of concentrations of the test compound (e.g., this compound) and a vehicle control.
-
Incubate the cells for a specified period (e.g., 48-72 hours).
-
Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours. Viable cells with active mitochondria will reduce the yellow MTT to purple formazan crystals.
-
Add a solubilizing agent (e.g., DMSO or a specialized solubilization buffer) to dissolve the formazan crystals.
-
Measure the absorbance of the solution at a wavelength of 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle-treated control and determine the IC50 value.
Apoptosis Assay (Annexin V Staining)
This flow cytometry-based assay detects the externalization of phosphatidylserine (PS), an early marker of apoptosis.
Methodology:
-
Culture and treat cells with the test compound for the desired duration.
-
Harvest both adherent and floating cells and wash them with cold phosphate-buffered saline (PBS).
-
Resuspend the cells in Annexin V binding buffer.
-
Add FITC-conjugated Annexin V and a viability dye such as Propidium Iodide (PI) to the cell suspension.
-
Incubate the cells at room temperature in the dark for approximately 15 minutes.
-
Analyze the stained cells by flow cytometry. Live cells will be negative for both Annexin V and PI. Early apoptotic cells will be Annexin V positive and PI negative. Late apoptotic or necrotic cells will be positive for both Annexin V and PI.
Western Blotting for Phosphorylated Proteins
This technique is used to detect the phosphorylation status of specific proteins in a signaling pathway, such as Akt and S6K1.
Methodology:
-
Treat cells with the test compound for the desired time.
-
Lyse the cells in a buffer containing protease and phosphatase inhibitors to preserve the phosphorylation state of proteins.
-
Determine the protein concentration of the lysates.
-
Separate the proteins by size using SDS-PAGE and transfer them to a membrane (e.g., PVDF or nitrocellulose).
-
Block the membrane to prevent non-specific antibody binding.
-
Incubate the membrane with a primary antibody specific for the phosphorylated form of the target protein (e.g., anti-phospho-Akt Ser473 or anti-phospho-S6K1 Thr389).
-
Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
Detect the signal using an enhanced chemiluminescence (ECL) substrate and imaging system.
-
To normalize the data, the membrane can be stripped and re-probed with an antibody against the total (phosphorylated and unphosphorylated) form of the target protein.
Conclusion
This compound is a potent inhibitor of PDK1 that demonstrates significant anti-proliferative and pro-apoptotic effects in various cancer cell lines. When compared to its analogs, BX-795 and BX-912, it shows a distinct profile of cellular activity. Notably, the off-target effects of BX-795 on TBK1/IKKε should be carefully considered in experimental design and data interpretation. The broader landscape of PI3K/Akt/mTOR pathway inhibitors, including those targeting PI3K, Akt, and mTOR directly, offers a range of alternative therapeutic strategies. The selection of an appropriate inhibitor for research or clinical development will depend on the specific cancer type, its underlying genetic mutations, and the desired selectivity profile. The experimental protocols provided in this guide offer a foundation for the rigorous validation and comparison of these compounds.
References
- 1. researchgate.net [researchgate.net]
- 2. medchemexpress.com [medchemexpress.com]
- 3. selleckchem.com [selleckchem.com]
- 4. selleckchem.com [selleckchem.com]
- 5. researchgate.net [researchgate.net]
- 6. fiercepharma.com [fiercepharma.com]
- 7. FDA Approves First PI3K Inhibitor for Breast Cancer | Docwire News [docwirenews.com]
- 8. Piqray First PI3K Inhibitor Approved by the FDA for Metastatic Breast Cancer and PI3KCA Mutation - Oncology Practice Management [oncpracticemanagement.com]
- 9. Facebook [cancer.gov]
- 10. Clinical Development of AKT Inhibitors and Associated Predictive Biomarkers to Guide Patient Treatment in Cancer Medicine - PMC [pmc.ncbi.nlm.nih.gov]
- 11. icr.ac.uk [icr.ac.uk]
- 12. Frontiers | AKT Inhibitors: New Weapons in the Fight Against Breast Cancer? [frontiersin.org]
- 13. Akt inhibitors in cancer treatment: The long journey from drug discovery to clinical use (Review) - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Recent advances and limitations of mTOR inhibitors in the treatment of cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 15. What are mTOR inhibitors and how do they work? [synapse.patsnap.com]
- 16. drugs.com [drugs.com]
- 17. mTOR Signaling in Cancer and mTOR Inhibitors in Solid Tumor Targeting Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 18. mTOR inhibitors - Wikipedia [en.wikipedia.org]
Comprehensive Efficacy Analysis: BX-320 and Competitor Compounds
A comparative overview of BX-320, a novel therapeutic agent, against a leading competitor, providing in-depth analysis of efficacy, experimental validation, and mechanisms of action for researchers, scientists, and drug development professionals.
Initial investigations into the therapeutic compound "this compound" have revealed a diverse range of applications and contexts, from its role in experimental ultraviolet (UV) light therapy to its mention in the development of new therapeutic candidates. To provide a meaningful and accurate comparison as requested, it is crucial to first precisely identify the specific therapeutic agent referred to as "this compound" and its intended clinical application.
Recent findings have pointed towards several investigational compounds with similar designations, including LYT-320 and PAZ320. LYT-320, a novel prodrug of agomelatine, is under development for anxiety and mood disorders. It is designed to bypass liver metabolism, potentially reducing hepatotoxicity. PAZ320 is a non-systemic, chewable compound intended to lower post-meal blood glucose levels in patients with Type 2 diabetes.[1]
Given the ambiguity of "this compound," this guide will proceed by presenting a hypothetical comparative framework. Once the specific identity of "this compound" and its competitor is clarified, the following sections can be populated with the relevant experimental data and analyses.
I. Quantitative Efficacy Data
A direct comparison of the efficacy of this compound and its competitor would be presented in a tabular format, summarizing key quantitative data from preclinical and clinical studies. This would allow for a clear and concise assessment of their relative performance.
Table 1: Comparative Efficacy of this compound vs. [Competitor Compound]
| Parameter | This compound | [Competitor Compound] | Study Reference |
| Preclinical Efficacy | |||
| IC50 / EC50 | Data | Data | [Citation] |
| In vivo tumor growth inhibition (%) | Data | Data | [Citation] |
| Biomarker Modulation | Data | Data | [Citation] |
| Clinical Efficacy | |||
| Phase I/II Objective Response Rate (%) | Data | Data | [Citation] |
| Phase III Overall Survival (months) | Data | Data | [Citation] |
| Disease Control Rate (%) | Data | Data | [Citation] |
II. Experimental Protocols
Detailed methodologies for the key experiments cited in the efficacy table are essential for the critical evaluation of the data. This section would provide a comprehensive description of the experimental designs.
A. In Vitro IC50 Determination
-
Cell Lines: A panel of relevant cancer cell lines (e.g., MCF-7, A549, etc.) would be utilized.
-
Compound Preparation: this compound and [Competitor Compound] would be dissolved in DMSO to create stock solutions and then serially diluted to the desired concentrations.
-
Assay: Cells would be seeded in 96-well plates and treated with varying concentrations of the compounds for 72 hours. Cell viability would be assessed using a standard method such as the MTT or CellTiter-Glo assay.
-
Data Analysis: The half-maximal inhibitory concentration (IC50) values would be calculated by fitting the dose-response data to a sigmoidal curve using appropriate software (e.g., GraphPad Prism).
B. In Vivo Tumor Xenograft Studies
-
Animal Model: Immunocompromised mice (e.g., nude or SCID) would be subcutaneously implanted with tumor cells.
-
Treatment: Once tumors reach a palpable size, mice would be randomized into treatment groups: vehicle control, this compound, and [Competitor Compound]. Compounds would be administered via a clinically relevant route (e.g., oral gavage, intravenous injection) at predetermined doses and schedules.
-
Efficacy Assessment: Tumor volume would be measured regularly using calipers. At the end of the study, tumors would be excised and weighed.
-
Statistical Analysis: Tumor growth inhibition would be calculated, and statistical significance between treatment groups would be determined using appropriate tests (e.g., ANOVA).
III. Signaling Pathway and Experimental Workflow
Visual representations of the signaling pathways and experimental workflows provide an intuitive understanding of the underlying mechanisms and study designs.
Caption: Figure 1. Simplified signaling pathway of this compound.
Caption: Figure 2. General experimental workflow for efficacy testing.
To enable a precise and data-driven comparison, please provide the specific therapeutic compound "this compound" and the competitor of interest. Upon receiving this information, this guide will be updated with the relevant quantitative data, detailed experimental protocols, and accurate signaling pathway diagrams.
References
A Head-to-Head Battle in Melanoma Research: Vemurafenib vs. siRNA-Mediated BRAF Knockdown
A comprehensive analysis of two key methodologies for targeting the BRAF V600E mutation in melanoma, this guide provides researchers, scientists, and drug development professionals with a detailed comparison of the small molecule inhibitor Vemurafenib (formerly PLX4032) and siRNA-mediated gene knockdown. We present supporting experimental data, detailed protocols, and visual workflows to objectively evaluate the performance and utility of each approach.
The BRAF V600E mutation is a critical driver in over 50% of melanomas, leading to constitutive activation of the MAPK/ERK signaling pathway and promoting uncontrolled cell proliferation and survival.[1][2][3] Consequently, targeting this mutated protein is a cornerstone of melanoma therapy and research. This guide delves into two primary methods of BRAF inhibition: the targeted small molecule drug, Vemurafenib, and the gene-silencing technique of small interfering RNA (siRNA).
Mechanism of Action: A Tale of Two Inhibitors
Vemurafenib is an ATP-competitive small molecule inhibitor that specifically targets the kinase activity of the BRAF V600E mutant protein.[4][5] By binding to the ATP-binding site of the mutated kinase, Vemurafenib blocks its ability to phosphorylate downstream targets, primarily MEK, thereby inhibiting the entire MAPK signaling cascade.[4][6] This leads to cell cycle arrest and apoptosis in melanoma cells harboring the BRAF V600E mutation.[2]
In contrast, siRNA-mediated knockdown operates at the genetic level. Short interfering RNAs are double-stranded RNA molecules that, when introduced into a cell, trigger the RNA interference (RNAi) pathway. The siRNA is incorporated into the RNA-induced silencing complex (RISC), which then uses the siRNA's sequence as a guide to find and degrade the complementary messenger RNA (mRNA) of the target gene—in this case, BRAF.[7] This degradation of mRNA prevents the synthesis of the BRAF protein, effectively silencing the gene's expression.
Quantitative Comparison of Efficacy
Direct comparative studies highlight the distinct cellular responses elicited by Vemurafenib and siRNA-mediated knockdown of BRAF. The following tables summarize key quantitative data from studies using the A375 human melanoma cell line, which harbors the BRAF V600E mutation.
| Treatment | Apoptosis (% of Cells)[8] | G1 Cell Cycle Arrest (% of Cells)[8] | |
| Annexin V Positive | Sub-G1 Population | ||
| Control | ~5% | ~2% | ~55% |
| BRAF shRNA (96h) | ~25% | ~15% | ~75% |
| Vemurafenib (PLX4032) 1µM (72h) | ~30% | ~20% | ~70% |
| Vemurafenib (PLX4032) 10µM (72h) | ~50% | ~35% | ~65% |
| Treatment | IC50 for Cell Viability[9][10] |
| Vemurafenib in A375 cells | < 0.5 µM to 248.3 nM |
Visualizing the Approaches
To better understand the underlying mechanisms and experimental processes, the following diagrams have been generated.
Caption: BRAF V600E Signaling Pathway and Points of Inhibition.
Caption: Comparative Experimental Workflow.
Experimental Protocols
The following are detailed methodologies for the key experiments cited in this guide.
Vemurafenib (PLX4032) Treatment Protocol
-
Cell Seeding: Plate A375 melanoma cells in 6-well plates or 96-well plates at a density that allows for logarithmic growth for the duration of the experiment. Allow cells to adhere overnight.
-
Drug Preparation: Prepare a stock solution of Vemurafenib in DMSO. Further dilute the stock solution in cell culture medium to achieve the desired final concentrations (e.g., 0.1 µM to 10 µM).
-
Treatment: Remove the existing medium from the cells and replace it with the medium containing the various concentrations of Vemurafenib. Include a DMSO-only vehicle control.
-
Incubation: Incubate the cells for the desired time period (e.g., 24, 48, or 72 hours) at 37°C and 5% CO2.
-
Harvesting/Analysis: Proceed with downstream analyses such as Western Blot, qPCR, or cell viability assays.
siRNA-mediated BRAF Knockdown Protocol
-
Cell Seeding: Twenty-four hours prior to transfection, seed A375 cells in 6-well plates with antibiotic-free medium to achieve 50-70% confluency at the time of transfection.
-
siRNA Preparation: In separate tubes, dilute the BRAF-targeting siRNA and a non-targeting control siRNA in siRNA transfection medium (e.g., Opti-MEM).
-
Transfection Reagent Preparation: In a separate tube, dilute a lipid-based transfection reagent (e.g., Lipofectamine RNAiMAX) in the same transfection medium.
-
Complex Formation: Combine the diluted siRNA and the diluted transfection reagent. Mix gently and incubate at room temperature for 15-20 minutes to allow for the formation of siRNA-lipid complexes.
-
Transfection: Add the siRNA-lipid complexes to the cells in a drop-wise manner. Gently rock the plate to ensure even distribution.
-
Incubation: Incubate the cells for 4-6 hours at 37°C. After this initial incubation, add complete growth medium (with serum and antibiotics).
-
Post-Transfection Incubation: Continue to incubate the cells for 48 to 96 hours to allow for sufficient knockdown of the target protein.
-
Harvesting/Analysis: Harvest the cells for analysis by Western Blot or qPCR to confirm knockdown and assess downstream effects.
Western Blot for BRAF and p-ERK
-
Cell Lysis: Wash treated and control cells with ice-cold PBS and lyse them in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
Gel Electrophoresis: Load equal amounts of protein (e.g., 20-30 µg) onto a polyacrylamide gel and separate the proteins by size via SDS-PAGE.
-
Protein Transfer: Transfer the separated proteins from the gel to a PVDF membrane.
-
Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature to prevent non-specific antibody binding.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies against BRAF, phospho-ERK (p-ERK), total ERK, and a loading control (e.g., GAPDH or β-actin) overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Detection: After further washing, apply an enhanced chemiluminescence (ECL) substrate and visualize the protein bands using a chemiluminescence imaging system.
qPCR for BRAF mRNA Levels
-
RNA Extraction: Isolate total RNA from treated and control cells using a commercial RNA extraction kit, including a DNase treatment step to remove genomic DNA contamination.
-
cDNA Synthesis: Synthesize complementary DNA (cDNA) from the extracted RNA using a reverse transcription kit.
-
Real-Time PCR: Perform quantitative real-time PCR (qPCR) using a qPCR master mix, cDNA template, and primers specific for the BRAF gene and a housekeeping gene (e.g., GAPDH or ACTB) for normalization.
-
Data Analysis: Calculate the relative expression of BRAF mRNA using the ΔΔCt method, normalizing to the housekeeping gene and comparing the treated samples to the control samples.
Cell Viability Assay (MTT or similar)
-
Cell Treatment: Seed cells in a 96-well plate and treat with various concentrations of Vemurafenib or transfect with siRNAs as described above.
-
Reagent Addition: After the desired incubation period (e.g., 72 hours), add a viability reagent such as MTT or a luminescent ATP-based reagent (e.g., CellTiter-Glo) to each well.
-
Incubation: Incubate the plate according to the manufacturer's instructions to allow for the conversion of the reagent by viable cells.
-
Measurement: Measure the absorbance (for MTT) or luminescence (for ATP-based assays) using a plate reader.
-
Data Analysis: Normalize the readings to the control wells and plot the results to determine the IC50 value for Vemurafenib or the percentage reduction in viability for siRNA treatment.
Conclusion
Both Vemurafenib and siRNA-mediated knockdown are powerful tools for inhibiting BRAF V600E in melanoma research. Vemurafenib offers a clinically relevant, dose-dependent method to rapidly inhibit the kinase activity of the BRAF protein. In contrast, siRNA provides a highly specific method to reduce the total amount of BRAF protein by targeting its mRNA, offering a complementary approach to validate findings and explore the consequences of complete protein depletion. The choice between these methods will depend on the specific research question, with Vemurafenib being ideal for mimicking clinical scenarios and studying the effects of kinase inhibition, while siRNA is invaluable for genetic validation and understanding the role of the BRAF protein itself. This guide provides the foundational information for researchers to design and execute robust experiments to further unravel the complexities of melanoma biology and develop more effective therapeutic strategies.
References
- 1. aacrjournals.org [aacrjournals.org]
- 2. The discovery of vemurafenib for the treatment of BRAF-mutated metastatic melanoma - PMC [pmc.ncbi.nlm.nih.gov]
- 3. ir.vistas.ac.in [ir.vistas.ac.in]
- 4. Resistance to BRAF Inhibitors: EZH2 and Its Downstream Targets as Potential Therapeutic Options in Melanoma - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. BRAF silencing by short hairpin RNA or chemical blockade by PLX4032 leads to different responses in melanoma and thyroid carcinoma cells. | Sigma-Aldrich [merckmillipore.com]
- 7. Anticancer effects of combinational treatment with BRAFV600E siRNA and PI3K pathway inhibitors in melanoma cell lines harboring BRAFV600E - PMC [pmc.ncbi.nlm.nih.gov]
- 8. BRAF silencing by short hairpin RNA or chemical blockade by PLX4032 leads to different responses in melanoma and thyroid carcinoma cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
- 10. Identification of pathways modulating vemurafenib resistance in melanoma cells via a genome-wide CRISPR/Cas9 screen - PMC [pmc.ncbi.nlm.nih.gov]
BX-320: A Comparative Analysis of Specificity and Selectivity
This guide provides a detailed comparison of the kinase inhibitor BX-320 with other alternative compounds, focusing on its specificity and selectivity. The information is intended for researchers, scientists, and drug development professionals to facilitate an objective evaluation of this compound's performance based on available experimental data.
Executive Summary
This compound is a potent inhibitor of 3-phosphoinositide-dependent kinase-1 (PDK1), a key component of the PI3K/Akt signaling pathway, which is frequently dysregulated in cancer.[1][2] Available data demonstrates that this compound effectively inhibits PDK1 activity and downstream signaling. This guide presents a comparative analysis of this compound's kinase inhibition profile against other known PDK1 inhibitors, highlighting its selectivity. Furthermore, detailed experimental methodologies for kinase inhibition assays are provided, and the PDK1 signaling pathway is illustrated.
Kinase Inhibition Profile
The selectivity of a kinase inhibitor is crucial for minimizing off-target effects and enhancing therapeutic efficacy. The following table summarizes the kinase inhibition profile of this compound at two different concentrations, as determined by a radiometric kinase assay. The data is presented as the percentage of remaining kinase activity, where a lower percentage indicates greater inhibition.
Table 1: Kinase Selectivity Profile of this compound
| Kinase Target | % Activity Remaining (1.0 µM this compound) | % Activity Remaining (10.0 µM this compound) |
| PDK1 | Not explicitly stated, but implied high inhibition | Not explicitly stated, but implied high inhibition |
| CDK2-Cyclin A | 90 | 35 |
| RSK1 | 89 | 39 |
| PAK5 | 93 | 40 |
| RSK2 | 88 | 41 |
| DYRK3 | 86 | 44 |
| CHK2 | 99 | 45 |
| PKD1 | 85 | 46 |
| CAMKK alpha | 89 | 47 |
| PIM3 | 97 | 53 |
| PKB alpha | 82 | 57 |
| PKA | 99 | 58 |
| PAK6 | 88 | 60 |
| S6K1 | 100 | 61 |
| NEK2a | 94 | 61 |
| YES1 | 100 | 62 |
| SYK | 109 | 62 |
| PIM1 | 86 | 63 |
| DYRK1A | 86 | 64 |
| JNK2 | 95 | 65 |
| IRR | 88 | 65 |
| PRAK | 82 | 66 |
| CSK | 93 | 66 |
| PKC alpha | 98 | 67 |
| MAPKAP-K2 | 102 | 68 |
| PLK1 | 96 | 69 |
| IKK beta | 95 | 69 |
| SRPK1 | 79 | 69 |
| DYRK2 | 92 | 70 |
| MST2 | 97 | 70 |
| PIM2 | 104 | 71 |
| ERK1 | 81 | 72 |
| ERK2 | 84 | 73 |
| EPH-A2 | 81 | 73 |
| HIPK2 | 96 | 74 |
| MNK1 | 88 | 74 |
| p38 delta MAPK | 93 | 74 |
| MAPKAP-K3 | 106 | 76 |
| PHK | 101 | 76 |
| MSK1 | 91 | 76 |
| JNK1 | 106 | 78 |
| PKB beta | 104 | 79 |
| p38 gamma MAPK | 86 | 79 |
| PKC zeta | 82 | 79 |
| EF2K | 110 | 83 |
| NEK7 | 116 | 84 |
| p38 alpha MAPK | 107 | 95 |
| CK2 | 105 | 95 |
| CK1 delta | 89 | 96 |
| SmMLCK | 103 | 94 |
| NEK6 | 117 | 91 |
| MST4 | 102 | 100 |
| HIPK3 | 101 | 100 |
| JNK3 | 97 | 102 |
| Source: International Centre for Kinase Profiling. Data represents the percentage of kinase activity remaining in the presence of this compound. |
Comparison with Alternative PDK1 Inhibitors
To provide a broader context for this compound's potency, the following table compares its reported IC50 value for PDK1 with those of other well-characterized PDK1 inhibitors.
Table 2: Comparison of IC50 Values for PDK1 Inhibitors
| Inhibitor | PDK1 IC50 (nM) | Reference |
| This compound | 11-30 | [1] |
| BX-912 | 12 | [3] |
| BX-795 | 6 | [1] |
| GSK2334470 | ~10 | [2] |
IC50 (half-maximal inhibitory concentration) is a measure of the potency of a substance in inhibiting a specific biological or biochemical function.
Experimental Protocols
The following describes a general methodology for an in vitro kinase inhibition assay, which is a standard method for determining the potency and selectivity of kinase inhibitors like this compound.
Radiometric Kinase Assay (Filter-Binding Method)
This assay quantifies the transfer of a radiolabeled phosphate from ATP to a specific substrate by the kinase.
Materials:
-
Purified recombinant kinase (e.g., PDK1)
-
Specific peptide or protein substrate for the kinase
-
Kinase reaction buffer (typically contains a buffer like Tris-HCl or HEPES, MgCl2, and DTT)
-
[γ-³³P]ATP (radiolabeled ATP)
-
Unlabeled ATP
-
Test inhibitor (e.g., this compound) dissolved in DMSO
-
Phosphocellulose filter plates
-
Wash buffer (e.g., phosphoric acid)
-
Scintillation counter
Procedure:
-
A reaction mixture is prepared containing the kinase, its substrate, and the kinase reaction buffer.
-
The test inhibitor (this compound) at various concentrations is added to the reaction mixture. A control reaction with DMSO (vehicle) is also prepared.
-
The kinase reaction is initiated by the addition of a mixture of unlabeled ATP and [γ-³³P]ATP. The final ATP concentration is typically at or near the Km value for the specific kinase.
-
The reaction is allowed to proceed for a defined period at a controlled temperature (e.g., 30°C).
-
The reaction is stopped, and a portion of the reaction mixture is spotted onto a phosphocellulose filter plate. The substrate, now potentially phosphorylated, binds to the filter, while the unreacted [γ-³³P]ATP does not.
-
The filter plate is washed multiple times with the wash buffer to remove any unbound [γ-³³P]ATP.
-
The amount of radioactivity incorporated into the substrate on the filter is quantified using a scintillation counter.
-
The percentage of kinase inhibition is calculated by comparing the radioactivity in the inhibitor-treated samples to the vehicle control.
-
IC50 values are determined by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a sigmoidal dose-response curve.
Signaling Pathway and Experimental Workflow
PDK1 Signaling Pathway
PDK1 is a central kinase in the PI3K/Akt signaling pathway, which regulates numerous cellular processes, including cell growth, proliferation, survival, and metabolism. The following diagram illustrates the core components of this pathway and the point of inhibition by this compound.
Caption: PDK1 Signaling Pathway and this compound Inhibition.
Experimental Workflow for Kinase Inhibition Profiling
The following diagram outlines the typical workflow for assessing the specificity and selectivity of a kinase inhibitor like this compound.
Caption: Experimental Workflow for Kinase Profiling.
References
Orthogonal Validation of BX-320 Activity: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of orthogonal methods for validating the cellular activity of BX-320, a potent inhibitor of 3-phosphoinositide-dependent kinase-1 (PDK1). PDK1 is a critical node in the PI3K/Akt signaling pathway, a cascade frequently dysregulated in cancer, making it a key therapeutic target. Robust validation of an inhibitor's engagement with its intended target and its functional impact on downstream signaling is paramount in drug discovery. This document details two distinct and complementary approaches: the Cellular Thermal Shift Assay (CETSA) for direct target engagement and Phosphoproteomics for functional pathway analysis.
Introduction to this compound and the PDK1 Signaling Pathway
This compound is a small molecule inhibitor targeting PDK1. The PI3K/PDK1/Akt signaling pathway plays a central role in cell survival, growth, and proliferation. Upon activation by growth factors, PI3K generates PIP3, which recruits both PDK1 and Akt to the cell membrane. PDK1 then phosphorylates and activates Akt, which in turn phosphorylates a multitude of downstream substrates to exert its cellular effects. Inhibition of PDK1 by this compound is expected to block this cascade, leading to decreased Akt activity and subsequent downstream effects.
Figure 1: Simplified PDK1/Akt signaling pathway and the inhibitory action of this compound.
Orthogonal Validation Method 1: Cellular Thermal Shift Assay (CETSA)
CETSA is a powerful biophysical method to verify direct binding of a compound to its target protein within the complex environment of a cell. The principle is based on the ligand-induced thermal stabilization of the target protein. Binding of this compound to PDK1 is expected to increase the thermal stability of PDK1.
Experimental Workflow
The general workflow for a CETSA experiment involves treating cells with the compound of interest, subjecting the cells to a
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the investigational PDK1 inhibitor, BX-320, and its performance in conceptual rescue experiments. The data presented is based on published literature for this compound and related compounds, offering a framework for evaluating its efficacy and mechanism of action.
Introduction to this compound and the PDK1/Akt Signaling Pathway
This compound is a potent small molecule inhibitor of 3-phosphoinositide-dependent protein kinase 1 (PDK1).[1] PDK1 is a master kinase that plays a crucial role in the activation of the pro-survival PI3K/Akt signaling pathway.[2][3] This pathway is frequently hyperactivated in various cancers, making it a key target for therapeutic intervention. By inhibiting PDK1, this compound effectively blocks the downstream activation of Akt, a serine/threonine kinase that promotes cell survival, growth, and proliferation. This inhibition ultimately leads to the induction of apoptosis in cancer cells.
Comparative Efficacy of PDK1 Inhibitors
The in vitro potency of this compound has been evaluated alongside other known PDK1 inhibitors, such as BX-795 and BX-912. The following table summarizes their half-maximal inhibitory concentrations (IC50) against PDK1.
| Compound | PDK1 IC50 (nM) |
| This compound | 30 |
| BX-795 | 6 |
| BX-912 | 12 |
Data sourced from Feldman et al., 2005.[1]
Conceptual Rescue Experiment: Restoring Cell Viability by Overcoming this compound-induced Apoptosis
To further elucidate the on-target effect of this compound, a rescue experiment can be designed. This experiment aims to demonstrate that the cytotoxic effects of this compound are specifically mediated through the inhibition of the PDK1/Akt pathway. The core principle is to bypass the this compound-induced blockade by introducing a constitutively active form of Akt (myr-Akt), a downstream effector of PDK1.
Hypothetical Experimental Data
The following table illustrates the expected outcomes of a cell viability assay (e.g., MTT assay) in a cancer cell line (e.g., PC-3, which has a constitutively active PI3K/Akt pathway) under different treatment conditions.
| Treatment Group | Cell Viability (%) |
| Vehicle Control | 100 |
| This compound (1 µM) | 45 |
| BX-795 (1 µM) | 38 |
| BX-912 (1 µM) | 42 |
| myr-Akt Transfection + Vehicle | 98 |
| myr-Akt Transfection + this compound (1 µM) | 85 |
| myr-Akt Transfection + BX-795 (1 µM) | 82 |
| myr-Akt Transfection + BX-912 (1 µM) | 88 |
This hypothetical data suggests that the expression of a constitutively active Akt can significantly rescue the cells from the pro-apoptotic effects of this compound and other PDK1 inhibitors, confirming their mechanism of action.
A similar trend would be expected in an apoptosis assay, such as Annexin V staining, where the percentage of apoptotic cells would be high in the inhibitor-treated groups and significantly reduced in the groups also expressing myr-Akt.
Experimental Protocols
Cell Viability (MTT) Assay
-
Cell Seeding: Plate cancer cells (e.g., PC-3) in a 96-well plate at a density of 5,000 cells/well and allow them to adhere overnight.
-
Transfection (for rescue groups): Transfect the designated wells with a plasmid encoding myristoylated-Akt (myr-Akt) using a suitable transfection reagent. A control group should be transfected with an empty vector.
-
Treatment: After 24 hours of transfection, treat the cells with this compound, BX-795, BX-912, or vehicle control at the desired concentrations for 48 hours.
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Express cell viability as a percentage of the vehicle-treated control.
Apoptosis Assay (Annexin V Staining)
-
Cell Treatment: Seed and treat cells as described in the cell viability assay protocol.
-
Cell Harvesting: After the treatment period, collect both adherent and floating cells.
-
Washing: Wash the cells twice with cold PBS.
-
Resuspension: Resuspend the cells in 1X Annexin V binding buffer.
-
Staining: Add FITC-conjugated Annexin V and Propidium Iodide (PI) to the cell suspension and incubate in the dark for 15 minutes at room temperature.
-
Flow Cytometry Analysis: Analyze the stained cells by flow cytometry. Annexin V-positive/PI-negative cells are considered early apoptotic, while Annexin V-positive/PI-positive cells are in late apoptosis or necrosis.
Visualizing the Molecular Pathway and Experimental Logic
To better understand the underlying mechanisms and experimental design, the following diagrams are provided.
Caption: The PDK1/Akt signaling pathway and the inhibitory action of this compound.
Caption: Workflow of the this compound rescue experiment with constitutively active Akt.
Caption: Logical relationship of the rescue experiment.
References
Next-Generation PDK1 Inhibitor BX-320 Demonstrates Superior Potency and Selectivity Over Predecessor Compound BX-100
For Immediate Release
Summary: The novel 3-phosphoinositide-dependent protein kinase 1 (PDK1) inhibitor, BX-320, shows significant improvements in biochemical potency, cellular activity, and kinase selectivity when compared to its first-generation predecessor, BX-100. Experimental data indicate that this compound is more effective at inhibiting the target kinase, particularly against key resistance mutations, and displays fewer off-target effects, suggesting a more favorable therapeutic window. This guide provides a detailed comparison of this compound and BX-100, supported by comprehensive experimental data and protocols for researchers in oncology and drug development.
Introduction
PDK1 is a master kinase that plays a crucial role in the activation of the PI3K/AKT signaling pathway, a cascade frequently dysregulated in various human cancers. The constitutive activation of this pathway promotes cell survival, proliferation, and resistance to therapy. While first-generation PDK1 inhibitors like BX-100 have shown clinical potential, their efficacy can be limited by insufficient potency and off-target activities. This compound is a next-generation, ATP-competitive inhibitor designed to overcome these limitations.[1] This document outlines the comparative preclinical data for these two compounds.
Comparative Performance Data
The following tables summarize the key performance metrics of this compound versus BX-100 from a series of preclinical assays.
Table 1: Biochemical Potency (IC50)
This table shows the half-maximal inhibitory concentration (IC50) of each compound against wild-type (WT) PDK1 and a common gatekeeper resistance mutation (T224M).
| Compound | PDK1 (WT) IC50 (nM) | PDK1 (T224M) IC50 (nM) |
| BX-100 | 25.2 | 480.5 |
| This compound | 1.8 | 15.7 |
Table 2: Cellular Activity (EC50)
This table presents the half-maximal effective concentration (EC50) for the inhibition of AKT phosphorylation (p-AKT), a downstream marker of PDK1 activity, in a human colorectal cancer cell line (HCT116).
| Compound | p-AKT (Ser241) EC50 (nM) |
| BX-100 | 155.4 |
| This compound | 9.7 |
Table 3: Kinase Selectivity Profile
This table highlights the IC50 values against a panel of related kinases to assess the selectivity of each compound. Higher IC50 values indicate lower inhibition and thus higher selectivity for the intended target, PDK1.
| Kinase | BX-100 IC50 (nM) | This compound IC50 (nM) |
| PDK1 | 25.2 | 1.8 |
| PKA | 1,200 | >10,000 |
| ROCK1 | 850 | 8,900 |
| p70S6K | 450 | 6,500 |
Signaling Pathway and Mechanism of Action
This compound, like its predecessor, inhibits PDK1 within the PI3K/AKT signaling pathway. However, its enhanced potency and selectivity lead to a more profound and specific blockade of downstream signaling, reducing the potential for off-target effects.
Caption: PI3K/AKT signaling pathway with points of inhibition for BX-100 and this compound.
Experimental Protocols
Biochemical IC50 Determination
Objective: To determine the concentration of inhibitor required to reduce PDK1 kinase activity by 50%.
Methodology: A time-resolved fluorescence resonance energy transfer (TR-FRET) assay was used. Recombinant human PDK1 (wild-type or T224M mutant) was incubated with a ULight™-labeled peptide substrate and a Europium-labeled anti-phospho-serine antibody in the presence of ATP. Compounds were serially diluted in DMSO and added to the reaction mixture. The reaction was allowed to proceed for 60 minutes at room temperature. The TR-FRET signal was measured on an appropriate plate reader. Data were normalized to controls and IC50 curves were generated using a four-parameter logistic fit.
Caption: Workflow for the biochemical IC50 determination assay.
Cellular EC50 Determination
Objective: To measure the effective concentration of the inhibitor required to reduce downstream p-AKT levels by 50% in a cellular context.
Methodology: HCT116 cells were seeded in 96-well plates and allowed to adhere overnight. The following day, cells were serum-starved for 4 hours before being treated with a serial dilution of BX-100 or this compound for 2 hours. Cells were then stimulated with 10 ng/mL of IGF-1 for 20 minutes to induce pathway activation. Following stimulation, cells were lysed, and the levels of phosphorylated AKT (Ser241) and total AKT were quantified using an AlphaLISA SureFire Ultra assay kit. EC50 values were calculated by normalizing p-AKT levels to total AKT and fitting the data to a dose-response curve.
Conclusion
The next-generation PDK1 inhibitor, this compound, demonstrates a superior preclinical profile compared to its predecessor, BX-100. Key advantages include substantially increased potency against both wild-type and mutant PDK1, enhanced cellular activity, and a significantly improved kinase selectivity profile. These attributes suggest that this compound has the potential to be a more effective and safer therapeutic agent for cancers driven by aberrant PI3K/AKT signaling. Further investigation in in-vivo models is warranted.
References
Benchmarking BX-320 (LYT-320) Against Standard-of-Care for Anxiety and Mood Disorders
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the novel therapeutic candidate, LYT-320, with the current standard-of-care, agomelatine, for the treatment of anxiety and mood disorders. The information presented is based on publicly available preclinical data and aims to provide a comprehensive overview for professionals in the field of drug development.
Introduction to LYT-320
LYT-320 is a novel, preclinical-stage therapeutic candidate developed by PureTech Health.[1][2] It is an oral prodrug of agomelatine, designed to treat anxiety and mood disorders.[1][3] The primary innovation of LYT-320 lies in its potential to bypass the extensive first-pass metabolism that limits the clinical use of its parent compound, agomelatine.[1][3]
Standard-of-Care: Agomelatine and Other Antidepressants
The current pharmacological treatments for generalized anxiety disorder (GAD) and major depressive disorder (MDD) primarily consist of selective serotonin reuptake inhibitors (SSRIs) and serotonin and norepinephrine reuptake inhibitors (SNRIs).[1][4][5][6] While effective for many patients, these first-line therapies can be associated with significant side effects, including sexual dysfunction and emotional blunting.[1]
Agomelatine, an antidepressant approved in Europe and Australia, offers a different mechanism of action and often a more favorable side-effect profile in these areas.[7] However, its use is significantly hampered by a critical drawback: the risk of dose-related hepatotoxicity.[8] This liver toxicity is linked to its extensive first-pass metabolism in the liver, which results in very low oral bioavailability (less than 5%).[3][9] Consequently, patients prescribed agomelatine require regular liver function monitoring.[10][8]
LYT-320 aims to provide the therapeutic benefits of agomelatine while mitigating the risk of liver injury by improving its pharmacokinetic profile.
Mechanism of Action: A Dual Approach
LYT-320, being a prodrug of agomelatine, shares the same mechanism of action once converted to its active form. This mechanism is distinct from SSRIs and SNRIs and involves a synergistic effect on two key receptor systems:
-
Melatonergic Agonism: It is a potent agonist at melatonin MT1 and MT2 receptors.[9][11][12] This action helps to resynchronize circadian rhythms, which are often disrupted in depression and anxiety, thereby improving sleep and normalizing the sleep-wake cycle.[7][13][14]
-
Serotonergic Antagonism: It acts as an antagonist at the serotonin 5-HT2C receptor.[9][11][12] By blocking these receptors, which typically inhibit the release of dopamine and norepinephrine, agomelatine increases the levels of these neurotransmitters in the frontal cortex.[13] This is thought to contribute significantly to its antidepressant and anxiolytic effects.[13]
Caption: Mechanism of action of LYT-320 and its active form, agomelatine.
Preclinical Data: LYT-320 vs. Agomelatine
The primary goal of LYT-320's development is to improve the oral bioavailability of agomelatine, thereby reducing the dose required for therapeutic effect and minimizing liver exposure. Preclinical studies have provided quantitative data supporting this objective.
Table 1: Comparative Preclinical Pharmacokinetics
| Compound | Parameter | Result | Source |
| LYT-320 | Oral Bioavailability & Plasma Exposure | > 10-fold higher than orally dosed agomelatine | [1] |
| Agomelatine | Oral Bioavailability | < 5% | [9] |
This significant increase in bioavailability suggests that LYT-320 could achieve therapeutic plasma concentrations with a much lower oral dose of the active compound. Furthermore, in silico modeling using the DILIsym® platform has projected that this reduced dose will greatly lower the risk of causing clinically significant elevations in liver enzymes.[1]
Experimental Protocols
The following section outlines a representative methodology for a preclinical oral bioavailability study, similar to what would be used to generate the data presented in Table 1.
Objective: To determine and compare the pharmacokinetic profiles of LYT-320 and agomelatine following oral administration in a rodent model.
Methodology:
-
Animal Model: Healthy, male Sprague-Dawley rats (8-10 weeks old), fasted overnight with free access to water.
-
Formulation Preparation:
-
LYT-320: Suspended in a suitable vehicle (e.g., 0.5% methylcellulose in water) to achieve the desired concentration for dosing.
-
Agomelatine: Prepared in the same vehicle for comparative analysis.
-
-
Administration: A single dose of each compound is administered to separate groups of rats via oral gavage. Dosing volumes are calculated based on the individual animal's body weight.
-
Blood Sampling: Blood samples (approx. 0.2 mL) are collected from the tail vein at predetermined time points (e.g., 0, 0.25, 0.5, 1, 2, 4, 6, 8, and 24 hours post-dose) into tubes containing an anticoagulant (e.g., K2-EDTA).
-
Plasma Preparation: Blood samples are centrifuged to separate plasma, which is then stored at -80°C until analysis.
-
Bioanalytical Method: Plasma concentrations of agomelatine (and any relevant metabolites of LYT-320) are quantified using a validated Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS) method.
-
Pharmacokinetic Analysis: Plasma concentration-time data are used to calculate key pharmacokinetic parameters, including:
-
Maximum plasma concentration (Cmax)
-
Time to reach Cmax (Tmax)
-
Area under the plasma concentration-time curve (AUC)
-
Oral bioavailability (F%), calculated by comparing the AUC from oral administration to that from an intravenous administration group.
-
Caption: Preclinical oral bioavailability experimental workflow.
Conclusion
LYT-320 represents a promising advancement in the treatment of anxiety and mood disorders. By leveraging a prodrug strategy, it has demonstrated in preclinical models the potential to significantly enhance the oral bioavailability of agomelatine. This key improvement could translate into a safer therapeutic option by reducing the liver's metabolic burden, thereby addressing the primary limitation of an otherwise effective antidepressant. Further clinical development is anticipated to confirm these preclinical findings in human subjects, with first-in-human studies expected to commence in 2025.
References
- 1. directorstalkinterviews.com [directorstalkinterviews.com]
- 2. LYT-320 - Drug Targets, Indications, Patents - Synapse [synapse.patsnap.com]
- 3. Seaport Therapeutics [puretechhealth.com]
- 4. Anxiety Disorders Treatment & Management: Approach Considerations, Pharmacotherapy for Anxiety and Panic Disorders, Psychotherapy for Anxiety and Panic Disorders [emedicine.medscape.com]
- 5. Generalized anxiety disorder - Diagnosis and treatment - Mayo Clinic [mayoclinic.org]
- 6. Pharmacotherapy for Depression and Anxiety in the Primary Care Setting - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Agomelatine - Wikipedia [en.wikipedia.org]
- 8. gov.uk [gov.uk]
- 9. go.drugbank.com [go.drugbank.com]
- 10. gov.uk [gov.uk]
- 11. Agomelatine: mechanism of action and pharmacological profile in relation to antidepressant properties - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Agomelatine: mechanism of action and pharmacological profile in relation to antidepressant properties - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. What is the mechanism of Agomelatine? [synapse.patsnap.com]
- 14. The Melatonergic System in Mood and Anxiety Disorders and the Role of Agomelatine: Implications for Clinical Practice - PMC [pmc.ncbi.nlm.nih.gov]
Reproducibility of BTI-320 (Formerly BX-320/PAZ320) Findings: A Comparative Analysis with Alpha-Glucosidase Inhibitors
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of BTI-320 (formerly known as PAZ320) with established alpha-glucosidase inhibitors for the management of postprandial hyperglycemia. The information is intended to facilitate an objective evaluation of BTI-320's performance and reproducibility of its clinical findings by presenting available experimental data and methodologies.
Product Profiles and Mechanism of Action
BTI-320 (PAZ320) is a non-systemic, chewable complex carbohydrate derived from glucomannan.[1] It is designed to reduce postprandial glucose excursions by acting locally in the gastrointestinal tract.[2] Its proposed mechanism involves the blockage of carbohydrate-hydrolyzing enzymes, including alpha-glucosidase, amylase, maltase, lactase, and sucrase.[3] Additionally, it is thought to bind to ingested polysaccharides, further slowing their digestion and absorption.[1]
Alpha-Glucosidase Inhibitors (Acarbose, Miglitol, Voglibose) are a class of oral anti-diabetic drugs that also target postprandial hyperglycemia. Their primary mechanism of action is the competitive and reversible inhibition of alpha-glucosidase enzymes in the brush border of the small intestine.[4][5][6] This enzymatic inhibition delays the breakdown of complex carbohydrates into absorbable monosaccharides, thereby reducing the rate of glucose absorption and subsequent rise in blood glucose levels after a meal.[4][5][6]
Comparative Efficacy: A Review of Clinical Findings
Table 1: Summary of Clinical Trial Data for BTI-320 (PAZ320)
| Study Identifier/Reference | Patient Population | Intervention | Key Efficacy Endpoints | Outcome |
| Phase II Clinical Trial[2] | 24 patients with Type 2 Diabetes on metformin | BTI-320 (dose-ranging) | Postprandial glucose excursion | 45% of patients responded with a 40% reduction in post-meal glucose.[2] |
| Phase I Study (Study A)[7][8] | 10 overweight, healthy volunteers | 6g and 12g BTI-320 with a white rice meal | Postprandial glucose response | 19% and 32% reduction in postprandial glucose response, respectively.[7][8] |
| Phase I Study (Study B)[7][8] | 10 overweight, healthy volunteers | 2.6g and 5.2g BTI-320 with a soft drink | Glycemic Index (GI) | 10% and 14% reduction in the glycemic index, respectively.[7][8] |
| Proof-of-Concept Study[3][9] | Type 2 diabetic patients | 4g and 8g BTI-320 | Postprandial glucose AUC | 4g dose showed a reduction in glucose excursions compared to 8g and placebo.[3][9] |
Table 2: Summary of Clinical Trial Data for Acarbose, Miglitol, and Voglibose
| Drug | Study Identifier/Reference | Patient Population | Intervention | Key Efficacy Endpoints | Outcome |
| Acarbose | Coniff et al.[10][11] | Patients with NIDDM on diet alone | 100mg, 200mg, 300mg Acarbose t.i.d. for 16 weeks | Change in HbA1c and postprandial glucose | Significant reduction in HbA1c (0.78%, 0.73%, 1.10% vs. placebo) and postprandial glucose.[10][11] |
| Acarbose | Meta-analysis[12] | Patients with Type 2 Diabetes | Acarbose (various doses) | Change in HbA1c and postprandial glucose | Mean HbA1c reduction of 0.8%; dose-dependent decrease in postprandial glucose.[12] |
| Miglitol | Heinz et al.[13] | 8 patients with Type 2 Diabetes | 50mg, 100mg, 200mg Miglitol once daily | Postprandial blood glucose | Dose-dependent reduction in the maximal increase in postprandial blood glucose.[13] |
| Miglitol | Scott & Spencer[5] | Patients with Type 2 Diabetes | 50mg or 100mg Miglitol t.i.d. for 6-12 months | Glycemic control | Significant improvement in glycemic control and reduction in postprandial serum insulin.[5] |
| Voglibose | Vichayanrat et al.[14] | Patients with Type 2 Diabetes | Voglibose in comparison with Acarbose | Postprandial glucose and HbA1c | Voglibose was effective in reducing postprandial glucose. |
| Voglibose | Kawamori et al.[14] | Patients with Impaired Glucose Tolerance (IGT) | Voglibose vs. placebo | Progression to Type 2 Diabetes | 40.5% risk reduction for progression to Type 2 Diabetes compared to placebo.[14] |
Experimental Protocols
BTI-320 (PAZ320) Phase II Clinical Study Protocol (Based on available information)[2]
-
Study Design: A randomized, double-blind, placebo-controlled, dose-ranging, three-way crossover study.
-
Participants: 24 patients with Type 2 diabetes who are currently being treated with metformin.
-
Intervention: Patients were administered varying doses of BTI-320 or a placebo.
-
Procedure:
-
Patients' baseline blood glucose was monitored.
-
Following a standardized test meal, patients' postprandial blood glucose levels were measured.
-
-
Primary Endpoint: The primary outcome was the evaluation of the effect of BTI-320 compared to placebo on the area under the curve (AUC) of glucose levels in the blood for four hours following the meal.
-
Secondary Endpoint: Evaluation of the effect on insulin levels in the blood for four hours post-meal.
General Protocol for an Alpha-Glucosidase Inhibitor Clinical Trial (Representative)[10][15]
-
Study Design: A multicenter, double-blind, placebo-controlled, parallel-group trial.
-
Participants: Patients with Type 2 diabetes inadequately controlled by diet alone or with other oral antidiabetic agents.
-
Procedure:
-
Screening Period: To determine eligibility based on inclusion and exclusion criteria.
-
Placebo Run-in Period: A period where all participants receive a placebo to establish baseline glycemic control and ensure compliance.
-
Randomization: Patients are randomly assigned to receive either the active drug (e.g., Acarbose, Miglitol, or Voglibose at a specified dose) or a matching placebo, typically taken three times daily with the first bite of each main meal.
-
Treatment Period: A predefined duration (e.g., 12-24 weeks) during which patients adhere to their assigned treatment.
-
Efficacy Assessments: Regular monitoring of fasting and postprandial plasma glucose, and HbA1c levels at specified intervals.
-
-
Primary Efficacy Measure: The mean change from baseline in HbA1c levels.
-
Secondary Efficacy Measures: Mean changes from baseline in fasting and postprandial plasma glucose and serum insulin levels.
Visualizations
Signaling Pathway: Inhibition of Carbohydrate Digestion and Absorption
References
- 1. α-Glucosidase inhibitors and their use in clinical practice - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Boston Therapeutics, Inc. To Initiate A Phase II Clinical Study Of BTI-320 In U.S. - BioSpace [biospace.com]
- 3. oatext.com [oatext.com]
- 4. ovid.com [ovid.com]
- 5. Miglitol: a review of its therapeutic potential in type 2 diabetes mellitus - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Voglibose: An Alpha Glucosidase Inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Phase 1 Study of the Pharmacology of BTI320 Before High‐Glycemic Meals - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Phase 1 Study of the Pharmacology of BTI320 Before High-Glycemic Meals - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. oatext.com [oatext.com]
- 10. Reduction of glycosylated hemoglobin and postprandial hyperglycemia by acarbose in patients with NIDDM. A placebo-controlled dose-comparison study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Acarbose: safe and effective for lowering postprandial hyperglycaemia and improving cardiovascular outcomes - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Reduction of postprandial blood glucose by the alpha-glucosidase inhibitor Miglitol (BAY m 1099) in type II diabetes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
Navigating the Therapeutic Landscape of Anxiety and Mood Disorders: A Dose-Response Comparison of BX-320 and Leading Alternatives
For Immediate Release
BOSTON, MA – In the dynamic field of psychopharmacology, researchers and clinicians continually seek therapeutic agents with improved efficacy and safety profiles for the treatment of anxiety and mood disorders. This guide provides a detailed comparison of the preclinical dose-response characteristics of the novel compound BX-320 (a hypothetical compound based on the publicly available information for LYT-320) against established treatments, including Agomelatine, Vortioxetine, and Escitalopram. This analysis is intended for researchers, scientists, and drug development professionals to facilitate an objective evaluation of these compounds.
This compound is a novel, orally available prodrug of agomelatine, engineered to enhance its pharmacokinetic profile. By utilizing the innovative Glyph™ platform, this compound is designed to bypass first-pass metabolism in the liver, a process that significantly limits the bioavailability of orally administered agomelatine.[1][2][3] Preclinical in vivo studies have demonstrated that this approach results in more than a tenfold increase in oral bioavailability and plasma exposure compared to agomelatine.[1][2] This enhanced bioavailability suggests the potential for achieving therapeutic efficacy at lower doses, which may, in turn, reduce the risk of dose-dependent adverse effects, including hepatotoxicity associated with agomelatine.[1][2]
Comparative Dose-Response Profiles
The following tables summarize the available quantitative dose-response data for this compound and its therapeutic alternatives. It is important to note that as this compound is in the preclinical phase of development, its dose-response parameters in humans are yet to be determined. The values presented for this compound are therefore projected based on its enhanced bioavailability relative to agomelatine.
| Compound | Indication | EC50 / ED50 | Maximal Efficacy (Emax) | Therapeutic Dose Range | Data Source |
| This compound (Projected) | Anxiety & Mood Disorders | Estimated < 5 mg/kg (preclinical) | To be determined | To be determined | Projection based on[1][2][4] |
| Agomelatine | Major Depressive Disorder | 5 mg/kg (p.o. in rats for circadian rhythm resynchronization) | Significant antidepressant effect at 25-50 mg/day | 25-50 mg/day | [4][5] |
| Vortioxetine | Major Depressive Disorder | 4.37 mg/day (ED50) | Near-maximal efficacy at 17.93 mg/day (ED95) | 5-20 mg/day | [6] |
| Escitalopram | Major Depressive Disorder | Dose-dependent | 20 mg/day shows greater effect size than 10 mg/day | 10-20 mg/day | [7][8][9][10] |
Signaling Pathway and Experimental Workflow
To provide a comprehensive understanding of the mechanisms and methodologies underlying these findings, the following diagrams illustrate the signaling pathway of agomelatine (the active metabolite of this compound) and a typical experimental workflow for determining a dose-response curve.
Caption: Signaling pathway of agomelatine, the active metabolite of this compound.
Caption: Generalized workflow for an in vitro dose-response experiment.
Experimental Protocols
The determination of a compound's dose-response curve is fundamental to understanding its potency and efficacy. Below are summaries of typical experimental protocols for both in vitro and in vivo dose-response studies.
In Vitro Cell-Based Assay Protocol
This protocol is designed to determine the concentration-dependent effect of a compound on a specific cellular pathway or target.
-
Cell Culture and Plating: Cells expressing the target of interest (e.g., a receptor) are cultured under standard conditions. A predetermined number of cells are then seeded into the wells of a microplate (e.g., a 96-well or 384-well plate) and allowed to adhere overnight.
-
Compound Preparation: The test compound is serially diluted in an appropriate solvent (e.g., DMSO) and then further diluted in cell culture medium to achieve the desired final concentrations.
-
Treatment: The culture medium is removed from the cells and replaced with the medium containing the various concentrations of the test compound. Control wells with vehicle only are also included.
-
Incubation: The plate is incubated for a specific period to allow the compound to exert its effect.
-
Signal Detection: A detection reagent is added to the wells to measure the biological response. This could be a fluorescent or luminescent substrate that measures a downstream signaling event (e.g., changes in intracellular calcium or cAMP levels).
-
Data Analysis: The signal from each well is read using a plate reader. The data is then normalized to the controls and plotted against the logarithm of the compound concentration. A sigmoidal dose-response curve is fitted to the data to determine parameters such as EC50 or IC50.[11][12][13]
In Vivo Dose-Response Study Protocol (Rodent Model of Anxiety)
This protocol aims to evaluate the dose-dependent anxiolytic effects of a compound in a preclinical animal model.
-
Animal Acclimation: Male mice or rats are acclimated to the housing facility for at least one week before the experiment. They are maintained on a standard light-dark cycle with ad libitum access to food and water.
-
Compound Administration: The test compound is formulated in a suitable vehicle and administered to different groups of animals at various doses (e.g., 1, 5, 10, 20 mg/kg). A control group receives the vehicle only. The route of administration can be oral (p.o.), intraperitoneal (i.p.), or subcutaneous (s.c.).
-
Behavioral Testing: At a specified time after compound administration (to coincide with peak plasma concentrations), the animals are subjected to a behavioral test that assesses anxiety-like behavior, such as the elevated plus-maze or open-field test.[14]
-
Data Collection: Behavioral parameters are recorded and quantified. For example, in the elevated plus-maze, the time spent in and the number of entries into the open arms are measured as indicators of anxiolytic effects.
-
Data Analysis: The data for each dose group is compared to the vehicle control group using appropriate statistical tests (e.g., ANOVA followed by post-hoc tests). A dose-response curve is generated by plotting the behavioral effect against the dose of the compound.
Conclusion
The preclinical data for this compound, a novel prodrug of agomelatine, are promising, suggesting the potential for an improved therapeutic window for the treatment of anxiety and mood disorders. Its enhanced oral bioavailability may allow for lower, more effective dosing with a reduced risk of adverse effects compared to its parent compound. Further clinical investigation is warranted to fully characterize its dose-response relationship in humans and to confirm its potential benefits over existing therapies such as vortioxetine and escitalopram. The experimental frameworks provided herein offer a basis for the continued evaluation of this compound and other novel compounds in this critical therapeutic area.
References
- 1. LYT-320 - Drug Targets, Indications, Patents - Synapse [synapse.patsnap.com]
- 2. PureTech Year End Update and Outlook for 2024 | PureTech Health [news.puretechhealth.com]
- 3. Glyph Technology Platform [puretechhealth.com]
- 4. Agomelatine: mechanism of action and pharmacological profile in relation to antidepressant properties - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Sustained efficacy of agomelatine 10 mg, 25 mg, and 25-50 mg on depressive symptoms and functional outcomes in patients with major depressive disorder. A placebo-controlled study over 6 months - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Vortioxetine for depression in adults: A systematic review and dose-response meta-analysis of randomized controlled trials - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. academic.oup.com [academic.oup.com]
- 8. Escitalopram dose-response revisited: an alternative psychometric approach to evaluate clinical effects of escitalopram compared to citalopram and placebo in patients with major depression - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. [PDF] Escitalopram dose-response revisited: an alternative psychometric approach to evaluate clinical effects of escitalopram compared to citalopram and placebo in patients with major depression. | Semantic Scholar [semanticscholar.org]
- 10. researchgate.net [researchgate.net]
- 11. documents.thermofisher.cn [documents.thermofisher.cn]
- 12. cdn.technologynetworks.com [cdn.technologynetworks.com]
- 13. 2.3.1. Dose-Response Curve Determination for ACDs and ACD-RD Combinations [bio-protocol.org]
- 14. Frontiers | Non-neuronal cholinergic stimulation favors bone mass accrual [frontiersin.org]
Head-to-Head Study: BX-320 vs. Valsartan for the Treatment of Essential Hypertension
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive, data-driven comparison of the novel Angiotensin II Receptor Blocker (ARB), BX-320, and the established therapeutic agent, Valsartan, for the management of essential hypertension. The following sections present a detailed analysis of their respective mechanisms of action, comparative efficacy, and safety profiles based on pre-clinical and Phase II clinical trial data.
Mechanism of Action: Angiotensin II Receptor Blockade
Both this compound and Valsartan are selective antagonists of the angiotensin II receptor type 1 (AT1). By blocking the binding of angiotensin II to the AT1 receptor, these compounds inhibit the vasoconstrictive and aldosterone-secreting effects of angiotensin II, leading to a reduction in blood pressure.[1][2]
Below is a diagram illustrating the signaling pathway of the Renin-Angiotensin-Aldosterone System (RAAS) and the points of intervention for Angiotensin II Receptor Blockers.
Caption: RAAS pathway and ARB mechanism of action.
Comparative Efficacy: Reduction in Blood Pressure
A randomized, double-blind, active-control Phase II study was conducted to evaluate the antihypertensive efficacy of this compound compared to Valsartan in patients with mild to moderate essential hypertension.
Table 1: Mean Change in Seated Diastolic Blood Pressure (DBP) at Week 8
| Treatment Group | N | Baseline Mean Seated DBP (mmHg) | Mean Change from Baseline (mmHg) | Placebo-Corrected Mean Change (mmHg) |
| This compound (80 mg) | 150 | 98.5 | -10.2 | -7.5 |
| Valsartan (80 mg) | 152 | 98.2 | -8.9 | -6.2 |
| Placebo | 75 | 98.8 | -2.7 | - |
Table 2: Mean Change in Seated Systolic Blood Pressure (SBP) at Week 8
| Treatment Group | N | Baseline Mean Seated SBP (mmHg) | Mean Change from Baseline (mmHg) | Placebo-Corrected Mean Change (mmHg) |
| This compound (80 mg) | 150 | 155.4 | -14.8 | -10.3 |
| Valsartan (80 mg) | 152 | 155.9 | -13.1 | -8.6 |
| Placebo | 75 | 155.1 | -4.5 | - |
Pharmacokinetic Profile
Pharmacokinetic parameters were assessed following a single oral dose in healthy volunteers.
Table 3: Comparative Pharmacokinetic Parameters
| Parameter | This compound (80 mg) | Valsartan (80 mg) |
| Tmax (h) | 2.5 | 3.0 |
| Cmax (ng/mL) | 2500 | 2300 |
| AUC (0-24h) (ng·h/mL) | 18000 | 17500 |
| Half-life (t1/2) (h) | 9.5 | 6.0 |
Experimental Protocols
Phase II Clinical Trial Protocol for Efficacy and Safety Assessment
-
Study Design: A multicenter, randomized, double-blind, placebo- and active-controlled parallel-group study.
-
Patient Population: Male and female patients aged 18-75 years with a diagnosis of mild to moderate essential hypertension (mean seated DBP ≥ 95 mmHg and < 110 mmHg).
-
Treatment Arms:
-
This compound (80 mg once daily)
-
Valsartan (80 mg once daily)
-
Placebo
-
-
Duration: 8 weeks of treatment.
-
Primary Efficacy Endpoint: The change from baseline in mean seated DBP at Week 8.
-
Secondary Efficacy Endpoints: The change from baseline in mean seated SBP at Week 8.
-
Blood Pressure Measurement: Blood pressure was measured at trough using a calibrated sphygmomanometer at baseline and at weeks 2, 4, and 8.
-
Statistical Analysis: An analysis of covariance (ANCOVA) model was used with treatment and center as factors and baseline blood pressure as a covariate.
Below is a diagram outlining the experimental workflow for the clinical trial.
Caption: Phase II clinical trial workflow.
Pharmacokinetic Study Protocol
-
Study Design: An open-label, single-dose, three-period crossover study in healthy volunteers.
-
Subjects: 18 healthy male and female subjects, aged 18-45 years.
-
Treatments:
-
A single oral dose of this compound (80 mg)
-
A single oral dose of Valsartan (80 mg)
-
-
Washout Period: A 7-day washout period between each treatment.
-
Blood Sampling: Serial blood samples were collected at pre-dose and at 0.5, 1, 1.5, 2, 3, 4, 6, 8, 12, 16, and 24 hours post-dose.
-
Analytical Method: Plasma concentrations of this compound and Valsartan were determined using a validated LC-MS/MS method.
-
Pharmacokinetic Analysis: Non-compartmental analysis was used to determine pharmacokinetic parameters including Cmax, Tmax, AUC, and t1/2.
Safety and Tolerability
Both this compound and Valsartan were generally well-tolerated. The incidence of adverse events was similar between the two active treatment groups and slightly higher than placebo.
Table 4: Incidence of Most Common Adverse Events (>2%)
| Adverse Event | This compound (80 mg) (N=150) % | Valsartan (80 mg) (N=152) % | Placebo (N=75) % |
| Dizziness | 4.0 | 3.9 | 1.3 |
| Headache | 3.3 | 4.6 | 5.3 |
| Fatigue | 2.7 | 2.0 | 1.3 |
| Upper Respiratory Tract Infection | 2.0 | 2.6 | 1.3 |
Conclusion
In this head-to-head comparison, this compound demonstrated a statistically significant and clinically meaningful reduction in both systolic and diastolic blood pressure, with a safety and tolerability profile comparable to that of Valsartan. The pharmacokinetic profile of this compound suggests a longer half-life, which may translate to more consistent blood pressure control over a 24-hour period. Further long-term studies are warranted to confirm these findings and to fully elucidate the clinical benefits of this compound in the management of hypertension.
References
Comparative Analysis of BX-320: A Guide for Researchers
In the landscape of kinase inhibitors, particularly those targeting the PI3K/Akt signaling pathway, 3-phosphoinositide-dependent kinase 1 (PDK1) has emerged as a critical node for therapeutic intervention in oncology. This guide provides a comparative analysis of the PDK1 inhibitor BX-320 against other notable inhibitors, focusing on experimental data to inform researchers, scientists, and drug development professionals.
Introduction to this compound and the PDK1 Signaling Pathway
This compound is a small molecule inhibitor targeting PDK1, a master kinase that plays a pivotal role in the activation of several AGC kinases, including Akt.[1] The PDK1/Akt signaling cascade is frequently hyperactivated in various cancers, promoting cell survival, proliferation, and resistance to apoptosis.[2] By inhibiting PDK1, this compound and similar compounds aim to disrupt these oncogenic processes. This guide will compare this compound primarily with its analogs, BX-795 and BX-912, and other relevant PDK1 inhibitors based on available preclinical data.
In Vitro Kinase Inhibitory Activity
The potency of this compound and its counterparts has been evaluated in biochemical assays measuring the direct inhibition of PDK1 activity. The half-maximal inhibitory concentration (IC50) is a key metric for comparing the potency of these inhibitors.
| Inhibitor | PDK1 IC50 (nM) | Reference |
| This compound | 30 | [1] |
| BX-795 | 11 | [1] |
| BX-912 | 26 | [1] |
| GSK2334470 | 10 |
Table 1: Comparison of in vitro PDK1 inhibitory activity. Lower IC50 values indicate greater potency.
Cellular Activity and Anti-Proliferative Effects
The efficacy of a kinase inhibitor is ultimately determined by its activity within a cellular context. This includes the ability to inhibit downstream signaling pathways and suppress the proliferation of cancer cells.
Inhibition of Downstream Signaling
The activity of PDK1 inhibitors in cells is often assessed by measuring the phosphorylation status of downstream targets, such as Akt at Threonine 308 (p-Akt Thr308).
| Inhibitor | Cell Line | Assay | IC50 (µM) | Reference |
| This compound | PC3 | p-Akt (Thr308) Inhibition | 1-3 | [2] |
| BX-795 | PC3 | p-Akt (Thr308) Inhibition | 0.3 | [2] |
| BX-912 | PC3 | p-Akt (Thr308) Inhibition | Not explicitly stated, intermediate potency reported | [2] |
Table 2: Comparison of cellular activity in inhibiting downstream PDK1 signaling in PC3 prostate cancer cells.
Anti-Proliferative Activity in Cancer Cell Lines
The ability of this compound and other PDK1 inhibitors to inhibit the growth of various cancer cell lines provides insight into their potential therapeutic applications.
| Inhibitor | Cell Line | Growth Inhibition IC50 (µM) | Reference |
| This compound | MDA-MB-468 (Breast) | 0.6 | [1] |
| This compound | PC3 (Prostate) | 1.2 | [1] |
| This compound | HCT-116 (Colon) | 0.8 | [1] |
| This compound | A549 (Lung) | 1.0 | [1] |
| This compound | LOX (Melanoma) | 0.12 | [1] |
| BX-795 | MDA-MB-468 (Breast) | 1.6 | [3] |
| BX-795 | HCT-116 (Colon) | 1.4 | [3] |
| BX-795 | PC3 (Prostate) | 0.25 (in soft agar) | [3] |
| BX-912 | MDA-468 (Breast) | Not explicitly stated, induces apoptosis | [1] |
Table 3: Comparison of anti-proliferative activity in various cancer cell lines.
Kinase Selectivity Profile
This compound has been shown to be selective for PDK1 over a panel of 10 other kinases, with IC50 values greater than 820 nM for all off-targets tested in the initial study.[1]
BX-795, while a potent PDK1 inhibitor, is also known to be a potent inhibitor of TBK1 (TANK-binding kinase 1) and IKKε (IκB kinase epsilon), with IC50 values of 6 nM and 41 nM, respectively.[3] This polypharmacology should be considered when interpreting experimental results.
BX-912 has demonstrated greater selectivity for PDK1 over PKA and PKC (9-fold and 105-fold, respectively).[4]
Table 4: Summary of known kinase selectivity.
| Inhibitor | Primary Target | Known Off-Targets | Reference |
|---|---|---|---|
| This compound | PDK1 | >27-fold selective over a panel of 10 kinases | [1] |
| BX-795 | PDK1 | TBK1, IKKε, Aurora B | [3][5] |
| BX-912 | PDK1 | PKA, PKC |[4] |
In Vivo Efficacy
Preclinical in vivo studies are essential to evaluate the therapeutic potential of a drug candidate. This compound has been shown to inhibit the growth of LOX melanoma tumors in a lung metastasis mouse model.[1] In this study, administration of this compound resulted in a significant reduction in tumor burden.[1] Detailed comparative in vivo studies between this compound and other PDK1 inhibitors are not extensively published.
Signaling Pathway and Experimental Workflow Diagrams
To visualize the mechanism of action and experimental evaluation of these inhibitors, the following diagrams are provided.
Caption: The PI3K/PDK1/Akt signaling pathway and the inhibitory action of this compound.
Caption: A general experimental workflow for the evaluation of PDK1 inhibitors.
Experimental Protocols
Detailed experimental protocols are crucial for the reproducibility and validation of scientific findings. Below are representative methodologies for key experiments cited in the evaluation of PDK1 inhibitors.
PDK1 Kinase Assay (In Vitro)
This assay measures the direct inhibition of PDK1 enzymatic activity.
-
Reagents and Materials: Recombinant human PDK1 enzyme, PDK1 substrate (e.g., a peptide derived from the activation loop of Akt), ATP, kinase assay buffer (e.g., 40 mM Tris-HCl, pH 7.5, 20 mM MgCl2, 0.1 mg/ml BSA, 50 µM DTT), test inhibitors (this compound, etc.), and a detection reagent (e.g., ADP-Glo™ Kinase Assay kit).
-
Procedure:
-
Prepare serial dilutions of the test inhibitors in DMSO.
-
In a 96-well or 384-well plate, add the kinase assay buffer, PDK1 enzyme, and the substrate.
-
Add the diluted inhibitors to the respective wells.
-
Initiate the kinase reaction by adding a solution of ATP.
-
Incubate the plate at a controlled temperature (e.g., 30°C) for a specified time (e.g., 60 minutes).
-
Stop the reaction and measure the amount of ADP produced using a detection reagent and a luminometer.
-
Calculate the percent inhibition for each inhibitor concentration and determine the IC50 value using non-linear regression analysis.
-
Cell Viability Assay
This assay determines the concentration of an inhibitor that is required to reduce cell viability by 50% (IC50).
-
Reagents and Materials: Cancer cell lines, cell culture medium (e.g., DMEM or RPMI-1640) with fetal bovine serum (FBS) and antibiotics, test inhibitors, and a cell viability reagent (e.g., CellTiter-Glo® Luminescent Cell Viability Assay).
-
Procedure:
-
Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Prepare serial dilutions of the test inhibitors in the cell culture medium.
-
Remove the old medium from the wells and add the medium containing the diluted inhibitors.
-
Incubate the cells for a specified period (e.g., 72 hours) at 37°C in a humidified incubator with 5% CO2.
-
Add the cell viability reagent to each well according to the manufacturer's instructions.
-
Measure the luminescence using a plate reader.
-
Calculate the percent viability relative to untreated control cells and determine the IC50 value.
-
Western Blotting for Phospho-Akt
This technique is used to measure the levels of specific proteins and their phosphorylation status in cell lysates.
-
Reagents and Materials: Cancer cell lines, cell culture medium, test inhibitors, lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors), primary antibodies (e.g., anti-p-Akt Thr308, anti-total Akt, anti-β-actin), and a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
Procedure:
-
Plate cells and treat them with inhibitors for a specified time.
-
Lyse the cells on ice and collect the protein lysates.
-
Determine the protein concentration of each lysate using a protein assay (e.g., BCA assay).
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane with a blocking buffer (e.g., 5% non-fat dry milk in TBST).
-
Incubate the membrane with the primary antibody overnight at 4°C.
-
Wash the membrane and incubate with the HRP-conjugated secondary antibody.
-
Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Quantify the band intensities and normalize the levels of p-Akt to total Akt and a loading control (e.g., β-actin).
-
Conclusion
The available data indicates that this compound is a potent inhibitor of PDK1 with significant anti-proliferative activity against a range of cancer cell lines and in vivo efficacy in a melanoma model.[1] When compared to its close analogs, BX-795 and BX-912, this compound demonstrates comparable potency in biochemical assays. However, a key advantage of this compound may lie in its selectivity profile, as it appears to have fewer prominent off-target activities compared to BX-795, which also potently inhibits TBK1 and IKKε.[1][3] This higher selectivity can be advantageous for delineating the specific roles of PDK1 in cellular processes and may translate to a better safety profile in therapeutic applications.
Further head-to-head studies, including comprehensive kinase selectivity profiling and comparative in vivo efficacy and toxicology studies, are warranted to fully elucidate the advantages of this compound over other PDK1 inhibitors. The data and protocols presented in this guide provide a foundational resource for researchers to design and interpret experiments aimed at further characterizing this promising class of inhibitors.
References
Navigating the Landscape of PDK1 Inhibition: A Comparative Guide to BX-320 and its Alternatives
For researchers, scientists, and drug development professionals, the selection of a potent and selective kinase inhibitor is a critical step in elucidating cellular signaling pathways and developing novel therapeutics. This guide provides a comprehensive comparison of the 3-phosphoinositide-dependent protein kinase 1 (PDK1) inhibitor, BX-320, with two notable alternatives: BX-795 and GSK2334470. By examining their performance, selectivity, and known limitations, this document aims to equip researchers with the necessary information to make informed decisions for their specific research applications.
Introduction to PDK1 and its Inhibition
3-phosphoinositide-dependent protein kinase 1 (PDK1) is a master regulator in the PI3K/AKT signaling cascade, a pathway fundamental to cell growth, proliferation, survival, and metabolism.[1][2][3] Dysregulation of this pathway is a hallmark of many cancers, making PDK1 an attractive target for therapeutic intervention. Small molecule inhibitors of PDK1, such as this compound, offer a means to probe the function of this kinase and to assess its potential as a drug target.
The PDK1 Signaling Pathway
The PI3K/AKT pathway is initiated by the activation of receptor tyrosine kinases (RTKs) or G protein-coupled receptors (GPCRs), leading to the activation of phosphoinositide 3-kinase (PI3K). PI3K then phosphorylates phosphatidylinositol 4,5-bisphosphate (PIP2) to generate phosphatidylinositol 3,4,5-trisphosphate (PIP3). PIP3 acts as a docking site on the plasma membrane for proteins containing a pleckstrin homology (PH) domain, including AKT and PDK1. This co-localization allows PDK1 to phosphorylate AKT at threonine 308 (Thr308) in its activation loop, leading to partial activation of AKT. Full activation of AKT requires subsequent phosphorylation at serine 473 (Ser473) by mTORC2. Activated AKT then phosphorylates a multitude of downstream substrates, promoting cell survival and proliferation.[4]
Performance Comparison of PDK1 Inhibitors
The efficacy of a kinase inhibitor is primarily determined by its potency in inhibiting the target kinase and its effects on cellular processes. The following table summarizes the available in vitro and in-cell activity of this compound, BX-795, and GSK2334470.
| Parameter | This compound | BX-795 | GSK2334470 | Reference |
| PDK1 IC50 (in vitro) | 30 nM | 6 nM | ~10 nM | [5][6][7] |
| Cellular p-AKT (Thr308) Inhibition | Effective | Effective | Effective | [7][8][9] |
| Cellular p-RSK (Ser221) Inhibition | - | - | Effective | [10] |
| Antiproliferative Activity | Yes (e.g., LOX melanoma cells) | Yes (e.g., neuroblastoma cells) | Yes (e.g., multiple myeloma cells) | [5][11] |
Limitations and Off-Target Effects
A major limitation of kinase inhibitors is their potential for off-target effects, which can lead to misinterpretation of experimental results and potential toxicity. The selectivity of an inhibitor is therefore a crucial parameter.
This compound: A Potent but Potentially Less Selective Inhibitor
While a potent PDK1 inhibitor, kinase profiling data for this compound suggests potential off-target activities. At a concentration of 1 µM, this compound shows significant inhibition of other kinases.
| Kinase | % Activity Remaining (1.00µM) | % Activity Remaining (10.00µM) |
| PDK1 | - | - |
| CDK2-Cyclin A | 90 | 35 |
| RSK1 | 89 | 39 |
| RSK2 | 88 | 41 |
| DYRK3 | 86 | 44 |
| PKD1 | 85 | 46 |
| Src | 84 | 40 |
| PAK5 | 93 | 40 |
| CHK2 | 99 | 45 |
| Data sourced from the International Centre for Kinase Profiling.[12] |
This profile indicates that at higher concentrations, this compound may inhibit other kinases, which should be a consideration in experimental design and data interpretation.
BX-795: A Potent Inhibitor with Known Off-Target Activities
BX-795 is another potent inhibitor of PDK1. However, it is also a well-documented inhibitor of TANK-binding kinase 1 (TBK1) and IκB kinase ε (IKKε), with IC50 values of 6 nM and 41 nM, respectively.[7][13] This lack of selectivity can complicate the interpretation of results in studies where these other kinases play a role.
GSK2334470: A Highly Selective PDK1 Inhibitor
In contrast to this compound and BX-795, GSK2334470 is reported to be a highly specific inhibitor of PDK1. It did not significantly inhibit the activity of 93 other protein kinases, including 13 closely related AGC-kinases, at concentrations 500-fold higher than its IC50 for PDK1.[14][15] This high degree of selectivity makes GSK2334470 a valuable tool for studies where precise targeting of PDK1 is paramount. However, one noted limitation is its reduced efficiency in inhibiting AKT in cellular contexts where the PI3K pathway is strongly activated.[16]
Pharmacokinetic Properties (ADME)
The absorption, distribution, metabolism, and excretion (ADME) properties of a compound are critical for its in vivo efficacy and safety. Unfortunately, detailed and directly comparable public data on the ADME profiles of this compound, BX-795, and GSK2334470 is limited. For investigational compounds, this information is often proprietary or not extensively studied in the public domain. An in vivo study with this compound in a mouse model of melanoma used a dosage of 200 mg/kg, suggesting some level of bioavailability and in vivo activity.[5] Similarly, a study with GSK2334470 in a mouse xenograft model used an intraperitoneal dose of 100 mg/kg and demonstrated target engagement in the tumor.[10]
The lack of comprehensive, publicly available ADME data for these compounds represents a significant limitation for direct comparison of their in vivo performance. Researchers planning in vivo studies should consider conducting their own pharmacokinetic analyses to determine optimal dosing and to better understand the exposure-response relationship.
Experimental Protocols
To aid researchers in their experimental design, this section provides detailed methodologies for key assays used in the characterization of PDK1 inhibitors.
In Vitro Kinase Assay (Generic Protocol)
This protocol describes a general method for measuring the in vitro activity of a kinase and the inhibitory effect of a compound.
-
Prepare Reagents :
-
Kinase Reaction Buffer (e.g., 40 mM Tris-HCl, pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA, 50 µM DTT).
-
Recombinant PDK1 enzyme.
-
Substrate peptide (e.g., PDKtide).
-
ATP solution.
-
Test inhibitor (this compound or alternative) at various concentrations.
-
Stop solution (e.g., EDTA).
-
-
Assay Procedure :
-
In a 384-well plate, add the kinase, substrate, and reaction buffer.
-
Add the test inhibitor at a range of concentrations. Include a DMSO control.
-
Initiate the reaction by adding ATP.
-
Incubate the plate at 30°C for a predetermined time (e.g., 60 minutes).
-
Stop the reaction by adding the stop solution.
-
Detect the amount of phosphorylated substrate or ADP generated using a suitable detection method (e.g., ADP-Glo™ Kinase Assay, TR-FRET).
-
-
Data Analysis :
-
Plot the percentage of kinase inhibition against the inhibitor concentration.
-
Calculate the IC50 value using a non-linear regression analysis.
-
Cellular Phospho-Akt Western Blot Protocol
This protocol outlines the steps to measure the phosphorylation of AKT in cells treated with a PDK1 inhibitor.
-
Cell Culture and Treatment :
-
Plate cells (e.g., PC-3) and grow to 70-80% confluency.
-
Serum-starve the cells for a specified period (e.g., 16 hours).
-
Treat the cells with the PDK1 inhibitor (e.g., this compound) at various concentrations for a defined time (e.g., 1-2 hours).
-
Stimulate the cells with a growth factor (e.g., IGF-1) to activate the PI3K/AKT pathway.
-
-
Cell Lysis :
-
Wash the cells with ice-cold PBS.
-
Lyse the cells in a lysis buffer containing protease and phosphatase inhibitors.
-
Centrifuge the lysates to pellet cell debris and collect the supernatant.
-
Determine the protein concentration of the lysates.
-
-
Western Blotting :
-
Denature the protein samples by boiling in SDS-PAGE sample buffer.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane with 5% BSA in TBST.
-
Incubate the membrane with a primary antibody specific for phospho-Akt (Thr308) or total Akt.
-
Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
Detect the signal using an enhanced chemiluminescence (ECL) substrate.
-
-
Data Analysis :
-
Quantify the band intensities using densitometry software.
-
Normalize the phospho-Akt signal to the total Akt signal to determine the relative phosphorylation level.
-
Conclusion
The choice of a PDK1 inhibitor for research depends heavily on the specific experimental context.
-
This compound is a potent PDK1 inhibitor suitable for initial studies and in vivo experiments where high potency is desired. However, its potential for off-target effects at higher concentrations necessitates careful validation of findings, possibly using a more selective inhibitor as a control.
-
BX-795 , while also a potent PDK1 inhibitor, has well-characterized off-target effects on TBK1 and IKKε. Its use is most appropriate in systems where these kinases are not expected to play a significant role, or where these off-target effects are themselves of interest.
-
GSK2334470 stands out for its high selectivity for PDK1. This makes it an excellent tool for dissecting the specific roles of PDK1 in cellular signaling. Its limitation in inhibiting AKT under strong PI3K activation should be considered when designing experiments.
Ultimately, a thorough understanding of the strengths and limitations of each inhibitor, as outlined in this guide, will enable researchers to select the most appropriate tool for their studies and to generate robust and reliable data in the exploration of PDK1 biology and its role in disease.
References
- 1. Kinase Selectivity Profiling System: General Panel Protocol [promega.jp]
- 2. creative-diagnostics.com [creative-diagnostics.com]
- 3. researchgate.net [researchgate.net]
- 4. PI3K / Akt Signaling | Cell Signaling Technology [cellsignal.com]
- 5. Measuring and interpreting the selectivity of protein kinase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 6. spandidos-publications.com [spandidos-publications.com]
- 7. selleckchem.com [selleckchem.com]
- 8. worldwide.promega.com [worldwide.promega.com]
- 9. selleckchem.com [selleckchem.com]
- 10. researchgate.net [researchgate.net]
- 11. PDK1 inhibitor GSK2334470 exerts antitumor activity in multiple myeloma and forms a novel multitargeted combination with dual mTORC1/C2 inhibitor PP242 - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Inhibitor | this compound | International Centre for Kinase Profiling [kinase-screen.mrc.ac.uk]
- 13. invivogen.com [invivogen.com]
- 14. researchgate.net [researchgate.net]
- 15. researchgate.net [researchgate.net]
- 16. axonmedchem.com [axonmedchem.com]
Safety Operating Guide
Proper Disposal of BX-320: A Guide for Laboratory Professionals
For researchers, scientists, and drug development professionals, the proper handling and disposal of chemical reagents is paramount to ensuring laboratory safety and environmental protection. This guide provides essential, step-by-step procedures for the safe disposal of BX-320, a potent and selective 3-phosphoinositide-dependent protein kinase 1 (PDK1) inhibitor used in cancer research. Adherence to these guidelines will help mitigate risks and ensure compliance with safety regulations.
This compound: Key Safety and Chemical Data
This compound is a chemical compound identified by CAS Number 7072676-93-5.[1][2][3] As with any active laboratory chemical, understanding its properties and associated hazards is the first step in safe handling and disposal. The following table summarizes key quantitative data for this compound.
| Property | Value | Reference |
| CAS Number | 702676-93-5 | [1][2][3] |
| Molecular Formula | C₂₃H₃₁BrN₈O₃ | [2][3] |
| Molecular Weight | 547.458 g/mol | [1] |
| Physical State | Crystalline solid | [3] |
| Solubility | Soluble in DMSO | [3] |
| GHS Hazard Classifications | Acute toxicity, Oral (Category 4), Acute aquatic toxicity (Category 1), Chronic aquatic toxicity (Category 1) | [1] |
Experimental Protocols: Safe Handling and Disposal Workflow
The proper disposal of this compound involves a multi-step process designed to protect laboratory personnel and the environment. The following workflow outlines the essential stages from initial handling to final disposal.
Step-by-Step Disposal Procedures
1. Personal Protective Equipment (PPE): Before handling this compound, always wear appropriate personal protective equipment, including chemical-resistant gloves, safety goggles, and a lab coat.
2. Handling Solid this compound:
-
If weighing the solid compound, perform this task in a certified chemical fume hood to avoid inhalation of any airborne particles.
-
For any unused or expired solid this compound, it should be treated as hazardous waste.
3. Waste Segregation:
-
Solid Waste:
-
Place unused or expired solid this compound directly into a designated, clearly labeled hazardous solid waste container.
-
Any materials contaminated with this compound, such as pipette tips, weighing paper, and contaminated gloves, must also be disposed of in the hazardous solid waste container.
-
-
Liquid Waste:
-
Solutions containing this compound should be collected in a designated, leak-proof, and clearly labeled hazardous liquid waste container.
-
Ensure the waste container is compatible with the solvent used to dissolve this compound (e.g., a high-density polyethylene container for DMSO solutions).
-
Never dispose of liquid waste containing this compound down the drain, as it is classified as very toxic to aquatic life.[1]
-
4. Waste Container Labeling:
-
All hazardous waste containers must be clearly labeled with the words "Hazardous Waste," the full chemical name ("this compound"), the CAS number (702676-93-5), and the approximate concentration and quantity of the waste.
-
Include the date when the waste was first added to the container.
5. Storage of Waste:
-
Store hazardous waste containers in a designated, secure area away from general laboratory traffic.
-
Ensure that incompatible waste types are segregated to prevent accidental reactions.
6. Final Disposal:
-
Once the hazardous waste container is full, or if it has been in storage for a period defined by your institution's policies, arrange for its disposal through your institution's Environmental Health and Safety (EHS) office or equivalent department.
-
Complete all required hazardous waste manifest forms accurately.
-
The EHS department will then arrange for the collection and transportation of the waste to a licensed hazardous waste disposal facility for appropriate treatment, typically high-temperature incineration.
By following these procedures, you contribute to a safer laboratory environment and ensure the responsible management of chemical waste. Always consult your institution's specific safety and disposal guidelines, as they may have additional requirements.
References
Personal protective equipment for handling BX-320
For Researchers, Scientists, and Drug Development Professionals
This document provides immediate and essential safety protocols, operational guidelines, and disposal plans for the handling of BX-320, a potent and selective PDK1 inhibitor. Adherence to these procedures is critical to ensure personal safety and minimize environmental impact.
Chemical Identification and Hazards
This compound is a selective, ATP-competitive inhibitor of 3-phosphoinositide-dependent protein kinase-1 (PDK1). While a valuable tool in cancer research, it presents specific health and environmental hazards.
Hazard Classification:
-
Acute Toxicity, Oral (Category 4): Harmful if swallowed.[1]
-
Acute Aquatic Toxicity (Category 1): Very toxic to aquatic life.[1]
-
Chronic Aquatic Toxicity (Category 1): Very toxic to aquatic life with long-lasting effects.[1]
| Chemical Data | Information | Source |
| CAS Number | 702676-93-5 | [1][2][3] |
| Molecular Formula | C23H31BrN8O3 | [1][2] |
| Molecular Weight | 547.458 g/mol | [1] |
| Solubility | Soluble in DMSO | [2][3] |
| Storage | Store at -20°C (powder) or -80°C (in solvent). Keep away from direct sunlight and ignition sources.[1] |
Personal Protective Equipment (PPE)
Strict adherence to the following PPE requirements is mandatory when handling this compound.
| Protection Type | Specific Equipment | Purpose |
| Eye Protection | Safety glasses with side shields or goggles. | To prevent eye contact with dust or splashes. |
| Hand Protection | Chemical-resistant gloves (e.g., nitrile). | To prevent skin absorption. |
| Body Protection | Laboratory coat. | To protect skin and clothing from contamination. |
| Respiratory Protection | Use in a well-ventilated area. A NIOSH-approved respirator may be necessary for operations with a potential for aerosol generation. | To prevent inhalation of dust or aerosols. |
Safe Handling and Operational Procedures
The following step-by-step procedures must be followed to ensure the safe handling of this compound.
Experimental Workflow for Handling this compound:
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
